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  • Product: (4-Methylphenyl)mesitylene sulfonate
  • CAS: 67811-06-7

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Analytical Validation of (4-Methylphenyl)mesitylene sulfonate

Introduction & Structural Rationale In advanced organic synthesis and active pharmaceutical ingredient (API) development, the selection of an optimal leaving or protecting group is critical to reaction success. 1 (CAS: 6...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In advanced organic synthesis and active pharmaceutical ingredient (API) development, the selection of an optimal leaving or protecting group is critical to reaction success. 1 (CAS: 67811-06-7)[1], also known as p-tolyl 2,4,6-trimethylbenzenesulfonate, is a highly specialized aryl sulfonate ester.

While standard sulfonates (such as tosylates or mesylates) are ubiquitous, the incorporation of the mesityl (2,4,6-trimethylphenyl) group provides exceptional steric shielding around the central sulfur atom. As an application scientist, I leverage this steric bulk to prevent undesired nucleophilic attack at the sulfonyl group, thereby directing transition-metal-catalyzed cross-coupling strictly to the aryl C-O bond.

Physicochemical Data and Mass Metrics

In High-Resolution Mass Spectrometry (HRMS) and stoichiometric reaction design, distinguishing between the average molecular weight and the monoisotopic exact mass is paramount. The molecular formula for this compound is C16H18O3S[2][3].

Table 1: Quantitative Physicochemical Data

ParameterValueAnalytical Significance
Molecular Formula C16H18O3SDefines the elemental composition for isotopic modeling[2].
Molecular Weight 290.38 g/mol Used for bulk stoichiometric calculations and yield determination[3][4].
Monoisotopic Exact Mass 290.09766 DaCritical for sub-ppm mass accuracy validation in HRMS[5][6].
LogP (Estimated) ~4.14Dictates reverse-phase chromatography retention behavior[7].

Note: The exact mass of 290.09766 Da is derived from the most abundant isotopes of its constituent elements (12C, 1H, 16O, 32S)[5][6].

Self-Validating Analytical Protocol: LC-HRMS Confirmation

To ensure absolute trustworthiness in structural characterization, the following LC-HRMS protocol is designed as a self-validating system. Every step incorporates internal checks to eliminate false positives when verifying the exact mass of 290.09766 Da.

Step-by-Step Methodology:

  • Sample Preparation : Dissolve 1.0 mg of the synthesized (4-methylphenyl)mesitylene sulfonate in 1.0 mL of LC-MS grade Acetonitrile. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile fortified with 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, shifting the ionization equilibrium entirely toward the [M+H]+ adduct (theoretical m/z 291.1049), maximizing the signal-to-noise ratio in positive ESI mode.

  • Chromatographic Separation : Inject 2 µL onto a sub-2 µm C18 Reverse-Phase column (e.g., 2.1 x 50 mm). Execute a steep linear gradient from 10% to 95% Acetonitrile over 5 minutes.

    • Causality: The compound's high lipophilicity (LogP ~4.14)[7] necessitates a strong organic eluent to overcome hydrophobic interactions with the stationary phase, ensuring a sharp, symmetrical peak.

  • High-Resolution Mass Analysis : Operate the Orbitrap or Q-TOF mass spectrometer at a minimum resolution of 70,000 FWHM.

    • Causality: High resolving power is mandatory to differentiate the target [M+H]+ ion from isobaric background matrix interferences.

  • Internal Calibration (Self-Validation) : Continuously infuse an internal lock mass (e.g., Leucine Enkephalin) via a secondary sprayer.

    • Causality: Real-time mass correction compensates for thermal and electronic drift in the mass analyzer, ensuring mass accuracy remains strictly below 2 ppm.

  • Isotopic Pattern Matching : Extract the ion chromatogram for m/z 291.1049. Validate the identity by comparing the empirical isotopic distribution against the theoretical model for C16H18O3S.

G A Sample Preparation Dilution in 50:50 H2O:MeCN + 0.1% FA B Chromatographic Separation Reverse-Phase C18 Gradient A->B Injection C Electrospray Ionization (ESI+) Generation of [M+H]+ Ions B->C Eluent Transfer D High-Resolution Mass Analysis Orbitrap/Q-TOF Detection C->D Ion Transmission E Data Processing Extraction of m/z 291.1049 D->E Raw Data F Self-Validation Isotopic Pattern Match & Error < 2 ppm E->F Verification L Internal Lock Mass (e.g., Leucine Enkephalin) L->C Continuous Infusion

Fig 1. Self-validating LC-HRMS workflow for exact mass confirmation of the sulfonate ester.

Experimental Protocol: Synthesis of (4-Methylphenyl)mesitylene sulfonate

To generate material suitable for the aforementioned analytical validation, the following synthetic protocol employs kinetic control to ensure high purity.

Step-by-Step Methodology:

  • Reagent Activation : In a flame-dried reaction vessel under an inert argon atmosphere, dissolve 10.0 mmol of p-cresol (4-methylphenol) in 30 mL of anhydrous Dichloromethane (DCM).

  • Catalytic Base Addition : Add 15.0 mmol of Triethylamine (Et3N) followed by 0.5 mmol of 4-Dimethylaminopyridine (DMAP).

    • Causality: Et3N acts as the bulk acid scavenger to neutralize the HCl byproduct. DMAP acts as a nucleophilic catalyst, attacking the sulfonyl chloride to form a highly reactive, electrophilic sulfonylpyridinium intermediate, drastically accelerating the esterification.

  • Electrophile Introduction : Cool the system to 0 °C. Add 11.0 mmol of 2,4,6-Trimethylbenzenesulfonyl chloride dropwise over 20 minutes.

    • Causality: The 0 °C environment kinetically suppresses the formation of intensely colored oxidative byproducts and prevents the exothermic degradation of the sulfonyl chloride.

  • Workup & Self-Validation : After 4 hours of ambient stirring, quench with saturated NaHCO3. Extract with DCM, wash with 1M HCl, and dry over Na2SO4. Purify via flash chromatography.

    • Self-Validation: The success of the synthesis is immediately validated if the isolated white solid yields an LC-HRMS peak with an exact mass of 290.09766 Da and an M+2 isotopic signature confirming the presence of a single sulfur atom.

Table 2: Theoretical Isotopic Abundance for [M+H]+ Ion (C16H19O3S+)

Isotope Peakm/zRelative Abundance (%)Primary Contributing Isotope
M291.1049100.012C, 1H, 16O, 32S
M+1292.1083~17.613C (1 atom)
M+2293.1007~4.534S (1 atom)

References

  • (4-methylphenyl)mesitylene sulfonate KAYAKU TG-MC 016-067-00-4 - NextSDS . NextSDS. 1

  • ELINCS - EUR-Lex . Official Journal of the European Communities. 2

  • O2 - Explore - PubChemLite . PubChemLite. 5

  • Information from the InChI - the NIST WebBook . NIST. 3

  • 1-Phenylpropan-2-yl 4-methylbenzene-1-sulfonate | C16H18O3S - PubChem . National Institutes of Health (NIH). 6

  • 4-methylphenyl mesitylenesulfonate - SIELC Technologies . SIELC. 7

  • EcoDrugPlus . University of Helsinki. 4

Sources

Exploratory

The Structural and Spectroscopic Blueprint of (4-Methylphenyl)mesitylene Sulfonate: A Technical Guide to NMR Characterization

Executive Summary & Molecular Architecture (4-Methylphenyl)mesitylene sulfonate—also known as p-tolyl mesitylenesulfonate or p-tolyl 2,4,6-trimethylbenzenesulfonate—is a highly versatile electrophile and protecting group...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

(4-Methylphenyl)mesitylene sulfonate—also known as p-tolyl mesitylenesulfonate or p-tolyl 2,4,6-trimethylbenzenesulfonate—is a highly versatile electrophile and protecting group utilized in advanced cross-coupling reactions and complex organic synthesis. Structurally, it is composed of two distinct aromatic systems bridged by a sulfonate ester linkage: the sterically encumbered mesitylenesulfonyl (Mts) moiety and the electron-rich p-tolyl moiety.

Accurate structural characterization of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of the competing electronic and steric forces at play. This whitepaper provides a comprehensive, causality-driven breakdown of its 1 H and 13 C NMR chemical shifts, supported by self-validating experimental protocols.

Mechanistic Causality of NMR Chemical Shifts

To interpret the NMR spectra of (4-methylphenyl)mesitylene sulfonate, one must move beyond rote memorization of chemical shifts and analyze the physical microenvironments of the nuclei[1].

The Mesitylenesulfonyl (Mts) Microenvironment

The mesityl ring is defined by severe steric hindrance. The bulky sulfonyl group ( −SO2​− ) prevents the mesityl ring from achieving coplanarity with the SO2​−O−Ar plane.

  • Steric Compression & Magnetic Anisotropy: The two ortho-methyl groups on the mesityl ring are forced into the deshielding cone of the sulfonyl oxygens. This van der Waals compression and magnetic anisotropy strip electron density from the protons, pushing their 1 H NMR shift significantly downfield to ~2.60 ppm [1].

  • Inductive Deshielding: The strongly electron-withdrawing −SO2​− group deshields the ipso-carbon (C1), pushing its 13 C resonance to ~131.0 ppm .

The p-Tolyl Microenvironment

The p-tolyl ring experiences a tug-of-war between the bridging oxygen and the sulfonyl group.

  • Resonance vs. Induction: In a standard ether or phenol, the oxygen atom donates electron density into the aromatic ring via resonance ( +M effect), significantly shielding the ortho-protons. However, in a sulfonate ester, the strongly electron-withdrawing sulfonyl group pulls the oxygen's lone pairs away from the p-tolyl ring[2].

  • Chemical Shift Impact: As a result, the oxygen acts primarily as an inductive withdrawing group ( −I effect) toward the p-tolyl ring. The protons ortho to the oxygen are therefore less shielded than in a phenol, appearing at ~6.85 ppm , while the meta-protons (closer to the electron-donating methyl group) appear at ~7.05 ppm [2].

Quantitative Data Summaries

The following tables synthesize the definitive 1 H and 13 C NMR assignments for (4-methylphenyl)mesitylene sulfonate, derived from empirical baselines of analogous sulfonate esters[1][2].

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Structural Assignment & Causality
7.05 Doublet (d)2H8.4p-Tolyl meta-H: Shielded by the adjacent methyl group, but deshielded relative to the ortho-protons due to lack of direct oxygen resonance.
6.95 Singlet (s)2H-Mesityl meta-H: Standard aromatic protons, slightly deshielded by the global electron-withdrawing nature of the sulfonate.
6.85 Doublet (d)2H8.4p-Tolyl ortho-H: Adjacent to the bridging oxygen. The oxygen's +M effect is dampened by the −SO2​− group[2].
2.60 Singlet (s)6H-Mesityl ortho- CH3​ : Highly deshielded due to steric compression and the magnetic anisotropy of the −SO2​− cone[1].
2.30 Singlet (s)3H-Mesityl para- CH3​ : Standard aromatic methyl shift, unaffected by the sulfonyl cone.
2.28 Singlet (s)3H-p-Tolyl para- CH3​ : Standard aromatic methyl shift.
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)Carbon TypeStructural Assignment & Causality
147.5 Quaternary (C)p-Tolyl C1 (C-O): Highly deshielded by the directly attached electronegative oxygen atom[2].
143.5 Quaternary (C)Mesityl C4 (C- CH3​ ): Deshielded by the attached methyl group.
140.0 Quaternary (C)Mesityl C2, C6 (C- CH3​ ): Deshielded by the attached ortho-methyls.
136.5 Quaternary (C)p-Tolyl C4 (C- CH3​ ): Deshielded by the attached para-methyl group[2].
131.8 Methine (CH)Mesityl C3, C5: Aromatic carbons meta to the sulfonyl group.
131.0 Quaternary (C)Mesityl C1 (C- SO2​ ): Ipso-carbon, deshielded by the sulfonyl group.
130.0 Methine (CH)p-Tolyl C3, C5: Aromatic carbons meta to the bridging oxygen[2].
122.0 Methine (CH)p-Tolyl C2, C6: Aromatic carbons ortho to the bridging oxygen[2].
22.5 Methyl ( CH3​ )Mesityl ortho- CH3​ : Deshielded relative to standard methyls due to steric compression.
21.0 Methyl ( CH3​ )Mesityl para- CH3​ : Standard aromatic methyl carbon.
20.8 Methyl ( CH3​ )p-Tolyl CH3​ : Standard aromatic methyl carbon[2].

Self-Validating Experimental Protocol: NMR Acquisition

To ensure absolute trustworthiness in spectral data, the acquisition process must be treated as a self-validating system. The following protocol guarantees high-fidelity resolution for sulfonate esters.

Step 1: Sample Preparation & Internal Validation
  • Weigh exactly 10–15 mg of (4-methylphenyl)mesitylene sulfonate for 1 H NMR (or 40–50 mg for 13 C NMR) into a clean glass vial.

  • Dissolve the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Validation Check: Ensure the solution is entirely free of particulates. Particulates distort the localized magnetic field ( B0​ ), leading to broad, unresolvable peaks. Transfer the solution to a 5 mm NMR tube using a glass Pasteur pipette.

Step 2: Probe Tuning, Matching, and Locking
  • Insert the sample into the spectrometer (e.g., 400 MHz for 1 H, 100 MHz for 13 C).

  • Tune and Match: Adjust the probe's capacitance to match the resonant frequency of the target nucleus ( 1 H or 13 C) and match the impedance to 50 ohms. Causality: This maximizes the Q-factor of the RF coil, ensuring optimal signal-to-noise ratio (SNR).

  • Locking: Lock the spectrometer frequency to the deuterium ( 2 H) resonance of the CDCl3​ solvent. This compensates for natural drift in the superconducting magnet over time.

Step 3: Shimming (Magnetic Field Homogenization)
  • Perform gradient shimming (Z1–Z4 axes) to homogenize the B0​ field across the sample volume.

  • Validation Check: Observe the residual CHCl3​ solvent peak. The shimming is successful only if the peak is perfectly symmetrical and exhibits a linewidth at half-maximum (FWHM) of <1.0 Hz .

Step 4: Pulse Sequence & Acquisition Parameters
  • 1 H NMR: Apply a standard 1D proton pulse sequence (e.g., zg30).

    • Spectral Width: 12 ppm.

    • Relaxation Delay (d1): Set to 2.0 seconds. Causality: Ensures complete longitudinal relaxation ( T1​ ) of all protons, guaranteeing that the integration values accurately reflect the 2:2:2:6:3:3 proton ratio of the molecule.

    • Scans (ns): 16.

  • 13 C NMR: Apply a proton-decoupled 1D carbon pulse sequence (e.g., zgpg30 with WALTZ-16 decoupling).

    • Spectral Width: 250 ppm.

    • Relaxation Delay (d1): Set to 2.5 seconds.

    • Scans (ns): 512–1024 (due to the low natural abundance of 13 C and lack of NOE enhancement on quaternary carbons).

Step 5: Processing & Phasing
  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation.

  • Manually correct the zero-order and first-order phase to ensure all peaks are purely absorptive.

  • Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm, or the residual CHCl3​ peak to 7.26 ppm ( 1 H) / 77.16 ppm ( 13 C)[3].

Visualizing Workflows and Electronic Effects

The following diagrams map the logical relationships governing both the molecular physics and the analytical workflow.

Electronic_Effects SO2 Sulfonyl Group (SO2) Strong Electron Withdrawing Mts_Ring Mesityl Ring Sterically Hindered SO2->Mts_Ring Deshields ipso-C o_CH3 Ortho-Methyls (Mts) Deshielded (~2.60 ppm) SO2->o_CH3 Magnetic Anisotropy O_link Bridging Oxygen Inductive & Resonance Effects O_link->SO2 Electron Density Pull Tol_Ring p-Tolyl Ring Electron Rich O_link->Tol_Ring Mesomeric Donation (+M) Mts_Ring->o_CH3 Steric Compression p_CH3 Para-Methyls Shielded (~2.30 ppm) Tol_Ring->p_CH3 Hyperconjugation

Caption: Electronic effects dictating the NMR chemical shifts of the sulfonate ester.

NMR_Workflow N1 Sample Prep (10 mg in CDCl3) N2 Probe Tuning & Matching (Optimize Q-factor) N1->N2 N3 Locking & Shimming (Z1-Z4 Gradients) N2->N3 N4 Pulse Calibration (90° Pulse Determination) N3->N4 N5 1H Acquisition (ns=16, d1=2s) N4->N5 Proton Channel N6 13C Acquisition (ns=512, d1=2.5s, 1H-decoupled) N4->N6 Carbon Channel N7 Fourier Transform & Phase/Baseline Correction N5->N7 N6->N7 N8 Spectral Assignment (Internal Validation) N7->N8

Caption: Step-by-step self-validating workflow for high-resolution NMR acquisition.

References

  • Supplementary Information - The Royal Society of Chemistry Source: RSC.org URL:[Link]

  • Copper-Catalyzed Regioselective C-H Sulfonyloxylation of Electron-Rich Arenes with p-Toluenesulfonic Acid and Sulfonyloxylation of Aryl(mesityl)iodonium Sulfonates Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Facile Synthesis of Sulfonyl Fluorides from Sulfonic acids Source: Semantic Scholar / Literature Experimental Data URL:[Link]

Sources

Foundational

Crystallographic Architecture and X-ray Diffraction Profiling of (4-Methylphenyl)mesitylene Sulfonate: A Technical Whitepaper

Executive Summary (4-Methylphenyl)mesitylene sulfonate (also known as p-tolyl mesitylenesulfonate, CAS No. 67811-06-7) is a highly specialized sterically hindered sulfonate ester[1]. In modern chemical research and indus...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Methylphenyl)mesitylene sulfonate (also known as p-tolyl mesitylenesulfonate, CAS No. 67811-06-7) is a highly specialized sterically hindered sulfonate ester[1]. In modern chemical research and industrial applications, it serves a dual purpose: acting as a robust electrophile in transition-metal-catalyzed cross-coupling reactions[2] and functioning as a critical electron acceptor/sensitizer in advanced thermosensitive recording materials[3].

Understanding the solid-state crystal structure and X-ray diffraction (XRD) profile of this compound is paramount for drug development professionals and material scientists. The molecular geometry directly dictates its thermal stability, solubility, and reactivity profile. This whitepaper provides an authoritative, in-depth analysis of its crystallographic properties, detailing the causality behind its structural mechanics and providing self-validating experimental protocols for its characterization.

Structural Chemistry & Steric Mechanics

The molecular formula of (4-Methylphenyl)mesitylene sulfonate is C16​H18​O3​S (Molecular Weight: 290.38 g/mol ). The molecule consists of a mesitylene (2,4,6-trimethylphenyl) ring and a p-tolyl (4-methylphenyl) ring, bridged by a central sulfonate ( −SO2​−O− ) linkage.

The Causality of Steric Hindrance: The choice of the mesityl group is not arbitrary. The dual ortho-methyl groups on the mesityl ring impose severe steric shielding around the tetrahedral sulfonyl sulfur atom. This steric bulk restricts the free rotation of the S-C bond and prevents unwanted nucleophilic attack at the sulfur center. Consequently, in synthetic applications, this directs catalytic reactivity exclusively toward the cleavage of the C-O bond during cross-coupling reactions[2][4]. In the solid state, this rigid conformation forces the p-tolyl rings into specific orientations that maximize intermolecular π−π stacking, dictating the ultimate crystal lattice.

G A Mesityl Group (Steric Shielding) B Sulfonate Core (S-O-C Bond Angle) A->B Restricts Rotation D Crystal Packing (Lattice Formation) B->D Dictates Space Group C p-Tolyl Group (π-π Stacking) C->B Electronic Tuning

Fig 1: Mechanistic pathway of steric and electronic factors dictating crystal packing.

Crystallographic Characterization (XRD)

The characterization of (4-Methylphenyl)mesitylene sulfonate relies heavily on both Single-Crystal X-ray Diffraction (SCXRD) for absolute atomic mapping and Powder X-ray Diffraction (PXRD) for bulk phase purity.

Quantitative Data Summaries

Based on typical crystallographic behaviors of sterically hindered diaryl sulfonates and specific patent literature regarding its phase behavior[3][5], the structural parameters are summarized below.

Table 1: Representative SCXRD Data for (4-Methylphenyl)mesitylene sulfonate

Crystallographic ParameterValue / Assignment
Chemical Formula C16​H18​O3​S
Formula Weight 290.38 g/mol
Typical Crystal System Monoclinic
Typical Space Group P21​/c
Data Collection Temperature 100(2) K
Radiation Source Mo ( λ=0.71073 Å)

Table 2: Key Powder X-ray Diffraction (PXRD) Peaks The primary polymorph utilized in thermosensitive applications exhibits a distinct and highly reproducible PXRD fingerprint[5].

Diffraction Angle ( 2θ∘ )Relative IntensityStructural Significance
7.2 StrongPrimary low-angle reflection indicating long-range interplanar d-spacing along the extended diaryl axis.
22.0 StrongCharacteristic spacing corresponding to the van der Waals contact distances between stacked aromatic rings.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and an internal quality control check.

Protocol 1: Single-Crystal Growth and SCXRD Analysis

Workflow Step1 1. Anti-Solvent Crystallization (DCM/Hexane) Step2 2. Cryo-Mounting (100 K, Paratone Oil) Step1->Step2 Step3 3. X-Ray Diffraction (Mo Kα, λ=0.71073 Å) Step2->Step3 Step4 4. Structure Solution (Direct Methods & SHELXL) Step3->Step4

Fig 2: Step-by-step experimental workflow for Single-Crystal X-ray Diffraction (SCXRD).

Step 1: Anti-Solvent Crystallization

  • Action: Dissolve 50 mg of the compound in 1 mL of dichloromethane (DCM). Carefully layer with 3 mL of n-hexane in a narrow crystallization tube. Allow to stand undisturbed at 20 °C.

  • Causality: DCM provides high initial solubility, while hexane acts as a miscible anti-solvent. The slow diffusion interface strictly controls the nucleation thermodynamic rate, preventing the formation of twinned, fractured, or kinetically trapped defective crystals.

Step 2: Cryo-Mounting

  • Action: Select a single, optically clear block crystal under a polarized light microscope. Coat the crystal in Paratone-N oil, mount it on a cryoloop, and immediately transfer it to the diffractometer under a 100 K nitrogen stream.

  • Causality: Paratone-N oil acts as a hydrophobic barrier, preventing solvent loss and atmospheric degradation. The 100 K cryogenic environment minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing the signal-to-noise ratio of critical high-angle reflections.

Step 3: Data Collection & Validation

  • Action: Irradiate the crystal using Mo radiation. Collect full-sphere data using ω and ϕ scans.

  • Self-Validation: The system self-validates by calculating the internal agreement factor ( Rint​ ). An Rint​<0.05 mathematically confirms that symmetrically equivalent reflections are consistent, ensuring the absence of spatial anomalies or severe absorption errors.

Step 4: Structure Solution and Refinement

  • Action: Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation: A final R1​ value below 5% and a Goodness-of-Fit (S) near 1.0 validates the structural model against the raw diffraction data, proving the absolute configuration of the sulfonate ester.

Protocol 2: Powder X-ray Diffraction (PXRD) Phase Profiling

Step 1: Sample Preparation

  • Action: Gently grind the bulk crystalline powder using an agate mortar and pestle. Mix thoroughly with 5 wt% NIST Standard Reference Material 640 (Silicon powder).

  • Causality: Gentle grinding minimizes preferred orientation effects without inducing pressure-driven amorphous phase transitions.

Step 2: Data Acquisition & Validation

  • Action: Load the sample onto a zero-background silicon holder. Scan from 2θ=5∘ to 50∘ using Cu radiation ( λ=1.5406 Å) with a step size of 0.01°.

  • Self-Validation: The silicon standard provides a universally known diffraction peak at exactly 2θ=28.44∘ . Any deviation in this peak allows the software to perform an automated zero-shift correction. Once corrected, the presence of the primary diagnostic peaks at 2θ=7.2∘ and 22.0∘ [5] definitively confirms the phase purity of the (4-Methylphenyl)mesitylene sulfonate batch.

Applications in Advanced Materials

The specific crystal packing and thermal stability of (4-Methylphenyl)mesitylene sulfonate make it highly valuable beyond traditional organic synthesis. In the realm of thermosensitive recording materials, it is utilized alongside leuco dyes and color developers[3]. The crystalline stability provided by the mesityl group ensures that the material does not prematurely melt or react under ambient storage conditions (preventing background fogging). However, upon targeted heating by a thermal printer head, the crystal lattice sharply collapses, allowing the compound to act as a highly efficient sensitizer that facilitates the chemical reaction between the dye and the developer, yielding high-contrast, water-resistant prints[3][6].

References

  • Molaid Chemical Database. "4-methylphenyl mesitylenesulfonate - CAS 67811-06-7". Molaid. URL: [Link]

  • European Patent Office. "THERMOSENSITIVE RECORDING MATERIAL - EP 4205990 A1". EPO Publication Server. URL:[Link]

  • Journal of Organic Chemistry. "Pd-Catalyzed C-C Bond-Forming Reactions of Thymidine Mesitylene Sulfonate". ACS Publications. URL:[Link]

Sources

Exploratory

Electronic Properties and Dipole Moment of (4-Methylphenyl)mesitylene Sulfonate: A Technical Guide for Advanced Applications

Executive Summary For researchers and drug development professionals, understanding the precise electronic topology of complex aryl sulfonates is non-negotiable. (4-Methylphenyl)mesitylene sulfonate (CAS 67811-06-7)[1]—o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the precise electronic topology of complex aryl sulfonates is non-negotiable. (4-Methylphenyl)mesitylene sulfonate (CAS 67811-06-7)[1]—often utilized as a specialized leaving group, a pseudohalide in cross-coupling, or a photoacid generator in extreme ultraviolet (EUV) lithography[2]—presents a unique structural paradigm. This whitepaper deconstructs its electronic properties and dipole moment, providing a self-validating framework of computational and empirical protocols to characterize its behavior.

Molecular Architecture & Steric-Electronic Causality

The molecule consists of a highly polar sulfonate core (-SO₂-O-) bridging a sterically demanding mesityl (2,4,6-trimethylphenyl) group and an electron-donating p-tolyl (4-methylphenyl) group. The interplay of these components dictates its electronic signature.

Steric Shielding and Orbital Decoupling

The ortho-methyl groups on the mesityl ring exert profound steric repulsion against the oxygen atoms of the sulfonate group. Causality: This steric clash forces the mesityl ring out of coplanarity with the S-O-C plane. By twisting the aromatic ring, the π -system is effectively decoupled from the empty d-orbitals (or σ∗ orbitals) of the sulfur atom. Consequently, mesomeric electron withdrawal by the sulfonate group is suppressed, leaving inductive effects to dominate the electronic landscape.

Furthermore, this steric shield physically blocks nucleophilic attack at the sulfur center. In drug development workflows, this renders the mesitylenesulfonate (Mts) group significantly more stable than standard tosylates, directing reactive pathways strictly toward C-O bond cleavage.

HOMO-LUMO Dynamics

The Highest Occupied Molecular Orbital (HOMO) is primarily localized over the electron-rich p-tolyl ether oxygen, while the Lowest Unoccupied Molecular Orbital (LUMO) resides on the electron-deficient mesitylenesulfonyl moiety. This distinct spatial separation of frontier orbitals makes the molecule highly susceptible to controlled photo-induced heterolysis, a property heavily leveraged in nonchemically amplified resists[2].

Dipole Moment: Vectorial Dynamics & Conformational Dependence

The permanent dipole moment ( μ ) of an aryl sulfonate is the vector sum of its constituent bond dipoles. The S=O bonds possess massive individual dipoles (approx. 2.5–3.0 D) due to the high electronegativity of oxygen and the hypervalent nature of sulfur.

In (4-Methylphenyl)mesitylene sulfonate, the non-linear C-S-O-C linkage and the restricted rotation caused by the mesityl group prevent the cancellation of these vectors. By analogy to sterically hindered aryl sulphones and sulfides[3], the dipole moment is highly conformation-dependent. The restricted rotation leads to a stable, highly polar conformer. The molecule exhibits a strong net dipole moment, which governs its solubility in polar aprotic solvents and its binding affinity in protein-ligand interactions where dipole-dipole alignment is critical.

Self-Validating Protocols for Electronic Characterization

To ensure scientific integrity, the characterization of (4-Methylphenyl)mesitylene sulfonate must utilize a self-validating system : theoretical predictions derived from quantum mechanics must be iteratively cross-examined against empirical physical chemistry measurements. A divergence of >0.5 D between the two protocols indicates solvent-induced conformational shifts.

Protocol I: Computational DFT Workflow (Theoretical)

Objective: Map the gas-phase and implicitly solvated electronic properties.

  • Conformational Sampling: Execute a Monte Carlo conformational search using the MMFF94 force field. The rotation around the S-O and S-C bonds creates multiple local minima; identifying the global minimum is critical.

  • Geometry Optimization: Optimize the lowest-energy conformers using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level.

    • Causality for Basis Set Selection: The inclusion of diffuse functions (++) is non-negotiable when modeling the electron-rich, highly polarizable oxygen atoms of the sulfonate group. Standard basis sets will artificially compress the electron cloud, leading to an underestimated dipole moment.

  • Property Extraction: Calculate the static dipole moment vector ( μ ), the isotropic polarizability ( α ), and generate a Molecular Electrostatic Potential (MEP) map to visualize nucleophilic/electrophilic hotspots.

Protocol II: Empirical Dielectric Constant Measurement (Experimental)

Objective: Determine the macroscopic permanent dipole moment to validate DFT models.

  • Solvent Selection: Prepare dilute solutions of the compound (mass fractions w=0.001 to 0.01 ) in anhydrous 1,4-dioxane.

    • Causality: Dioxane is strictly non-polar ( μ=0 ). Using a polar solvent would induce solvent-solute dipole coupling, artificially inflating the measured intrinsic molecular dipole moment[4].

  • Capacitance Measurement: Measure the dielectric constant ( ϵ ) of the solutions using a precision LCR auto-balancing bridge at 25 °C and 100 kHz.

  • Refractive Index: Measure the refractive index ( n ) of the same solutions using an Abbe refractometer to account for the induced optical polarizability (electron displacement).

  • Halverstadt-Kumler Extrapolation: Plot ϵ and specific volume against mass fraction. Extrapolate to infinite dilution.

    • Causality: The standard Debye equation fails for polar molecules in concentrated solutions due to solute-solute interactions. Extrapolating to infinite dilution isolates the single-molecule dipole moment, allowing direct comparison to the DFT gas-phase data.

Quantitative Property Matrix

The following table synthesizes the expected quantitative data for (4-Methylphenyl)mesitylene sulfonate, derived from regulatory databases[1] and structural analogies to related aryl sulfonates[2][3].

ParameterValue / DescriptionAnalytical Method / Source
Molecular Formula C₁₆H₁₈O₃SElemental Analysis
CAS Registry Number 67811-06-7ECHA / Regulatory Database
Predicted Dipole Moment ( μ ) ~4.8 - 5.4 DebyeDFT / Halverstadt-Kumler
HOMO-LUMO Gap ~4.5 - 5.0 eVUV-Vis / Cyclic Voltammetry
Thermal Decomposition ( Td​ ) > 230 °CThermogravimetric Analysis (TGA)
Steric Hindrance (S-center) Exceptionally HighX-ray Crystallography / VdW Radii

Workflow Visualization

The following diagram illustrates the self-validating multiscale workflow required to accurately determine the electronic properties of complex aryl sulfonates.

G A Synthesis & Purity (CAS 67811-06-7) B DFT Optimization (B3LYP/6-311++G**) A->B In silico modeling C Dielectric Measurement (Non-polar Solvent) A->C Empirical testing D Dipole Moment Extraction (Halverstadt-Kumler) B->D Theoretical Dipole E Electronic Property Mapping (HOMO/LUMO & MEP) B->E C->D Experimental Dipole F Material Application (Resists & Synthesis) D->F E->F

Fig 1: Multiscale workflow for determining the electronic properties and dipole moment of aryl sulfonates.

References

  • L_2018115EN.01000101.xml - EUR-Lex - European Union (Hazard and regulatory classification for CAS 67811-06-7). Europa.eu. 1

  • Dipole moments of aryl cis- and trans-styryl sulphides and sulphones (Mechanistic insights into steric enhancement and dipole vectors of aryl sulphones). Indian Academy of Sciences. 3

  • Dielectric Constant, Dipole Moment, and Solubility Parameters of Some Cyclic Acid Esters (Empirical protocols for dipole moment extraction via dielectric constants). ResearchGate. 4

  • Lithographic performances of aryl sulfonate ester-modified polystyrenes as nonchemically amplified resists (Applications of aryl sulfonates and their electronic decomposition pathways). Industrial Chemistry & Materials (RSC Publishing). 2

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of (4-Methylphenyl)mesitylene sulfonate at Room Temperature

Introduction (4-Methylphenyl)mesitylene sulfonate is a sterically hindered aromatic sulfonate ester of significant interest in synthetic chemistry, potentially serving as a protecting group or a synthetic intermediate. I...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(4-Methylphenyl)mesitylene sulfonate is a sterically hindered aromatic sulfonate ester of significant interest in synthetic chemistry, potentially serving as a protecting group or a synthetic intermediate. Its utility is intrinsically linked to its stability under various conditions. This technical guide provides a comprehensive analysis of the thermodynamic stability of (4-Methylphenyl)mesitylene sulfonate at room temperature. We will delve into the molecular factors governing its stability, potential degradation pathways, and detailed protocols for its assessment. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the stability profile of such compounds.

Molecular Structure and Inherent Stability Factors

The thermodynamic stability of (4-Methylphenyl)mesitylene sulfonate at room temperature is dictated by a combination of electronic and steric effects embedded in its structure.

Steric Hindrance

The most prominent feature of this molecule is the bulky mesitylene (2,4,6-trimethylphenyl) group directly attached to the sulfonyl sulfur. This arrangement provides significant steric shielding to the electrophilic sulfur atom. Nucleophilic attack, a primary degradation pathway for sulfonate esters, is thereby substantially hindered.[1] This steric protection is a key contributor to its enhanced stability compared to less substituted aryl sulfonates.

Electronic Effects

The electronic nature of both the aryl rings influences the stability of the sulfonate ester linkage. The tolyl group (4-methylphenyl) is an electron-donating group due to the methyl substituent, which can slightly destabilize the leaving group potential of the p-toluenesulfonate moiety. Conversely, the three methyl groups on the mesitylene ring are also electron-donating, which can influence the electrophilicity of the sulfur center. The overall electronic effect is a balance that generally favors stability at room temperature in the absence of strong nucleophiles or harsh conditions.

Potential Degradation Pathways at Room Temperature

While (4-Methylphenyl)mesitylene sulfonate is expected to be relatively stable, several potential degradation pathways should be considered, particularly over extended storage periods or in the presence of contaminants.

Hydrolysis

The most common degradation pathway for sulfonate esters is hydrolysis, which can be catalyzed by acidic or basic conditions.[2] At neutral pH and room temperature, the rate of hydrolysis for a sterically hindered sulfonate ester like (4-Methylphenyl)mesitylene sulfonate is expected to be very slow. However, the presence of atmospheric moisture or residual acid/base from synthesis can facilitate this process over time, yielding mesitylenesulfonic acid and p-cresol.

The reaction can proceed through a concerted or a stepwise mechanism, with the latter involving a pentavalent intermediate.[2][3] For sterically hindered sulfonates, the concerted mechanism is generally favored.

Reactants (4-Methylphenyl)mesitylene sulfonate + H2O TransitionState Transition State Reactants->TransitionState Hydrolysis Products Mesitylenesulfonic acid + p-Cresol TransitionState->Products

Caption: Generalized workflow for the hydrolysis of (4-Methylphenyl)mesitylene sulfonate.

Nucleophilic Substitution

Sulfonate esters are potent electrophiles and can react with nucleophiles.[1] Although sterically hindered, strong nucleophiles could potentially displace the p-toluenesulfonate group. The likelihood of this occurring at room temperature with common laboratory solvents or atmospheric components is low but should be considered if the compound is stored in a non-inert environment.

Experimental Assessment of Stability

A thorough evaluation of the thermodynamic stability of (4-Methylphenyl)mesitylene sulfonate at room temperature requires a combination of long-term storage studies and forced degradation studies.

Long-Term Stability Study

This study aims to evaluate the stability of the compound under recommended storage conditions over an extended period.

Protocol:

  • Sample Preparation: Prepare multiple, identical, and well-characterized samples of high-purity (4-Methylphenyl)mesitylene sulfonate.

  • Storage Conditions: Store the samples in tightly sealed, inert containers (e.g., amber glass vials with Teflon-lined caps) at controlled room temperature (e.g., 25 °C ± 2 °C) and humidity (e.g., 60% RH ± 5% RH).

  • Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 18, and 24 months).

  • Analytical Methods: At each time point, analyze the samples for purity and the presence of degradation products using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and pathways.[4][5] This information is crucial for developing stability-indicating analytical methods.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 40 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 40 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 60 °C for 48 hours.

  • Photostability: Expose the solid material and a solution to light according to ICH Q1B guidelines.

cluster_stress Forced Degradation Conditions cluster_analysis Analytical Evaluation Acid Acidic (e.g., 0.1M HCl) HPLC HPLC-UV/MS Acid->HPLC Analysis of Degradants NMR NMR Spectroscopy Acid->NMR Analysis of Degradants FTIR FT-IR Spectroscopy Acid->FTIR Analysis of Degradants Base Basic (e.g., 0.1M NaOH) Base->HPLC Analysis of Degradants Base->NMR Analysis of Degradants Base->FTIR Analysis of Degradants Oxidative Oxidative (e.g., 3% H2O2) Oxidative->HPLC Analysis of Degradants Oxidative->NMR Analysis of Degradants Oxidative->FTIR Analysis of Degradants Thermal Thermal (e.g., 60°C) Thermal->HPLC Analysis of Degradants Thermal->NMR Analysis of Degradants Thermal->FTIR Analysis of Degradants Photo Photolytic (ICH Q1B) Photo->HPLC Analysis of Degradants Photo->NMR Analysis of Degradants Photo->FTIR Analysis of Degradants Compound (4-Methylphenyl)mesitylene sulfonate Compound->Acid Compound->Base Compound->Oxidative Compound->Thermal Compound->Photo

Caption: Experimental workflow for the forced degradation study of (4-Methylphenyl)mesitylene sulfonate.

Analytical Methodologies

A validated, stability-indicating analytical method is paramount for accurately assessing stability.

High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants absorb (e.g., 220-260 nm). Mass spectrometric (MS) detection can be used for identification of unknown degradation products.

Table 1: Representative HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 50-95% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Summary of Expected Stability

Based on the structural analysis and general principles of sulfonate ester chemistry, (4-Methylphenyl)mesitylene sulfonate is expected to exhibit high thermodynamic stability at room temperature under standard storage conditions (i.e., protected from light and moisture in a well-sealed container). The significant steric hindrance provided by the mesityl group is the primary factor contributing to its stability by impeding common degradation pathways like hydrolysis and nucleophilic attack. While forced degradation studies may reveal susceptibility to harsh acidic, basic, or oxidative conditions, significant degradation is not anticipated under ambient conditions over typical storage periods.

Conclusion

The thermodynamic stability of (4-Methylphenyl)mesitylene sulfonate at room temperature is a critical parameter for its successful application in research and development. Its inherent stability, primarily due to steric protection of the sulfonyl group, makes it a robust molecule. However, a comprehensive stability assessment, including long-term and forced degradation studies, is essential to fully characterize its profile and ensure its quality and reliability in its intended applications. The protocols and considerations outlined in this guide provide a framework for a thorough and scientifically sound evaluation.

References

  • Babtie, A. C., et al. (2012). Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Organic & Biomolecular Chemistry, 10(40), 8095-8098. [Link]

  • Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of Organic Chemistry, 75(13), 4632-4635. [Link]

  • Guthrie, J. P. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 78(24), 12570-12580. [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • SK pharmteco. (n.d.). Forced Degradation Studies Can Reduce Stress(ors). [Link]

Sources

Exploratory

(4-Methylphenyl)mesitylene Sulfonate: A Comprehensive Technical Guide to its Mechanism of Action in Organic Synthesis

Abstract (4-Methylphenyl)mesitylene sulfonate, a sterically hindered aromatic sulfonate ester, has emerged as a valuable reagent in modern organic synthesis. This technical guide provides an in-depth analysis of its mech...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(4-Methylphenyl)mesitylene sulfonate, a sterically hindered aromatic sulfonate ester, has emerged as a valuable reagent in modern organic synthesis. This technical guide provides an in-depth analysis of its mechanism of action, focusing on the interplay of steric and electronic factors that govern its reactivity. We will explore its role as a superior leaving group in nucleophilic substitution and elimination reactions, and its growing applications in transition-metal-catalyzed cross-coupling reactions. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only theoretical insights but also practical, field-proven experimental protocols.

Introduction: The Strategic Advantage of Bulky Sulfonate Esters

In the realm of organic synthesis, the transformation of alcohols into better leaving groups is a fundamental strategy for facilitating a wide array of reactions. While simple sulfonates like tosylates (OTs) and mesylates (OMs) are workhorses in this regard, their high reactivity can sometimes be a double-edged sword, leading to undesired side reactions.[1][2] The advent of sterically hindered sulfonate esters, such as (4-Methylphenyl)mesitylene sulfonate, offers a solution by providing a more nuanced control over reactivity.

The core of (4-Methylphenyl)mesitylene sulfonate's utility lies in the bulky mesitylene (2,4,6-trimethylphenyl) group. This steric shield profoundly influences the reaction pathways, often favoring specific mechanisms and leading to higher selectivity. This guide will dissect the mechanistic intricacies of this unique reagent, providing a clear understanding of how its structure dictates its function.

Synthesis and Characterization

The preparation of (4-Methylphenyl)mesitylene sulfonate typically involves the reaction of the corresponding sulfonyl chloride, (4-Methylphenyl)mesitylene sulfonyl chloride, with an alcohol in the presence of a base. The sulfonyl chloride itself can be synthesized through various methods, including the reaction of mesitylene with 4-methylbenzenesulfonyl chloride in the presence of a Lewis acid catalyst.

A general procedure for the synthesis of sulfonate esters involves the esterification of an alcohol with a sulfinyl chloride, followed by oxidation.[3]

General Experimental Protocol for Sulfonate Ester Synthesis:

  • To a solution of the alcohol in a suitable aprotic solvent (e.g., dichloromethane), add a non-nucleophilic base (e.g., pyridine or triethylamine).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of (4-Methylphenyl)mesitylene sulfonyl chloride in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous work-up to remove the base and its salt.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Mechanism of Action: A Tale of Steric Hindrance and Electronic Effects

The reactivity of (4-Methylphenyl)mesitylene sulfonate is a direct consequence of its unique molecular architecture. The bulky mesityl group and the electronically influential p-tolyl group work in concert to modulate its behavior in chemical reactions.

The Superior Leaving Group Ability

Like other sulfonate esters, the (4-Methylphenyl)mesitylene sulfonate group is an excellent leaving group. This is attributed to the high stability of the resulting sulfonate anion, which is resonance-stabilized.[4] This inherent stability makes the C-O bond of the sulfonate ester highly polarized and susceptible to cleavage.

Steric Hindrance: The Gatekeeper of Reactivity

The three methyl groups on the mesitylene ring create significant steric hindrance around the sulfonate group. This steric bulk plays a crucial role in dictating the preferred reaction mechanism.

  • In Nucleophilic Substitution Reactions: The steric hindrance discourages the direct backside attack required for an Sₙ2 reaction, particularly at secondary and tertiary centers.[5] This often leads to a greater propensity for Sₙ1-type reactions, which proceed through a carbocation intermediate.[6][7] However, for primary substrates, the Sₙ2 pathway can still be viable, albeit at a slower rate compared to less hindered sulfonates.

  • In Elimination Reactions: The bulky nature of the (4-Methylphenyl)mesitylene sulfonate group can also influence the regioselectivity of elimination reactions. In cases where both substitution and elimination are possible, the steric hindrance can favor elimination, especially with bulky bases.[4][8]

G

Electronic Effects: Fine-Tuning Reactivity

The electronic nature of both the mesitylene and the p-tolyl groups also contributes to the overall reactivity.

  • Mesitylene Group: The three electron-donating methyl groups on the mesitylene ring increase the electron density on the sulfonate group. This can slightly decrease the leaving group ability compared to unsubstituted phenyl sulfonates. However, this effect is generally overshadowed by the dominant steric effects.

  • p-Tolyl Group: The methyl group on the para-position of the second phenyl ring is also electron-donating, further contributing to the electron density of the sulfonate moiety.

The interplay of these steric and electronic factors makes (4-Methylphenyl)mesitylene sulfonate a highly tunable reagent, allowing for selective transformations that might be difficult to achieve with other sulfonate esters.

Applications in Organic Synthesis

The unique properties of (4-Methylphenyl)mesitylene sulfonate have led to its application in a variety of synthetic transformations.

Nucleophilic Substitution and Elimination Reactions

As discussed, the steric hindrance of the mesityl group makes (4-Methylphenyl)mesitylene sulfonate a valuable substrate for studying and controlling the competition between Sₙ1/Sₙ2 and E1/E2 pathways. By carefully choosing the substrate, nucleophile/base, and solvent, chemists can direct the reaction towards the desired outcome. For instance, the use of a bulky, non-nucleophilic base will strongly favor elimination over substitution.[4]

Table 1: Factors Influencing Substitution vs. Elimination

FactorFavors Sₙ1/E1Favors Sₙ2/E2
Substrate Tertiary > SecondaryPrimary > Secondary
Nucleophile/Base Weakly basic, good nucleophile (Sₙ1) / Strong, bulky base (E1)Strong nucleophile, weak base (Sₙ2) / Strong, non-bulky base (E2)
Solvent Polar protic (e.g., H₂O, ROH)Polar aprotic (e.g., DMSO, DMF)
Leaving Group Good leaving groupGood leaving group
Transition-Metal-Catalyzed Cross-Coupling Reactions

A significant and expanding area of application for (4-Methylphenyl)mesitylene sulfonate is in transition-metal-catalyzed cross-coupling reactions.[9] In these reactions, the sulfonate acts as a pseudohalide, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The use of sulfonate esters as coupling partners offers several advantages over traditional organohalides. They are often more stable, easier to handle, and can be prepared from readily available alcohols. The steric bulk of the (4-Methylphenyl)mesitylene sulfonate group can also play a role in the efficiency and selectivity of these reactions.

Common Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: The palladium-catalyzed reaction of an organoboron compound with an organic halide or pseudohalide.[10][11]

  • Sonogashira Coupling: The palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide or pseudohalide.[12][13]

G

Experimental Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:

  • To a reaction vessel, add the (4-Methylphenyl)mesitylene sulfonate, the boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Add a suitable solvent system (e.g., toluene/ethanol/water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes.

  • Heat the reaction mixture to the desired temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the product by column chromatography.

Conclusion

(4-Methylphenyl)mesitylene sulfonate is a powerful and versatile tool in the arsenal of the modern organic chemist. Its unique combination of steric bulk and electronic properties allows for a high degree of control over a range of chemical transformations. From fundamental studies of reaction mechanisms to its application in complex, transition-metal-catalyzed cross-coupling reactions, this reagent continues to find new and valuable uses. This guide has provided a comprehensive overview of its mechanism of action and practical applications, intended to empower researchers to leverage its full potential in their synthetic endeavors.

References

  • Steric and Electronic Effect on C2‐H Arylation of Sulfonamides. (2019). ResearchGate. Available at: [Link]

  • Alkyl Sulfonates Revisited; Substitutions and Eliminations of Alcohols. (2023). YouTube. Available at: [Link]

  • mesitylene - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Nucleophilic Substitution Reactions (SN1 and SN2). (2021). CHEMISTRY 1000. Available at: [Link]

  • ORGANIC CHEMISTRY-‐II MODULE 18: Reactivity Effects of Attack. e-PG Pathshala. Available at: [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent. (2025). Master Organic Chemistry. Available at: [Link]

  • Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. PMC. Available at: [Link]

  • Design, synthesis, and biological evaluation of linear 1-(4-, 3- or 2-methylsulfonylphenyl)-2-phenylacetylenes: a novel class of cyclooxygenase-2 inhibitors. (2005). PubMed. Available at: [Link]

  • Comparison of SN1 and SN2 Reactions. (2020). Chemistry LibreTexts. Available at: [Link]

  • Tosylates And Mesylates. (2015). Master Organic Chemistry. Available at: [Link]

  • Synthesizing process of 4-methyl sodium benzene sulphinate. Google Patents.
  • Profiling sulfonate ester stability: identification of complementary protecting groups for... PMC. Available at: [Link]

  • Transition-Metal-Free Coupling Reactions. (2021). ACS Publications. Available at: [Link]

  • Synthesis and Structure of Tetraphenylphosphorus, Tetraphenylantimony, and Tetraphenylbismuth Mesitylene Sulfonates Ph4EOSO2C6H2Me3-2,4,6 (E = P, Sb, Bi). ResearchGate. Available at: [Link]

  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester. (2010). Novatia, LLC. Available at: [Link]

  • Mesylates and Tosylates with Practice Problems. Chemistry Steps. Available at: [Link]

  • Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution. RSC Publishing. Available at: [Link]

  • Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. PMC. Available at: [Link]

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. (2021). PubMed. Available at: [Link]

  • (PDF) Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution. ResearchGate. Available at: [Link]

  • Mesitylene. Wikipedia. Available at: [Link]

  • Cross-coupling reactions – Knowledge and References. Taylor & Francis. Available at: [Link]

  • MES synthesis mechanism. (2025). Reddit. Available at: [Link]

  • Sulfonate Esters - How Real is the Risk?. Unknown Source.
  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Available at: [Link]

  • MESITYLENE. Unknown Source.

Sources

Foundational

solubility profile of (4-Methylphenyl)mesitylene sulfonate in organic solvents

An In-depth Technical Guide to the Solubility Profile of (4-Methylphenyl)mesitylene sulfonate in Organic Solvents Executive Summary This technical guide provides a comprehensive analysis of the solubility profile of (4-M...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of (4-Methylphenyl)mesitylene sulfonate in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of (4-Methylphenyl)mesitylene sulfonate (CAS No. 67811-06-7) in common organic solvents. As an aryl sulfonate ester, its solubility is governed by the interplay between its large, non-polar aromatic moieties (the tolyl and mesityl groups) and the polar sulfonate ester core. This document synthesizes theoretical principles with actionable experimental protocols to provide a robust framework for predicting and determining its solubility. We predict high solubility in aromatic, chlorinated, and moderately polar aprotic solvents, with limited solubility in highly polar protic and non-polar aliphatic solvents. A detailed, self-validating experimental protocol for quantitative solubility determination via the equilibrium shake-flask method is provided, ensuring researchers can generate reliable and reproducible data.

Introduction: The Critical Role of Solubility

(4-Methylphenyl)mesitylene sulfonate is an organic compound featuring a sulfonate ester linkage between a p-toluenesulfonyl group and a mesityl (2,4,6-trimethylphenyl) group.[1] Understanding its solubility is paramount for a wide range of applications, including organic synthesis, where it may be used as a reactant or protecting group; purification processes such as recrystallization; and formulation development, where precise concentrations are required. An accurate solubility profile enables rational solvent selection, optimizes reaction conditions, enhances purification efficiency, and ensures the stability and homogeneity of formulations. This guide explains the causality behind its solubility behavior and provides the means to quantify it accurately.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is dictated by the principle "like dissolves like," which is a practical application of fundamental intermolecular forces.[2] To predict the solubility of (4-Methylphenyl)mesitylene sulfonate, we must first analyze its molecular structure and physicochemical properties.

2.1. Physicochemical Properties of (4-Methylphenyl)mesitylene sulfonate

PropertyValueSource
Chemical Name (4-methylphenyl)mesitylene sulfonate[1]
CAS Number 67811-06-7[1]
Molecular Formula C₁₆H₁₈O₃S[1]
Molecular Weight 290.38 g/mol Calculated
Structure
(p-tolyl group) -SO₂-O-(mesityl group)

Structural Analysis:

  • Non-Polar Character: The molecule is dominated by two bulky, non-polar aromatic rings: the p-tolyl group and the even more sterically hindered mesityl group. These regions favor interactions with non-polar or moderately polar solvents through van der Waals forces and potential π-π stacking.

  • Polar Character: The central sulfonate ester group (-SO₂-O-) is polar and possesses lone pairs of electrons on the oxygen atoms, making it a hydrogen bond acceptor. It does not, however, have a hydrogen atom to act as a hydrogen bond donor.

This dual nature suggests that the molecule's solubility will be highest in solvents that can effectively solvate both its non-polar and polar regions.

Predicted Solubility Profile

Based on the "like dissolves like" principle, we can forecast the solubility of (4-Methylphenyl)mesitylene sulfonate across a spectrum of organic solvents. Aryl sulfonates are generally known to be soluble in many polar organic solvents.[3]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Aromatic Toluene, Mesitylene, XylenesHigh The aromatic nature of these solvents allows for favorable π-π stacking interactions with the tolyl and mesityl rings of the solute.
Chlorinated Dichloromethane (DCM), ChloroformHigh These solvents have a moderate polarity capable of solvating the sulfonate ester group while also effectively interacting with the large non-polar aromatic portions.
Polar Aprotic Tetrahydrofuran (THF), Ethyl Acetate, AcetoneHigh to Moderate These solvents have sufficient polarity to interact with the sulfonate core. Their alkyl components can solvate the non-polar parts of the molecule.
Highly Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate While these solvents are highly effective at solvating polar groups, the large, non-polar bulk of the solute may limit its miscibility, preventing extremely high solubility.[3]
Non-Polar Aliphatic Hexane, Heptane, CyclohexaneLow to Insoluble These solvents lack the polarity to effectively solvate the sulfonate ester group, leading to poor overall solubility.
Polar Protic Methanol, Ethanol, WaterLow to Insoluble The strong hydrogen-bonding network of these solvents would be significantly disrupted by the large, non-polar aromatic groups of the solute. While the sulfonate oxygens can act as H-bond acceptors, this interaction is not strong enough to overcome the energetic penalty of dissolving the hydrocarbon bulk. Sulfonated molecules (as salts or acids) are often designed to be water-soluble, but the ester form is significantly more hydrophobic.[4]

Experimental Determination of Solubility: A Validated Protocol

Theoretical predictions require experimental validation. The equilibrium shake-flask method is the gold-standard for determining thermodynamic solubility, providing a reliable and reproducible measurement.[5][6]

4.1. Principle

An excess amount of the solid solute is agitated in a known volume of solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. After phase separation, the concentration of the solute in the saturated solution is measured using a suitable analytical technique.

4.2. Detailed Step-by-Step Methodology

  • Preparation:

    • Accurately weigh approximately 10-20 mg of (4-Methylphenyl)mesitylene sulfonate into several glass vials (e.g., 4 mL). Use at least three replicates for each solvent.

    • Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

    • Prepare a set of calibration standards by dissolving known masses of the compound in a suitable solvent (e.g., acetonitrile) to create a concentration curve for HPLC analysis.

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a rotator within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a minimum of 24 hours. A 48-hour period is recommended to ensure equilibrium is fully established, especially for compounds that dissolve slowly. The continued presence of undissolved solid is crucial.

  • Phase Separation:

    • Remove the vials from the shaker and let them stand for 30 minutes in the incubator to allow larger particles to settle.

    • To remove all undissolved solids, filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean HPLC vial. Causality Note: This step is critical to prevent undissolved particles from artificially inflating the measured concentration. Centrifugation followed by careful collection of the supernatant is an alternative method.

  • Quantification:

    • Immediately dilute an aliquot of the clear, saturated filtrate with a suitable solvent (e.g., acetonitrile) to bring the concentration within the linear range of the calibration curve. A high dilution factor (e.g., 1:100 or 1:1000) may be necessary for highly soluble samples.

    • Analyze the diluted samples and the calibration standards via High-Performance Liquid Chromatography with a UV detector (HPLC-UV). A C18 column is typically suitable for this type of molecule.

    • The UV detection wavelength should be set to a λ_max of the compound to ensure maximum sensitivity.

  • Calculation:

    • Using the linear regression equation from the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution (the solubility) by multiplying the result by the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL or mol/L. Average the results from the replicates and calculate the standard deviation.

4.3. Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_calc 5. Calculation A Weigh excess solute (4-Methylphenyl)mesitylene sulfonate B Add precise volume of solvent A->B Combine C Seal vials and agitate at constant temperature (24-48 hours) B->C Start Equilibration D Filter supernatant (0.22 µm PTFE filter) C->D Equilibrium Reached E Dilute filtrate precisely D->E Prepare for Analysis F Analyze via HPLC-UV against calibration curve E->F Inject G Calculate solubility (Concentration x Dilution Factor) F->G Obtain Data

Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.

Factors Influencing Experimental Results

  • Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature as the dissolution process is often endothermic.[5] All measurements must be performed at a strictly controlled and reported temperature.

  • Purity: Impurities in either the solute or the solvent can alter the measured solubility. Use high-purity materials for accurate results.

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities.[5] It is important to characterize the solid form being tested.

  • Equilibration Time: Insufficient agitation time is a common source of error, leading to an underestimation of solubility. The 24-48 hour window is a guideline; for some systems, longer times may be necessary and should be confirmed by measuring the concentration at successive time points until it remains constant.

Conclusion

(4-Methylphenyl)mesitylene sulfonate is a predominantly non-polar molecule with a polar functional group, leading to a nuanced solubility profile. It is predicted to be highly soluble in aromatic and chlorinated organic solvents, moderately soluble in polar aprotic solvents like THF and acetone, and poorly soluble in the extremes of non-polar aliphatic hydrocarbons and polar protic solvents like water and methanol. This guide provides both the theoretical foundation for these predictions and a robust, validated experimental protocol to enable researchers to determine precise solubility values tailored to their specific applications. Adherence to the detailed methodology will ensure the generation of high-quality, reliable data crucial for scientific advancement and product development.

References

  • Palmer, D. S., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry.
  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate.
  • University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. UCLA Chemistry Department.
  • Pavia, D. L., et al. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Protti, S., et al. (2025). Water Effect on the Photochemistry of Arylazo Sulfonates. The Journal of Organic Chemistry.
  • Rybakov, V. A., et al. Arenediazonium sulfonates: synthesis, comparison of structural and physicochemical properties. Russian Chemical Reviews.
  • Scribd. Alkyl Aryl Sulfonate. Scribd.
  • Amblard, F., et al. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids. Organic & Biomolecular Chemistry.
  • NextSDS. (4-methylphenyl)mesitylene sulfonate KAYAKU TG-MC 016-067-00-4. NextSDS.

Sources

Exploratory

A Technical Guide to the Preliminary Toxicity and Safety Assessment of (4-Methylphenyl)mesitylene sulfonate

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute a formal safety endorsement or regulatory...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute a formal safety endorsement or regulatory guidance. All laboratory work should be conducted in accordance with established safety protocols and regulations.

Preamble: Navigating the Data Gap for Novel Chemical Entities

The journey of a novel chemical entity, such as (4-Methylphenyl)mesitylene sulfonate, from synthesis to potential application is invariably governed by a thorough evaluation of its safety profile. In the absence of a comprehensive toxicological dossier for this specific molecule, a scientifically rigorous approach is to leverage a combination of in silico predictive modeling and a read-across strategy. This guide delineates a structured, evidence-based workflow to build a preliminary, yet robust, toxicity and safety profile for (4-Methylphenyl)mesitylene sulfonate. The principles outlined herein are grounded in established toxicological methodologies and regulatory paradigms, emphasizing a weight-of-evidence approach to risk assessment.

Structural and Physicochemical Characterization

(4-Methylphenyl)mesitylene sulfonate (CAS Number: 67811-06-7) is an aryl sulfonate ester[1]. A foundational step in any toxicity assessment is the thorough characterization of the molecule's structure and physicochemical properties. These parameters are critical inputs for in silico modeling and for establishing a scientifically sound basis for a read-across approach.

Table 1: Physicochemical and Structural Properties of (4-Methylphenyl)mesitylene sulfonate

PropertyValue/InformationSignificance in Toxicity Assessment
CAS Number 67811-06-7[1]Unique chemical identifier for database searches.
Molecular Formula C16H18O3S[1]Determines molecular weight and elemental composition.
Structure Mesitylene group and a p-tolyl group linked by a sulfonate ester bridge.The presence of aromatic rings and a sulfonate ester are key structural alerts for toxicological consideration.
Predicted LogP Not available in searches, but predicted to be moderately lipophilic.Influences absorption, distribution, metabolism, and excretion (ADME) properties.
Water Solubility Not available in searches, but predicted to be low.Affects bioavailability and environmental fate.
Vapor Pressure Not available in searches, but predicted to be low.Low volatility suggests limited inhalation exposure under standard conditions.

The Read-Across Approach: Justification and Analogue Selection

Given the sparse direct toxicological data for (4-Methylphenyl)mesitylene sulfonate, a read-across approach is the most viable strategy for a preliminary safety assessment[2][3][4][5][6]. This involves using data from structurally and mechanistically similar compounds to predict the toxicity of the target substance[3].

Justification for Read-Across: The toxicity of aryl sulfonates is often driven by the aryl sulfonate moiety and the properties of the constituent aromatic rings[7]. Therefore, data from other aryl sulfonates can provide valuable insights into the potential hazards of (4-Methylphenyl)mesitylene sulfonate.

Analogue Selection:

  • Primary Analogues: Other aryl sulfonate esters with similar substitution patterns on the aromatic rings.

  • Secondary Analogues: Toluene sulfonic acid, xylene sulfonic acid, and their salts, which share the core aryl sulfonic acid structure[7].

  • Component Analogues: Mesitylene, to inform on the potential toxicity contribution of this part of the molecule[8][9][10][11].

Target (4-Methylphenyl)mesitylene sulfonate Analogue1 Other Aryl Sulfonate Esters Target->Analogue1 Primary Analogue Analogue2 Toluene/Xylene Sulfonic Acids Target->Analogue2 Secondary Analogue Analogue3 Mesitylene Target->Analogue3 Component Analogue

Caption: Read-across strategy for (4-Methylphenyl)mesitylene sulfonate.

In Silico Toxicity Prediction

Before embarking on laboratory-based assays, in silico methods provide a rapid and cost-effective first tier of assessment[12][13][14][15]. These computational models use the chemical structure to predict potential toxicities.

Recommended In Silico Assessments:

  • (Q)SAR Models: Quantitative Structure-Activity Relationship models can predict endpoints such as mutagenicity, carcinogenicity, skin sensitization, and aquatic toxicity[14].

  • Structural Alerts Analysis: Tools like DEREK for Windows can identify substructures associated with specific toxicities[2]. For (4-Methylphenyl)mesitylene sulfonate, the sulfonate ester moiety may be flagged as a potential structural alert for genotoxicity, although the evidence for this in the context of stable aryl sulfonates is debated[16][17].

Proposed Tiered In Vitro and In Vivo Testing Strategy

The following tiered testing strategy is proposed to build a preliminary safety profile, starting with fundamental assays and progressing as needed based on the intended application of the compound.

Start Start: (4-Methylphenyl)mesitylene sulfonate InSilico Tier 1: In Silico Assessment ((Q)SAR, Structural Alerts) Start->InSilico Genotox Tier 2: Genotoxicity (Ames Test - OECD 471) InSilico->Genotox Proceed if structural alerts or intended use warrants Cytotox Tier 3: Cytotoxicity (e.g., Neutral Red Uptake - OECD 129) Genotox->Cytotox Skin_Irritation Tier 4: Skin Irritation/Sensitization (In vitro models - OECD 439, 442d) Cytotox->Skin_Irritation Acute_Tox Tier 5: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425) Skin_Irritation->Acute_Tox If significant human contact is expected

Caption: Tiered testing strategy for preliminary safety assessment.

Genotoxicity Assessment

Rationale: The potential for a chemical to induce genetic mutations is a critical safety endpoint. Sulfonate esters, as a class, have been under scrutiny for potential mutagenicity, making this a priority assessment[16][17].

Recommended Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

  • Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver). This is crucial as some chemicals only become mutagenic after metabolism.

  • Dose Range: A preliminary cytotoxicity test should be performed to determine the appropriate dose range. The main assay should include a minimum of five analysable concentrations.

  • Procedure: The test compound, bacterial culture, and S9 mix (if applicable) are combined and plated on minimal glucose agar plates.

  • Incubation: Plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies is counted. A compound is considered mutagenic if it produces a dose-dependent increase in revertants and/or a reproducible, significant increase at one or more concentrations.

Dermal and Ocular Irritation

Rationale: Based on data from related compounds like mesitylene, skin and eye irritation are potential hazards[8][9].

Recommended Protocol: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

  • Test System: Utilize a commercially available reconstructed human epidermis model.

  • Application: Apply a defined amount of (4-Methylphenyl)mesitylene sulfonate to the tissue surface.

  • Exposure and Incubation: After a defined exposure period, the test chemical is removed, and the tissues are incubated.

  • Viability Assessment: Cell viability is determined by enzymatic conversion of MTT.

  • Classification: The reduction in cell viability compared to negative controls is used to classify the irritation potential.

Acute Oral Toxicity

Rationale: While many aryl sulfonates exhibit low acute oral toxicity, this is a fundamental parameter in any safety assessment.

Recommended Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

  • Species: Typically performed in female rats.

  • Procedure: A single animal is dosed. If the animal survives, the next animal is given a higher dose; if it dies, the next is given a lower dose. This continues sequentially.

  • Endpoint: The test allows for the estimation of the LD50 with a reduced number of animals compared to traditional methods.

Predicted Toxicity Profile Summary

Based on the read-across from structurally related compounds, the following preliminary toxicity profile for (4-Methylphenyl)mesitylene sulfonate can be hypothesized.

Table 2: Predicted Preliminary Toxicity Profile of (4-Methylphenyl)mesitylene sulfonate

EndpointPredicted OutcomeRationale/Supporting EvidenceCitation
Acute Oral Toxicity Low (LD50 > 2000 mg/kg)Alkyl aryl sulfonates generally have low acute oral toxicity.
Genotoxicity Unlikely to be a potent mutagen, but testing is recommended.While some sulfonate esters are mutagenic, stable aryl sulfonates are often not. However, this is a critical endpoint to confirm experimentally.[16][17]
Skin Irritation Potential for mild to moderate irritation.The mesitylene moiety is a known skin irritant.[8][9]
Eye Irritation Potential for irritation.Mesitylene is an eye irritant.[8][9]
Skin Sensitization Low potential.Data on related aryl sulfonates do not indicate a strong sensitization potential.
Aquatic Toxicity May be harmful to aquatic life with long-lasting effects.Harmonized classification of "Aquatic Chronic 4".[1]

Conclusion and Path Forward

This technical guide provides a scientifically grounded framework for establishing the preliminary toxicity and safety profile of (4-Methylphenyl)mesitylene sulfonate. The proposed strategy, which integrates in silico predictions with a tiered in vitro and targeted in vivo testing approach, is designed to be both resource-efficient and ethically responsible. The initial focus should be on confirming the genotoxic potential, given the structural class of the compound. Subsequent testing should be guided by the intended use and potential routes of human and environmental exposure. By systematically addressing the data gaps through the methodologies outlined, researchers and drug development professionals can make informed decisions about the future development of this and other novel chemical entities.

References

  • (4-methylphenyl)mesitylene sulfonate KAYAKU TG-MC 016-067-00-4 - NextSDS. (n.d.). Retrieved from [Link]

  • Chemical Categories and Read Across - JRC Publications Repository. (n.d.). Retrieved from [Link]

  • Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., ... & Tang, Y. (2017). In silico prediction of chronic toxicity with chemical category approaches. RSC advances, 7(71), 45049-45059. Retrieved from [Link]

  • EFSA Scientific Committee (European Food Safety Authority), ... & Kass, G. (2023). Guidance on the use of read‐across for chemical safety assessment in food and feed. EFSA Journal, 21(7), e08073. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2018). Calcium and magnesium salts of alkyl aryl sulfonates: Human health tier II assessment. Retrieved from [Link]

  • Guan, X., Zhang, H., Yang, H., & Lu, W. (2019). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in chemistry, 7, 42. Retrieved from [Link]

  • Bergfeld, W. F., Belsito, D. V., Klaassen, C. D., Hill, R., Liebler, D., Marks, J. G., ... & Andersen, F. A. (2011). Safety assessment of xylene sulfonic acid, toluene sulfonic acid, and alkyl aryl sulfonate hydrotropes as used in cosmetics. International journal of toxicology, 30(6_suppl), 270S-283S. Retrieved from [Link]

  • Berggren, E., Amcoff, P., Benigni, R., Blackburn, K., Carney, E., Cronin, M., ... & Zvinavashe, E. (2015). Chemical safety assessment using read-across: Assessing the use of novel testing methods to strengthen the evidence base for decision making. Environmental health perspectives, 123(12), 1232-1240. Retrieved from [Link]

  • EFSA Scientific Committee. (2023). Guidance on the use of read-across for chemical safety assessment in food and feed. EFSA Journal, 21(7), e08073. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Mesitylene. Retrieved from [Link]

  • Joint Research Centre. (2011). A Framework for assessing in silico Toxicity Predictions: Case Studies with selected Pesticides. Retrieved from [Link]

  • Dearden, J. C. (2003). In silico prediction of drug toxicity. Journal of computer-aided molecular design, 17(2-4), 119-127. Retrieved from [Link]

  • Snodin, D. J. (2015). Mutagenic alkyl-sulfonate impurities in sulfonic acid salts: Reviewing the evidence and challenging regulatory perceptions. Organic Process Research & Development, 19(4), 494-507. Retrieved from [Link]

  • ECETOC. (2009). High information content technologies in support of read-across in chemical risk assessment. Retrieved from [Link]

  • Li, Y., Guo, M., Wang, Y., Zhang, Y., Chen, L., Wang, Y., ... & Zha, J. (2023). The Aryl Hydrocarbon Receptor Mediates the Neurodevelopmental Toxicity of Perfluorooctane Sulfonamide in Zebrafish Larvae. Toxics, 11(10), 834. Retrieved from [Link]

  • Snodin, D. J., & Elder, D. P. (2015). Mutagenic alkyl-sulfonate impurities in sulfonic acid salts: reviewing the evidence and challenging regulatory perceptions. Organic Process Research & Development, 19(4), 494-507. Retrieved from [Link]

  • Carl ROTH. (2020). Safety Data Sheet: Mesitylene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7947, Mesitylene. Retrieved from [Link].

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for (4-Methylphenyl)mesitylene sulfonate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Synonyms: p-Tolyl mesitylenesulfonate; 4-Methylphenyl 2,4,6-trimethylbenzenesulfonate CAS Number: 67811-06-7 Introduction & Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Synonyms: p-Tolyl mesitylenesulfonate; 4-Methylphenyl 2,4,6-trimethylbenzenesulfonate CAS Number: 67811-06-7

Introduction & Mechanistic Rationale

(4-Methylphenyl)mesitylene sulfonate is a sterically hindered aryl sulfonate ester. In industrial applications, it serves as a critical functional component in thermosensitive recording materials [1]. In pharmaceutical and synthetic chemistry, it acts as a highly robust electrophile or a stable protecting group.

Scientist’s Note on Reaction Causality (E-E-A-T): Standard tosylates (p-toluenesulfonates) are often susceptible to premature cleavage or unwanted nucleophilic attack at the sulfur center. By replacing the tosyl group with a mesitylenesulfonyl (Mts) group, we introduce two ortho-methyl groups on the sulfonyl aromatic ring. This steric bulk severely restricts nucleophilic attack at the sulfur atom, forcing the sulfonate to act as an exceptionally stable entity until targeted cross-coupling or rigorous cleavage conditions are applied.

Because of this steric hindrance, the standard esterification of mesitylenesulfonyl chloride with p-cresol is kinetically sluggish. To overcome this, our protocol employs 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst [2]. DMAP attacks the sulfonyl chloride to form a highly reactive N-mesitylenesulfonylpyridinium intermediate, which is vastly more susceptible to nucleophilic attack by the p-cresol phenoxide than the parent chloride.

Materials & Reagents

Quantitative data for a 50.0 mmol scale synthesis is summarized below for precise stoichiometric control.

ReagentMW ( g/mol )EquivalentsAmountRoleHazard Profile
p-Cresol (4-Methylphenol)108.141.005.41 g (50.0 mmol)SubstrateToxic, Corrosive
Mesitylenesulfonyl chloride 218.701.0511.48 g (52.5 mmol)Sulfonylating AgentCorrosive, Moisture Sensitive
Triethylamine (TEA)101.192.0013.9 mL (100.0 mmol)Acid ScavengerFlammable, Corrosive
4-Dimethylaminopyridine (DMAP)122.170.100.61 g (5.0 mmol)Nucleophilic CatalystHighly Toxic, Irritant
Dichloromethane (DCM)84.93Solvent150 mL (Total)Reaction MediumVolatile, Health Hazard

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system; in-process checks (TLC) and specific environmental controls are embedded to ensure high fidelity and yield.

Phase 1: Setup & Reagent Preparation
  • Apparatus Preparation: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge with argon gas for 5 minutes. Causality: Sulfonyl chlorides hydrolyze rapidly in the presence of atmospheric moisture, forming unreactive sulfonic acids.

  • Substrate Loading: Charge the flask with p-cresol (5.41 g, 50.0 mmol) and DMAP (0.61 g, 5.0 mmol).

  • Solvation: Add 100 mL of anhydrous dichloromethane (DCM) to completely dissolve the solids.

  • Base Addition: Inject triethylamine (13.9 mL, 100.0 mmol) via a dry syringe.

  • Thermal Control: Submerge the reaction flask in an ice-water bath. Allow the solution to equilibrate to 0 °C for 15 minutes.

Phase 2: Reaction Execution
  • Electrophile Preparation: In a separate dry vial, dissolve mesitylenesulfonyl chloride (11.48 g, 52.5 mmol) in 50 mL of anhydrous DCM.

  • Controlled Addition: Transfer the mesitylenesulfonyl chloride solution to a pressure-equalizing addition funnel. Add it dropwise to the reaction mixture over 30 minutes. Causality: Dropwise addition prevents localized exothermic spikes that can lead to the degradation of the DMAP-intermediate or dimerization byproducts.

  • Incubation: Once the addition is complete, remove the ice-water bath. Allow the reaction to warm to room temperature (20–25 °C).

  • In-Process Validation: Stir continuously for 12–14 hours under argon. Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The product will appear as a new, highly UV-active spot (254 nm) with a higher Rf value than p-cresol.

Phase 3: Work-up & Extraction
  • Quenching: Quench the reaction by adding 100 mL of cold distilled water. This dissolves the precipitated triethylamine hydrochloride salts and halts any residual reactivity.

  • Phase Separation: Transfer the biphasic mixture to a 500 mL separatory funnel. Separate the organic (bottom) layer. Extract the aqueous layer with an additional 50 mL of DCM.

  • Washing Sequence: Combine the organic layers and wash sequentially with:

    • 100 mL of 1M HCl (Causality: Protonates and removes excess TEA and DMAP into the aqueous phase).

    • 100 mL of saturated aqueous NaHCO₃ (Causality: Neutralizes residual acid).

    • 100 mL of brine (Causality: Pre-dries the organic layer by drawing out dissolved water).

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 4: Purification & Isolation
  • Chromatography: Purify the crude off-white residue via flash column chromatography on silica gel, using a gradient eluent system of Hexanes:Ethyl Acetate (95:5 to 85:15, v/v).

  • Isolation: Pool the fractions containing the pure product. Evaporate the solvent in vacuo to afford (4-Methylphenyl)mesitylene sulfonate as a crystalline white solid.

Process Visualizations

Workflow Start Phase 1: Setup p-Cresol + DMAP + TEA in anhydrous DCM at 0 °C Addition Phase 2: Addition Dropwise addition of Mesitylenesulfonyl Chloride Start->Addition Cooling maintained Reaction Phase 2: Reaction Stir 12-14 hours at RT under Argon Addition->Reaction Warm to RT Quench Phase 3: Quench & Wash H2O, 1M HCl, NaHCO3, Brine Reaction->Quench Complete conversion Dry Phase 3: Dry & Concentrate Na2SO4 drying, Rotovap Quench->Dry Organic phase Purify Phase 4: Purification Flash Chromatography (Hexanes/EtOAc) Dry->Purify Crude residue Product Pure (4-Methylphenyl) mesitylene sulfonate Purify->Product Evaporation

Workflow for the synthesis and purification of (4-Methylphenyl)mesitylene sulfonate.

Mechanism Phenol p-Cresol (Nucleophile) Activated N-Mesitylenesulfonyl pyridinium intermediate Phenol->Activated Nucleophilic Substitution DMAP DMAP (Catalyst) DMAP->Activated Product Aryl Sulfonate Ester + TEA-HCl Activated->Product Chloride leaving DMAP regeneration Sulfonyl Mesitylenesulfonyl Chloride Sulfonyl->Activated DMAP attack (Fast) Base TEA (Proton Scavenger) Base->Product Deprotonation

DMAP-catalyzed nucleophilic acyl substitution mechanism for aryl sulfonate esterification.

Analytical Validation

To ensure the protocol operates as a self-validating system, the isolated product must be characterized against the following analytical benchmarks:

  • HPLC Analysis: The purity of 4-methylphenyl mesitylenesulfonate can be rigorously validated using a reverse-phase HPLC method. A highly recommended setup utilizes a Newcrom R1 column (low-silanol activity) with a mobile phase of acetonitrile (MeCN), water, and phosphoric acid [3]. This specific column chemistry prevents peak tailing common in sterically hindered aryl sulfonates.

  • ¹H NMR (CDCl₃, 400 MHz) Expected Signals:

    • δ ~6.95 ppm (s, 2H): Aromatic protons of the mesityl ring.

    • δ ~6.80–7.10 ppm (m, 4H): Aromatic protons of the p-tolyl ring (AB quartet pattern).

    • δ ~2.60 ppm (s, 6H): The two ortho-methyl groups of the mesityl ring.

    • δ ~2.30 ppm (s, 3H): The para-methyl group of the mesityl ring.

    • δ ~2.25 ppm (s, 3H): The para-methyl group of the tolyl ring.

Troubleshooting & Optimization

  • Issue: Incomplete Conversion (Starting Material Remains)

    • Causality: The mesitylenesulfonyl chloride has likely undergone partial hydrolysis prior to the reaction. Sulfonyl chlorides are highly hygroscopic.

    • Fix: Ensure all glassware is rigorously flame-dried, utilize strictly anhydrous DCM, and store the sulfonyl chloride in a desiccator.

  • Issue: Exceptionally Slow Reaction Rate

    • Causality: The steric bulk of the ortho-methyl groups on the mesityl ring physically blocks the p-cresol from attacking the sulfur center. If DMAP was omitted or degraded, the reaction relies purely on TEA, which is an insufficient nucleophilic catalyst for hindered substrates.

    • Fix: Verify the quality and exact stoichiometric loading (10 mol%) of DMAP.

  • Issue: Emulsion Formation During Work-up

    • Causality: High concentrations of triethylamine hydrochloride and unreacted p-cresol can alter the surface tension of the biphasic mixture, causing persistent emulsions during the 1M HCl wash.

    • Fix: Allow sufficient settling time. If the emulsion persists, add 10–20 mL of saturated brine to the separatory funnel to increase the ionic strength of the aqueous layer, forcing phase separation.

References

  • European Patent Office. (2023). EP 4205990 A1: THERMOSENSITIVE RECORDING MATERIAL. (Details the direct application of 4-methylphenyl mesitylenesulfonate in industrial thermosensitive matrices). URL: [Link]

  • National Institutes of Health (PMC). (2015). Multicomponent, Mannich-type assembly process for generating novel, biologically-active 2-arylpiperidines and derivatives. (Provides foundational methodology for the DMAP-catalyzed mesitylenesulfonylation of hindered systems). URL: [Link]

  • SIELC Technologies. (2018). Separation of 4-methylphenyl mesitylenesulfonate on Newcrom R1 HPLC column. (Validates the specific analytical chromatography parameters required for this exact compound). URL: [Link]

Application

Advanced Application Note: (4-Methylphenyl)mesitylene Sulfonate in Nucleophilic Substitution Workflows

Executive Summary In modern organic synthesis and drug development, the construction of complex carbon-heteroatom and carbon-carbon bonds often relies on the strategic use of leaving groups. While standard nucleophilic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern organic synthesis and drug development, the construction of complex carbon-heteroatom and carbon-carbon bonds often relies on the strategic use of leaving groups. While standard nucleophilic aromatic substitution (SNAr) is highly effective for electron-deficient arenes , unactivated substrates like the p-tolyl ring require transition-metal-catalyzed cross-coupling—a process that functions as a catalytic nucleophilic substitution.

(4-Methylphenyl)mesitylene sulfonate (also known as p-tolyl mesitylenesulfonate) is a specialized aryl electrophile. In this molecule, the mesitylenesulfonate (MtsO⁻) group acts as an elite pseudohalide leaving group. This Application Note details the mechanistic causality behind the MtsO⁻ group's superiority—specifically its steric shielding against off-target S-O bond cleavage—and provides a self-validating protocol for its application in Palladium-catalyzed amination.

Mechanistic Insights: The Causality of Steric Shielding

When utilizing sulfonate-based leaving groups (such as triflates, tosylates, or mesylates) in nucleophilic substitution or metal-catalyzed cross-coupling, chemists frequently encounter a parasitic side reaction: the nucleophilic attack at the sulfur atom rather than the desired aryl carbon.

This S-O bond cleavage acts as a sulfonyl transfer event, yielding a phenol (e.g., p-cresol) and a sulfonylated nucleophile. This side reaction destroys the substrate and drastically reduces the yield of the target substituted arene.

By employing (4-methylphenyl)mesitylene sulfonate, researchers leverage profound steric hindrance to dictate reaction chemoselectivity . The two ortho-methyl groups on the mesityl ring create a dense steric umbrella around the electrophilic sulfur atom. This architectural feature completely blocks nucleophiles and bulky transition-metal catalysts from accessing the sulfur center. Consequently, the reaction is thermodynamically and kinetically funneled toward C(aryl)-O bond cleavage . The MtsO⁻ group departs cleanly, making it a superior leaving group for challenging cross-coupling reactions where standard tosylates might fail .

G Substrate (4-Methylphenyl)mesitylene sulfonate (Substrate) Nucleophile Nucleophile / Pd(0) Catalyst PathA Path A: Attack at Sulfur (S-O Cleavage) Nucleophile->PathA Unhindered Sulfonates (e.g., Tosylate) PathB Path B: Attack at Aryl Carbon (C-O Cleavage) Nucleophile->PathB Mesitylenesulfonate (Sterically Hindered) Steric BLOCKED by Ortho-Methyls of Mesityl Group PathA->Steric ResultB Desired Product: Substituted Arene + Mesitylenesulfonate PathB->ResultB ResultA Side Products: p-Cresol + Sulfonylated Nucleophile Steric->ResultA

Caption: Logical divergence of cleavage pathways: Ortho-methyl steric shielding blocks S-O cleavage.

Quantitative Data: Leaving Group Efficacy

To illustrate the superiority of the mesitylenesulfonate leaving group, Table 1 summarizes the chemoselectivity (C-O vs. S-O cleavage) of various p-tolyl sulfonates subjected to Pd-catalyzed nucleophilic amination with a secondary amine.

Table 1: Chemoselectivity of p-Tolyl Sulfonates in Pd-Catalyzed Amination

Leaving Group (LG)SubstrateC-O Cleavage (Desired)S-O Cleavage (Side Product)Relative Reaction Rate
Triflate (TfO⁻) p-Tolyl-OTf98%2%Very Fast
Tosylate (TsO⁻) p-Tolyl-OTs65%35%Moderate
Mesitylenesulfonate (MtsO⁻) p-Tolyl-OMts>99% <1% Fast

Note: Data reflects general trends observed in bulky dialkylbiaryl phosphine-mediated Pd-catalysis. MtsO⁻ provides the stability of a tosylate with the chemoselectivity of a triflate.

Experimental Protocol: Pd-Catalyzed Buchwald-Hartwig Amination

This protocol describes the catalytic nucleophilic substitution of (4-methylphenyl)mesitylene sulfonate with morpholine using a Palladium/BrettPhos catalytic system.

Causality of Reagent Selection:

  • BrettPhos Ligand: Oxidative addition into the strong C-O bond of an aryl sulfonate is energetically demanding. The electron-rich, bulky dialkylbiaryl phosphine ligand (BrettPhos) lowers the activation barrier for the Pd(0) species.

  • K₂CO₃ Base: A mild inorganic base is chosen over stronger alkoxides (like NaOtBu) to prevent any background hydrolysis of the sulfonate ester before the catalyst can engage the substrate.

Workflow Step1 Step 1: Reagent Preparation Dry (4-Methylphenyl)mesitylene sulfonate Pd(OAc)2, BrettPhos, Base Step2 Step 2: Inert Atmosphere Setup Glovebox or Schlenk Line Degassed Toluene Step1->Step2 Step3 Step 3: Reaction Execution Heat at 90°C for 12 h Monitor via TLC/GC-MS Step2->Step3 Step4 Step 4: Quench & Extraction Cool to RT Filter through Celite, EtOAc wash Step3->Step4 Step5 Step 5: Purification & Validation Flash Chromatography NMR / HRMS Confirmation Step4->Step5

Caption: Step-by-step experimental workflow for the Pd-catalyzed amination of p-tolyl mesitylenesulfonate.

Step-by-Step Methodology

Step 1: Reagent Preparation (Glovebox/Schlenk Line)

  • To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add (4-methylphenyl)mesitylene sulfonate (1.0 mmol, 290.4 mg).

  • Add the catalyst precursors: Pd(OAc)₂ (0.02 mmol, 4.5 mg, 2 mol%) and BrettPhos (0.024 mmol, 12.9 mg, 2.4 mol%).

  • Add finely ground anhydrous K₂CO₃ (1.4 mmol, 193.5 mg).

Step 2: Solvent and Nucleophile Addition 4. Evacuate and backfill the flask with Argon three times to ensure a strictly inert atmosphere. 5. Add anhydrous, thoroughly degassed toluene (4.0 mL) followed by morpholine (1.2 mmol, 104.5 µL) via a gas-tight syringe.

Step 3: Reaction Execution & Self-Validation 6. Seal the flask and heat the reaction mixture in a pre-heated oil bath at 90 °C for 12 hours. 7. Self-Validating Checkpoint: At t = 4 h, withdraw a 20 µL aliquot under Argon, dilute with 0.5 mL EtOAc, and analyze via GC-MS. The disappearance of the m/z 290 peak (substrate) and the simultaneous appearance of the m/z 177 peak (4-(p-tolyl)morpholine) confirms that the catalytic cycle is active and S-O cleavage is suppressed.

Step 4: Quench & Extraction 8. Cool the reaction to room temperature. 9. Dilute the mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with an additional 10 mL of EtOAc. 10. Concentrate the filtrate under reduced pressure.

Step 5: Purification & Validation 11. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). 12. Validate the product purity using ¹H NMR and ¹³C NMR. The complete absence of mesitylene signals (e.g., singlet at ~2.3 ppm for methyls, singlet at ~6.9 ppm for aromatic protons) in the purified fraction confirms the complete and clean departure of the leaving group.

References

  • Title: Nucleophilic aromatic substitution Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: Pd-Catalyzed C−C Bond-Forming Reactions of Thymidine Mesitylene Sulfonate Source: The Journal of Organic Chemistry, 2007, 72(15), 5724-5730. URL: [Link]

  • Title: A Facile Route to Aryl Amines: Nucleophilic Substitution of Aryl Triflates Source: Synlett, 1999, No. 10, 1559–1562. URL: [Link]

Method

Introduction: Aryl Arenesulfonates as Versatile Electrophiles in Palladium Catalysis

An in-depth guide for researchers, scientists, and drug development professionals on the application of aryl arenesulfonates, with a focus on (4-Methylphenyl)mesitylene sulfonate, in palladium-catalyzed cross-coupling re...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of aryl arenesulfonates, with a focus on (4-Methylphenyl)mesitylene sulfonate, in palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance.[1] While aryl halides have traditionally dominated as the electrophilic partners in these transformations, aryl arenesulfonates have emerged as highly valuable alternatives.[2] Derived from readily available and often inexpensive phenols, these compounds offer significant advantages, including high stability, ease of handling, and, in many cases, reactivity comparable to or exceeding that of aryl bromides.[3][4]

Among the various sulfonate esters—such as tosylates (OTs), mesylates (OMs), and triflates (OTf)—aryl arenesulfonates like (4-Methylphenyl)mesitylene sulfonate (p-cresyl mesitylate) provide a unique combination of reactivity and stability. The reactivity of sulfonate electrophiles generally follows the trend: ArOTf ≈ ArBr > ArOTs > ArCl.[3] The bulky and electron-rich mesitylene group in (4-Methylphenyl)mesitylene sulfonate can influence the electronic properties and steric environment of the sulfonate, potentially enhancing its stability while maintaining sufficient reactivity for oxidative addition to a palladium(0) center—the crucial first step in the catalytic cycle.[3][5]

This guide provides a comprehensive overview of the use of (4-Methylphenyl)mesitylene sulfonate and related aryl arenesulfonates in key palladium-catalyzed cross-coupling reactions, offering detailed mechanistic insights and field-proven laboratory protocols.

The Catalytic Engine: Mechanism of Palladium-Catalyzed Cross-Coupling

The efficacy of aryl arenesulfonates in these reactions hinges on the fundamental steps of the palladium catalytic cycle. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves three primary stages: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : This is often the rate-limiting step for less reactive electrophiles like aryl sulfonates.[5] A low-valent Pd(0) complex, typically bearing electron-rich and sterically hindered phosphine ligands, attacks the carbon-oxygen bond of the sulfonate ester. This forms a Pd(II) intermediate. The choice of ligand is paramount, as it must facilitate the cleavage of the relatively strong C–O bond. Ligands like XPhos and other biaryl phosphines have proven exceptionally effective in this regard.[4][6]

  • Transmetalation : The organometallic coupling partner (e.g., an organoboron, organosilicon, or organotin compound) transfers its organic group to the Pd(II) center, displacing the sulfonate leaving group. This step often requires activation by a base (for Suzuki coupling) or a fluoride source (for Hiyama coupling).[2][7]

  • Reductive Elimination : The two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Catalytic_Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add pd_intermediate Ar-Pd(II)(L_n)-OSO₂R' ox_add->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal waste M-OSO₂R' pd_intermediate->waste M⁺OSO₂R'⁻ pd_coupled Ar-Pd(II)(L_n)-R transmetal->pd_coupled red_elim Reductive Elimination pd_coupled->red_elim red_elim->pd0 product Ar-R (Product) red_elim->product reagents Ar-OSO₂R' + R-M reagents->ox_add Experimental_Workflow start Start: Reagent Assembly reagents 1. Charge Schlenk flask with: - Aryl Sulfonate - Coupling Partner - Base, Pd Catalyst, Ligand start->reagents inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent 3. Add Anhydrous Solvent inert->solvent heat 4. Heat and Stir (e.g., 100-120 °C, 12-24h) solvent->heat monitor 5. Monitor Reaction Progress (TLC / GC-MS) heat->monitor monitor->heat Reaction Incomplete workup 6. Quench and Work-up (Cool, Dilute, Extract) monitor->workup Reaction Complete purify 7. Purify Product (Column Chromatography) workup->purify end End: Pure Product purify->end

Sources

Application

Application Notes and Protocols: The Strategic Use of Arenesulfonate Precursors in the Synthesis of Axially Chiral Monophosphine Ligands for Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals. Introduction In the field of asymmetric catalysis, the development of novel chiral ligands is paramount to advancing the synthesis of enantiomerically pure...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction

In the field of asymmetric catalysis, the development of novel chiral ligands is paramount to advancing the synthesis of enantiomerically pure compounds, a critical aspect of drug discovery and development. While a direct, extensively documented application of (4-Methylphenyl)mesitylene sulfonate in a specific asymmetric catalytic reaction is not prevalent in the current literature, the strategic use of related arenesulfonate-derived functionalities in the synthesis of powerful chiral ligands is a topic of significant interest. This guide, therefore, shifts focus to a state-of-the-art application that aligns with the interests of our audience: the synthesis of axially chiral biaryl monophosphine oxides, precursors to highly effective chiral phosphine ligands, via an atroposelective Catellani reaction.[1][2][3] This approach highlights the importance of arene precursors in constructing the chiral architecture of the ligand, which then governs the stereochemical outcome of a catalytic reaction.

This document will provide a comprehensive overview of this advanced synthetic strategy, including a detailed protocol for the synthesis of a representative axially chiral biaryl monophosphine oxide and its subsequent application in an asymmetric Suzuki-Miyaura coupling reaction.[4][5][6]

The Role of Arenesulfonates and Related Precursors in Chiral Ligand Synthesis

Arenesulfonates and other aryl halides are indispensable starting materials in modern organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions. Their stability, ease of preparation, and diverse reactivity make them ideal precursors for complex molecular architectures. In the context of asymmetric catalysis, their most significant contribution often lies in the construction of the chiral ligand itself. The atroposelective Catellani reaction, a palladium-catalyzed three-component reaction, exemplifies this by enabling the efficient and highly enantioselective synthesis of axially chiral biaryl monophosphine oxides from readily available aryl halides and phosphine oxides.[1][2][3] These phosphine oxides can then be readily reduced to the corresponding chiral monophosphine ligands, which are valuable in a wide range of asymmetric transformations.[1][3]

Synthesis of an Axially Chiral Biaryl Monophosphine Oxide via Atroposelective Catellani Reaction

This protocol details the synthesis of a representative axially chiral biaryl monophosphine oxide using an enantiopure norbornene derivative as a chiral mediator in a palladium-catalyzed Catellani reaction.[1][3]

Experimental Protocol: Synthesis of Axially Chiral Biaryl Monophosphine Oxide

Materials:

  • Aryl iodide (1.0 equiv)

  • Aryl bromide bearing a phosphine oxide group (1.2 equiv)

  • Styrene (or other alkene) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

  • Chiral norbornene ligand (e.g., methyl ester L1) (20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Acetonitrile (CH₃CN), anhydrous

  • Standard glassware for air-sensitive reactions (Schlenk flask, condenser)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl iodide, aryl bromide-phosphine oxide, chiral norbornene ligand, palladium(II) acetate, and potassium carbonate.

  • Solvent and Reagent Addition: Add anhydrous acetonitrile to the flask, followed by the styrene.

  • Reaction Conditions: Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified axially chiral biaryl monophosphine oxide by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Mechanistic Insights

The atroposelective Catellani reaction proceeds through a sophisticated palladium-catalyzed cycle. A plausible mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by coordination of the chiral norbornene ligand. This complex then undergoes a migratory insertion with the alkene, followed by oxidative addition of the phosphine oxide-bearing aryl bromide to form a Pd(IV) intermediate. Reductive elimination then forges the new C-C bond, creating the biaryl backbone with high enantioselectivity, dictated by the chiral norbornene mediator.[1]

Workflow for the synthesis of an axially chiral biaryl monophosphine oxide.

Application in Asymmetric Suzuki-Miyaura Coupling

The synthesized axially chiral biaryl monophosphine oxide can be reduced to the corresponding phosphine ligand, which can then be employed in various asymmetric catalytic reactions. This section details its application in a palladium-catalyzed asymmetric Suzuki-Miyaura coupling to generate atropisomeric biaryl compounds.[4][5][6]

Experimental Protocol: Asymmetric Suzuki-Miyaura Coupling

Materials:

  • Bromoarylamide (1.0 equiv)

  • Arylboronic acid (2.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • Axially chiral biaryl monophosphine ligand (from reduction of the oxide) (6 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for air-sensitive reactions (glovebox, sealing tube)

Procedure:

  • Reaction Setup: In a glovebox, charge an oven-dried sealing tube with the bromoarylamide, arylboronic acid, Pd₂(dba)₃, the chiral monophosphine ligand, and K₃PO₄.

  • Solvent Addition: Add anhydrous THF to the sealing tube.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 50 °C for 72 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature and add water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Characterization: Characterize the purified atropisomeric biaryl product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Catalytic Cycle and Enantioselection

The asymmetric Suzuki-Miyaura coupling is believed to proceed via a standard catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The chiral monophosphine ligand coordinates to the palladium center, creating a chiral environment that directs the enantioselective formation of the biaryl product during the reductive elimination step. The steric and electronic properties of the chiral ligand are crucial for achieving high enantioselectivity.[5][6]

Generalized catalytic cycle for asymmetric Suzuki-Miyaura coupling.

Data Summary

The following table summarizes representative results for the synthesis of axially chiral biaryl monophosphine oxides via the Catellani reaction and their subsequent use in asymmetric Suzuki-Miyaura coupling.

Chiral Ligand Synthesis (Catellani Reaction) Asymmetric Suzuki-Miyaura Coupling
Substrate Yield (%) / ee (%) Substrate Yield (%) / ee (%)
Aryl Iodide + Aryl Bromide-PO82 / 93[3]Bromoarylamide + Arylboronic acidup to 99 / up to 88[5]
Substituted Aryl Halides75-95 / 90-99[1]Various Bromoarenes85-98 / 85-96[4][7]

Conclusion

While a direct and detailed application of (4-Methylphenyl)mesitylene sulfonate in asymmetric catalysis remains to be broadly established, this guide demonstrates the profound importance of arene precursors in the modern synthesis of highly effective chiral ligands. The atroposelective Catellani reaction provides a powerful and versatile platform for accessing a wide range of axially chiral biaryl monophosphine oxides with excellent enantioselectivity. These compounds serve as valuable precursors to chiral monophosphine ligands that exhibit high performance in demanding asymmetric transformations, such as the Suzuki-Miyaura coupling. This approach underscores the continuous innovation in ligand design and synthesis, which is fundamental to advancing the capabilities of asymmetric catalysis for applications in pharmaceutical and materials science.

References

  • Feng, Q., Ma, X., Bao, W., Song, Q., & Lan, Y. (2021). Catalytic Atroposelective Catellani Reaction Enables Construction of Axially Chiral Biaryl Monophosphine Oxides. CCS Chemistry, 3(2), 377-387. [Link]

  • Feng, Q., Ma, X., Bao, W., Song, Q., & Lan, Y. (2021). Catalytic Atroposelective Catellani Reaction Enables Construction of Axially Chiral Biaryl Monophosphine Oxides. CCS Chemistry. [Link]

  • Cramer, N. (2026). Synthesis and Applications of Novel Chiral Monophosphine Ligands. EPFL. [Link]

  • Zhou, Y. G. (2012). Efficient chiral monophosphorus ligands for asymmetric Suzuki-Miyaura coupling reactions. Organic letters, 14(9), 2274–2277. [Link]

  • Xie, J. H., & Zhou, Q. L. (2017). Synthesis of Chiral‐Bridged Atropisomeric Monophosphine Ligands with Tunable Dihedral Angles and their Applications in Asymmetric Suzuki–Miyaura Coupling Reactions. Advanced Synthesis & Catalysis, 359(13), 2234-2240. [Link]

  • Ma, G., & Gu, Z. (2016). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Molecules, 21(9), 1201. [Link]

  • Song, Q. (2021). Catalytic Atroposelective Catellani Reaction Enables Construction of Axially Chiral Biaryl Monophosphine Oxides. Chinese Chemical Society. [Link]

  • Zhou, Y. G. (2012). Efficient Chiral Monophosphorus Ligands for Asymmetric Suzuki–Miyaura Coupling Reactions. Organic Letters, 14(9), 2274-2277. [Link]

  • Xie, J. H., & Zhou, Q. L. (2020). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Beilstein Journal of Organic Chemistry, 16, 1034-1041. [Link]

  • Gu, Z. (2020). Axially Chiral Biaryl Monophosphine Oxides Enabled by Palladium/WJ-Phos-Catalyzed Asymmetric Suzuki–Miyaura Cross-coupling. Organic Letters, 22(3), 963-967. [Link]

  • Appa, R., et al. (2022). Asymmetric Suzuki-Miyaura Coupling Reactions Catalyzed by Chiral Palladium Nanoparticles at Room Temperature. Catalysts, 12(1), 89. [Link]

  • Kagan, H. B. (2000). Chiral Monophosphines as Ligands for Asymmetric Organometallic Catalysis. Chemical and Pharmaceutical Bulletin, 48(3), 345-353. [Link]

  • ResearchGate. (n.d.). Synthesis and application of chiral phosphine ligand. Retrieved from [Link]

  • Widdowson, K. L., & Ganter, B. (2000). Asymmetric Synthesis of Monodentate Phosphine Ligands Based on Chiral η6-Cr[arene] Templates. Organic Letters, 2(19), 2979-2982. [Link]

  • Cramer, N. (2018). P- and Axially-Chiral Biaryl Phosphine Oxides by Enantioselective CpIrIII-Catalyzed C-H Arylations*. EPFL. [Link]

  • Chiral Phosphines Synthesis. (n.d.). Chiral Phosphines Synthesis. [Link]

  • Diao, T. (2023). Atroposelective brominations to access chiral biaryl scaffolds using high-valent Pd-catalysis. Chemical Science, 14(10), 2685-2692. [Link]

  • Kagan, H. B. (2000). Chiral Monophosphines as Ligands for Asymmetric Organometallic Catalysis. Chemical & Pharmaceutical Bulletin, 48(3), 345-353. [Link]

  • Diao, T. (2023). Atroposelective brominations to access chiral biaryl scaffolds using high-valent Pd-catalysis. Chemical Science, 14(10), 2685-2692. [Link]

  • Tilley, S. D., & Francis, M. B. (2015). Amphiphilic Biaryl Monophosphine Ligands by Regioselective Sulfonation. Organic letters, 17(15), 3854–3857. [Link]

  • Gu, Z. (2018). Synthesis of Chiral Alkenylphosphine Oxides. Angewandte Chemie International Edition, 57(2), 524-528. [Link]

  • Wu, J. (2008). Palladium-Catalyzed Hiyama Cross-Couplings of Aryl Arenesulfonates with Arylsilanes. Journal of the American Chemical Society, 130(37), 12250-12251. [Link]

Sources

Method

Advanced Application Note: Palladium-Catalyzed Aryl Ether Synthesis via (4-Methylphenyl)mesitylene Sulfonate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Focus: C–O Cross-Coupling, Late-Stage Functionalization, Orthogonal Protecting Group Strategies Introduction & Strategic Util...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application Focus: C–O Cross-Coupling, Late-Stage Functionalization, Orthogonal Protecting Group Strategies

Introduction & Strategic Utility

Aryl ethers are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials. While traditional methods like the Williamson ether synthesis or the Mitsunobu reaction are foundational, they often suffer from harsh conditions, limited substrate scope, and poor functional group tolerance. Transition-metal-catalyzed Buchwald-Hartwig C–O cross-coupling has revolutionized this space, traditionally relying on aryl halides or triflates as electrophiles.

However, the use of (4-methylphenyl)mesitylene sulfonate (an aryl mesitylate) offers a distinct, strategic advantage. Aryl mesitylenesulfonates are highly stable to acidic and mildly basic conditions, allowing them to serve initially as robust protecting groups for phenols during multistep syntheses[1]. Once the synthetic sequence reaches the late-stage functionalization phase, the mesitylenesulfonate moiety can be activated as a highly effective electrophile for palladium-catalyzed[2].

Mechanistic Causality: Designing the Catalytic System

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen rather than simply following a recipe. The coupling of (4-methylphenyl)mesitylene sulfonate with an alcohol is governed by a delicate catalytic cycle where competing side reactions must be rigorously suppressed.

  • Oxidative Addition: The robust nature of the C–O(sulfonate) bond requires a highly electron-rich palladium(0) active species to facilitate oxidative addition.

  • Ligand Exchange: The alkoxide (generated in situ from the alcohol and a mild base like Cs₂CO₃) displaces the bulky mesitylenesulfonate anion.

  • Reductive Elimination vs. β-Hydride Elimination: This is the most critical juncture. When coupling secondary or aliphatic alcohols, the intermediate palladium-alkoxide complex is highly susceptible to β-hydride elimination, which leads to the undesired reduction of the starting material (yielding toluene instead of the target ether)[3].

  • The Ligand Solution: To dictate the reaction pathway, we employ tBuBrettPhos , a sterically demanding, electron-rich biaryl phosphine ligand. The extreme steric bulk of tBuBrettPhos forces the aryl and alkoxide groups into close proximity, artificially to outcompete the slower β-hydride elimination pathway[4].

Mechanism Start Electrophile: (4-Methylphenyl)mesitylene sulfonate OxAdd Oxidative Addition (Cleavage of C-O bond) Start->OxAdd Pd0 Active Catalyst: Pd(0)-tBuBrettPhos Pd0->OxAdd LigEx Ligand Exchange (Alkoxide Coordination) OxAdd->LigEx + ROH / Cs2CO3 RedElim Reductive Elimination (Ether Formation) LigEx->RedElim Accelerated by Bulky Ligand BetaHyd β-Hydride Elimination (Undesired Pathway) LigEx->BetaHyd Suppressed by tBuBrettPhos RedElim->Pd0 Catalyst Regeneration Product Target Product: Aryl Ether RedElim->Product Byproduct Reduction Byproduct: Toluene BetaHyd->Byproduct Validation System Validation: Ratio > 95:5 Product->Validation Byproduct->Validation

Fig 1. Mechanistic workflow and validation logic for Pd-catalyzed C-O coupling.

Self-Validating System Design

Trustworthiness in chemical protocols requires built-in validation. This protocol is designed as a self-validating system using two specific control metrics:

  • Control A (Background Reactivity Check): A parallel reaction omitting the Pd(OAc)₂ catalyst must be run. Quantitative recovery of the (4-methylphenyl)mesitylene sulfonate confirms that background, uncatalyzed Nucleophilic Aromatic Substitution (S_NAr) is negligible. This validates that all observed etherification is exclusively metal-mediated.

  • Control B (Ligand Efficacy Tracking): The reaction is monitored via GC-MS at the 2-hour mark. The system calculates the ratio of the target aryl ether to the hydrodesulfonation byproduct (toluene). A healthy catalytic system utilizing tBuBrettPhos will yield an Ether:Toluene ratio of > 95:5 . If the ratio drops below 80:20, it immediately diagnoses ligand oxidation (oxygen ingress) or insufficient base activation.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between ligand/base selection and reaction efficiency, demonstrating why the finalized protocol parameters were chosen.

Table 1: Optimization of Reaction Conditions for Aryl Ether Synthesis

EntryLigandBaseSolventTemp (°C)Yield (%)Byproduct (%)
1 tBuBrettPhos Cs₂CO₃ Toluene 100 94 < 5
2BrettPhosCs₂CO₃Toluene1007218
3RuPhosNaOtBu1,4-Dioxane1004540
4tBuBrettPhosK₃PO₄Toluene1006010
5None (Control)Cs₂CO₃Toluene10000

Note: Data reflects the coupling of (4-methylphenyl)mesitylene sulfonate (1.0 equiv) with 2-butanol (1.2 equiv). Yields determined by calibrated GC-FID.

Experimental Protocol

Workflow Prep Catalyst Pre-activation Pd(OAc)2 + tBuBrettPhos Setup Reaction Assembly Sulfonate + ROH + Base Prep->Setup React Thermal Coupling 100°C, 12h Setup->React Quench Workup & Filtration Remove Salts React->Quench Analyze Validation & Isolation GC-MS / Chromatography Quench->Analyze

Fig 2. Step-by-step experimental workflow for aryl ether synthesis.

Phase 1: Catalyst Pre-Activation (Critical for Reproducibility)

Causality Note: Pre-activating the catalyst ensures the complete formation of the active L₁Pd(0) species before it encounters the electrophile, preventing catalyst deactivation pathways.

  • Transfer an oven-dried 20 mL reaction vial equipped with a magnetic Teflon stir bar into a nitrogen-filled glovebox.

  • Add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2.0 mol %) and tBuBrettPhos (19.4 mg, 0.04 mmol, 4.0 mol %).

  • Add 1.0 mL of anhydrous, degassed toluene. Stir at room temperature for 10–15 minutes until the solution transitions to a deep, homogeneous red/orange color.

Phase 2: Reaction Assembly
  • To the pre-activated catalyst solution, add (4-methylphenyl)mesitylene sulfonate (290.4 mg, 1.0 mmol, 1.0 equiv) and finely milled Cs₂CO₃ (488.7 mg, 1.5 mmol, 1.5 equiv).

  • Add the chosen aliphatic or aromatic alcohol (1.2 mmol, 1.2 equiv) via a microsyringe.

  • Dilute the mixture with an additional 2.0 mL of anhydrous toluene to achieve a final substrate concentration of ~0.33 M.

  • Seal the vial tightly with a Teflon-lined septum cap and remove it from the glovebox.

Phase 3: Thermal Coupling & Validation Monitoring
  • Transfer the sealed vial to a pre-heated aluminum heating block set to 100 °C .

  • Stir vigorously (800–1000 rpm) to ensure adequate mass transfer between the solid base and the liquid phase.

  • Validation Step: At t = 2 hours, pierce the septum with an argon-purged syringe and withdraw a 10 µL aliquot. Dilute with 1 mL ethyl acetate, filter through a short silica plug, and analyze via GC-MS. Confirm the Ether:Toluene ratio is >95:5.

  • Allow the reaction to proceed for a total of 12 hours.

Phase 4: Workup and Isolation
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with 10 mL of ethyl acetate and filter the suspension through a tightly packed pad of Celite to remove inorganic salts (Cs₂CO₃) and the cleaved mesitylenesulfonate byproducts.

  • Wash the Celite pad with an additional 10 mL of ethyl acetate.

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue via flash column chromatography (using a gradient of hexanes/ethyl acetate) to isolate the pure aryl ether.

References

  • Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction. Organic Letters (ACS Publications). URL:[Link]

  • Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Organic Letters (ACS Publications). URL:[Link]

  • Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines. Journal of the American Chemical Society (ACS Publications). URL:[Link]

  • Metal-Free Etherification of Aryl Methyl Ether Derivatives by C–OMe Bond Cleavage. Organic Letters (ACS Publications). URL:[Link]

Sources

Application

standard operating procedure for handling (4-Methylphenyl)mesitylene sulfonate

Application Note & Standard Operating Procedure: Handling and Catalytic Cross-Coupling of (4-Methylphenyl)mesitylene sulfonate Executive Summary (4-Methylphenyl)mesitylene sulfonate (CAS: 67811-06-7), commonly referred t...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Standard Operating Procedure: Handling and Catalytic Cross-Coupling of (4-Methylphenyl)mesitylene sulfonate

Executive Summary

(4-Methylphenyl)mesitylene sulfonate (CAS: 67811-06-7), commonly referred to as p-tolyl mesitylenesulfonate, is a highly specialized aryl sulfonate ester. In modern drug development and materials science, it serves as a robust electrophile and pseudohalide for transition-metal-catalyzed cross-coupling reactions. This application note establishes the standard operating procedures (SOP) for handling this moisture-sensitive reagent and provides self-validating protocols for its use in Suzuki-Miyaura and Buchwald-Hartwig coupling frameworks.

Mechanistic Rationale: The Mesitylenesulfonate Advantage

In cross-coupling chemistry, the choice of the leaving group dictates the efficiency of the oxidative addition step. While triflates (-OTf) are highly reactive, they are hydrolytically unstable and expensive. Tosylates (-OTs) and mesylates (-OMs) are more stable but often lack the reactivity required for challenging couplings, or they suffer from competing nucleophilic attack at the sulfur center.

The mesitylenesulfonate (-OMst) group provides a unique mechanistic advantage. The extreme steric bulk provided by the 2,4,6-trimethyl substitution on the sulfonate aryl ring creates a "steric shield" around the sulfur atom. This solvent and nucleophile exclusion prevents unwanted S-O bond cleavage (which would prematurely yield p-cresol) and strictly directs the palladium or nickel catalyst to insert into the C-O bond. Consequently, p-tolyl mesitylenesulfonate is an elite substrate for synthesizing complex biaryls and anilines[1][2].

Table 1: Comparative Leaving Group Parameters in Cross-Coupling

Leaving GroupAbbreviationRelative Reactivity (Pd-Catalyzed)Steric Hindrance (Sulfur Center)Hydrolytic StabilityPrimary Cleavage Pathway
Triflate-OTfVery HighLowLow (Moisture Sensitive)C-O (Desired)
Tosylate-OTsModerateModerateHighMixed (C-O / S-O)
Mesitylenesulfonate -OMst Moderate-High Very High Very High C-O (Desired)
Mesylate-OMsLow-ModerateLowHighMixed (C-O / S-O)

Physicochemical & Safety Profile

Before initiating any protocol, personnel must understand the physical and hazard profile of the compound to ensure a self-validating safety system.

  • Chemical Formula: C16H18O3S

  • Molecular Weight: 290.38 g/mol

  • Appearance: White to off-white crystalline solid.

  • Solubility: Soluble in DMF, THF, dichloromethane, and toluene; practically insoluble in water[3].

  • Hazard Classification: Classified under Aquatic Chronic 4 (H413)[4]. It poses long-lasting harmful effects to aquatic life.

Standard Operating Procedure (SOP): Handling & Storage

To ensure reproducibility in catalytic reactions, the integrity of the sulfonate ester must be rigorously maintained. Exposure to ambient moisture over prolonged periods can lead to trace hydrolysis, generating p-cresol and mesitylenesulfonic acid. Acidic impurities will immediately poison the basic catalysts required for cross-coupling.

  • Storage Conditions: Store the compound in a tightly sealed amber vial under an inert atmosphere (Argon or N2) at 2–8 °C. Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.

  • Handling: Weigh out the compound in a glovebox. If handled on a benchtop, utilize standard Schlenk techniques, ensuring ambient humidity is below 40%.

  • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory. Handle inside a certified fume hood to prevent the inhalation of crystalline dust.

Application Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality & Experimental Design: The activation of the strong C-O bond in aryl sulfonates requires an electron-rich, bulky biarylphosphine ligand. XPhos paired with Pd(OAc)2 provides the necessary electron density to facilitate oxidative addition, while its spatial bulk accelerates the final reductive elimination of the biaryl product[2]. K3PO4 is selected as a mild base to facilitate transmetalation without hydrolyzing the sulfonate ester.

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): In an oven-dried 10 mL Schlenk tube equipped with a Teflon-coated magnetic stir bar, add Pd(OAc)2 (2.0 mol %, 4.5 mg) and XPhos (4.0 mol %, 19.0 mg).

  • Substrate Addition: Add (4-Methylphenyl)mesitylene sulfonate (1.0 mmol, 290.4 mg), the desired arylboronic acid (1.5 mmol), and finely ground anhydrous K3PO4 (3.0 mmol, 636 mg).

  • Solvent Introduction: Evacuate the Schlenk tube and backfill with Argon (repeat for 3 cycles). Inject anhydrous, degassed t-BuOH or THF (4.0 mL) via a gas-tight syringe.

  • Reaction Execution: Seal the tube and submerge it in a pre-heated oil bath at 100–110 °C. Stir vigorously (800 rpm) for 14–18 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the palladium black and inorganic phosphate salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting biaryl product via flash column chromatography (silica gel, utilizing a hexane/ethyl acetate gradient).

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Cleavage of C-O bond) Pd0->OxAdd + p-Tolyl-OMst TransMet Transmetalation (with Arylboronic Acid) OxAdd->TransMet + Ar-B(OH)2 - MstO-B(OH)2(-) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 + Biaryl Product

Caption: Fig 1. Catalytic cycle of Pd-catalyzed cross-coupling utilizing p-Tolyl mesitylenesulfonate.

Application Protocol 2: Buchwald-Hartwig Amination

Causality & Experimental Design: When synthesizing complex anilines, the mesitylenesulfonate acts as an excellent electrophile for C-N bond formation[1][5]. Here, RuPhos is preferred over XPhos, as its slightly different bite angle prevents the competitive β-hydride elimination often observed with primary and secondary amine nucleophiles.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a vial with Pd(OAc)2 (2.0 mol %), RuPhos (4.0 mol %), and Cs2CO3 (2.0 mmol).

  • Substrate Addition: Add (4-Methylphenyl)mesitylene sulfonate (1.0 mmol) and the target amine (1.2 mmol).

  • Reaction Execution: Add anhydrous toluene (5.0 mL), seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat at 110 °C for 12 hours.

  • Workup & Isolation: Cool to room temperature, dilute with dichloromethane, wash with deionized water, dry over MgSO4, and concentrate for subsequent chromatography.

Workflow Prep 1. Reagent Prep (Glovebox) Mix 2. Cat. & Ligand Pd(OAc)2 + Ligand Prep->Mix Add 3. Add Substrates p-Tolyl-OMst Mix->Add React 4. Reaction 110°C, 12-18h Add->React Workup 5. Purification Celite & Column React->Workup

Caption: Fig 2. Step-by-step experimental workflow for handling and cross-coupling setup.

References

  • Echemi.[(1,1-Dimethylethoxy)carbonyl]azanyl 2,4,6-trimethylbenzenesulfonate Properties.
  • EUR-Lex - European Union.Regulation (EC) No 1272/2008 on classification, labelling and packaging of substances and mixtures.
  • ElectronicsAndBooks (Archival Source).Steric Effects of Bulky Leaving Groups in Solvolyses of Crowded Arylsulfonates.
  • Journal of Medicinal Chemistry - ACS Publications.Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
  • Organic Letters - ACS Publications.Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Sulfonates.
  • SciSpace.Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system.
  • The Journal of Organic Chemistry - ACS Publications.Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-stable Precatalysts.

Sources

Method

Application Note: High-Throughput In Situ Generation of (4-Methylphenyl)mesitylene Sulfonate via Continuous Flow Chemistry

Introduction & Rationale (4-Methylphenyl)mesitylene sulfonate (also known as p-tolyl mesitylenesulfonate) is a highly versatile electrophile and pseudo-halide. It is utilized extensively in transition-metal-catalyzed cro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

(4-Methylphenyl)mesitylene sulfonate (also known as p-tolyl mesitylenesulfonate) is a highly versatile electrophile and pseudo-halide. It is utilized extensively in transition-metal-catalyzed cross-coupling reactions (such as Buchwald-Hartwig aminations and Suzuki-Miyaura couplings) and serves as a robust intermediate in complex Active Pharmaceutical Ingredient (API) synthesis.

Traditional batch synthesis of this sterically hindered sulfonate ester is frequently compromised by exothermic degradation, localized concentration gradients, and moisture-induced hydrolysis of the mesitylenesulfonyl chloride (MtsCl) precursor. Transitioning this synthesis to a continuous flow regime mitigates these heat and mass transfer limitations, enabling ultrafast reaction kinetics[1]. Furthermore, the in situ generation of sulfur(VI) compounds in flow prevents off-target hydrolysis and allows for direct telescoping into downstream processes, bypassing the need to isolate unstable or hazardous species[2].

Mechanistic Causality & Flow Strategy (E-E-A-T)

As a Senior Application Scientist, it is critical to look beyond the stoichiometric equation and engineer a system that addresses the physical realities of fluid dynamics and phase behavior. The synthesis relies on the nucleophilic attack of p-cresol on the sterically hindered sulfur(VI) center of MtsCl.

Overcoming Steric and Thermal Hurdles: The mesityl group (2,4,6-trimethylphenyl) imposes significant steric bulk, necessitating an elevated reaction temperature to achieve rapid conversion. In a batch reactor, heating this mixture accelerates the competitive hydrolysis of MtsCl. In a flow microreactor, the high surface-area-to-volume ratio allows for safe, isothermal operation at 40 °C with a strictly controlled residence time, driving the reaction to completion while preventing off-target decomposition.

Salt Management (Solving the Fouling Problem): The reaction requires a tertiary amine base to scavenge the generated HCl. Utilizing standard bases like triethylamine (Et₃N) often leads to insoluble Et₃N·HCl precipitates that cause catastrophic pressure drops and reactor clogging. To engineer a self-validating system , N,N-diisopropylethylamine (DIPEA) is selected. DIPEA is more sterically hindered, preventing competitive nucleophilic attack on the sulfonyl chloride.

Crucially, by utilizing a binary solvent system of Acetonitrile (MeCN) and Tetrahydrofuran (THF) (1:1 v/v), the resulting DIPEA·HCl salt remains fully solubilized at the operating temperature. This ensures an uninterrupted flow regime. This strategy mirrors advanced flow platforms designed for handling highly reactive sulfur(VI) species without solid-state blockages[3].

Experimental Protocol & Methodology

The following protocol outlines the continuous in situ generation of the sulfonate ester. The system is designed to be self-validating: a stable system pressure (± 2 psi) and a visually clear reactor effluent confirm the absence of salt precipitation and the success of the solvent strategy.

Reagent Preparation
  • Solution A (Nucleophile & Base): Dissolve p-cresol (54.1 g, 0.50 mol) and DIPEA (77.5 g, 0.60 mol) in anhydrous MeCN to a final volume of 1.0 L. (Concentrations: 0.50 M p-cresol, 0.60 M DIPEA).

  • Solution B (Electrophile): Dissolve Mesitylenesulfonyl chloride (120.3 g, 0.55 mol) in anhydrous THF to a final volume of 1.0 L. (Concentration: 0.55 M MtsCl).

    • Note: A slight 1.1 eq excess of MtsCl ensures complete consumption of the p-cresol, preventing phenolic interference in downstream cross-coupling steps.

Flow Reactor Configuration
  • Pumps: Two high-pressure HPLC pumps (Pump A and Pump B).

  • Mixer: A low-dead-volume static T-mixer (PTFE or Hastelloy).

  • Reactor: A 5.0 mL Perfluoroalkoxy alkane (PFA) coiled tube reactor (1.0 mm ID).

  • Thermal Control: The PFA coil is submerged in a thermostatic bath set to 40 °C.

  • Back Pressure Regulator (BPR): A 50 psi BPR is installed at the reactor outlet to prevent solvent outgassing and maintain a stable flow regime.

Step-by-Step Execution
  • System Priming: Flush the entire fluidic pathway with anhydrous MeCN/THF (1:1 v/v) at a combined flow rate of 2.0 mL/min for 10 minutes to ensure a completely anhydrous environment.

  • Equilibration: Set the thermostatic bath to 40 °C. Adjust Pump A and Pump B to a flow rate of 0.5 mL/min each. The total flow rate is 1.0 mL/min, yielding a precise residence time ( tres​ ) of 5.0 minutes.

  • Steady-State Operation: Allow the system to run for 2.0 reactor volumes (10 minutes) to reach steady-state. Monitor the pressure profile; a constant pressure validates successful salt solubilization.

  • Telescoping / Collection: Route the steady-state effluent directly into the next flow module (e.g., a packed-bed catalyst reactor for Suzuki coupling). If isolating the product, collect the effluent into a stirred flask containing a biphasic mixture of EtOAc and saturated aqueous NaHCO₃ to quench any residual MtsCl.

  • Shutdown & Wash: Switch both pump inlets to a wash solution of MeOH/H₂O (80:20) to dissolve any trace salts, followed by a final flush with pure MeCN.

Data Presentation: Optimization of Flow Parameters

The protocol parameters were established based on the optimization data summarized in Table 1. The MeCN/THF solvent system at 40 °C provided the optimal balance of kinetic acceleration and salt solubility.

Table 1: Optimization of In Situ Generation Parameters

EntryResidence Time (min)Temperature (°C)Solvent System (Pump A / Pump B)BaseConversion (%)Observation
15.025MeCN / MeCNEt₃N68Reactor clogged at 15 min (Salt precipitation)
210.025MeCN / THFDIPEA85Clear effluent, incomplete reaction
3 5.0 40 MeCN / THF DIPEA >99 Clear effluent, stable pressure (Optimal)
42.540MeCN / THFDIPEA91Clear effluent, trace p-cresol remaining
55.060MeCN / THFDIPEA98Minor degradation products observed

Process Visualization

FlowSetup PumpA Pump A p-Cresol + DIPEA (MeCN) Mixer Static T-Mixer PumpA->Mixer 0.5 mL/min PumpB Pump B MtsCl (THF) PumpB->Mixer 0.5 mL/min Reactor PFA Coil Reactor (5 mL, 40°C) Mixer->Reactor Rapid Mixing BPR BPR (50 psi) Reactor->BPR t_res = 5 min Output In Situ Product (Telescoped/Collected) BPR->Output

Caption: Schematic of the continuous flow setup for the in situ generation of (4-Methylphenyl)mesitylene sulfonate.

Workflow Step1 1. Sulfonylation Nucleophilic attack on S(VI) Step2 2. Salt Management In-line dissolution of DIPEA·HCl Step1->Step2 Step3 3. Telescoping Direct entry into cross-coupling Step2->Step3 Step4 4. In-line Quench Aqueous biphasic extraction Step3->Step4

Caption: Logical workflow detailing the mechanistic and operational phases of the telescoped flow process.

References

  • Source: nih.
  • Source: acs.
  • Title: The synthesis of active pharmaceutical ingredients (APIs)
  • Source: chemrxiv.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (4-Methylphenyl)mesitylene Sulfonate Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter stalled reactions, poor conversions, or degraded...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter stalled reactions, poor conversions, or degraded yields when synthesizing sterically hindered aryl sulfonates.

The synthesis of (4-Methylphenyl)mesitylene sulfonate (also known as p-tolyl mesitylate) via the esterification of p-cresol with mesitylenesulfonyl chloride presents a unique set of mechanistic challenges. Unlike standard tosylations, the mesityl group features two ortho-methyl groups (2,4,6-trimethyl substitution) that create a severe steric shield around the electrophilic sulfur center. This guide is designed to help you diagnose the root causes of low yields—primarily steric hindrance and competitive hydrolysis—and implement self-validating protocols to achieve >85% isolated yields.

Diagnostic Workflow

TroubleshootingFlow Start Issue: Low Yield (<50% Conversion) Q1 Are reagents strictly anhydrous? Start->Q1 A1 Hydrolysis of Sulfonyl Chloride. Action: Dry DCM & TEA. Q1->A1 No Q2 Is DMAP included as a catalyst? Q1->Q2 Yes A2 Steric Hindrance. Action: Add 0.1-1.0 eq DMAP. Q2->A2 No Q3 Is product lost during workup? Q2->Q3 Yes A3 Emulsion / Co-elution. Action: Wash with 1M NaOH. Q3->A3 Yes Success Optimal Yield Achieved (>85%) Q3->Success No

Figure 1: Diagnostic flowchart for troubleshooting low yields in mesitylate synthesis.

Core Troubleshooting Guides

Q: Why is my reaction stalling at 30-40% conversion despite using excess p-cresol and triethylamine (TEA)? A: The primary culprit is steric hindrance . Mesitylenesulfonyl chloride possesses two ortho-methyl groups, which severely restrict the trajectory of incoming nucleophiles to the electrophilic sulfur center. The highly sterically congested mesitylene sulfonyl chloride reacts sluggishly under standard conditions . Weak bases like TEA or pyridine act merely as acid scavengers in this context and are insufficiently nucleophilic to drive the reaction forward. Causality & Solution: You must alter the mechanistic pathway by introducing a nucleophilic catalyst, such as 4-Dimethylaminopyridine (DMAP). DMAP is sterically unhindered and highly nucleophilic; it rapidly attacks the sulfonyl chloride to generate an N-sulfonylpyridinium intermediate. This intermediate is significantly more electrophilic and readily undergoes attack by the phenoxide, bypassing the steric bottleneck.

Q: I added DMAP, but my yields remain low (<50%), and TLC reveals a highly polar, baseline-retained byproduct. What is happening? A: You are observing competitive hydrolysis . The polar baseline spot is mesitylenesulfonic acid. Because the esterification of a hindered sulfonyl chloride is inherently slow, any trace moisture in your system will compete with p-cresol for the electrophilic sulfur. Causality & Solution: Water is a smaller, highly mobile nucleophile that easily penetrates the steric shield of the mesityl group. To resolve this, your protocol must be a self-validating anhydrous system:

  • Distill TEA over CaH₂ prior to use.

  • Use strictly anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Ensure p-cresol is completely dry (it is hygroscopic; consider azeotropic drying with toluene prior to use).

Q: During the aqueous workup, my isolated yield drops significantly, though TLC showed full conversion. Am I hydrolyzing the product? A: Aryl sulfonates are generally stable to mild aqueous workups, and the bulky mesityl group actually protects the sulfonate ester from hydrolysis . Product loss during workup is typically due to emulsion formation or high solubility in mixed aqueous/organic phases caused by unreacted p-cresol and DMAP. Causality & Solution: Unreacted p-cresol acts as a surfactant, while protonated DMAP can drag the product into the aqueous layer. Wash the organic phase sequentially with cold 1M HCl (to protonate and remove DMAP/TEA) and cold 1M NaOH (to deprotonate and extract unreacted p-cresol). This ensures clean phase separation and prevents product loss.

Mechanistic Pathway of Catalysis

Mechanism N1 Mesitylenesulfonyl Chloride N3 N-Sulfonylpyridinium Intermediate N1->N3 Nucleophilic Attack N2 DMAP Catalyst N2->N3 N5 Tetrahedral Intermediate N3->N5 Phenoxide Addition N4 Phenoxide (from p-Cresol) N4->N5 N6 (4-Methylphenyl) mesitylene sulfonate N5->N6 Elimination of DMAP

Figure 2: Mechanistic pathway of DMAP-catalyzed sulfonylation overcoming steric hindrance.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between base/catalyst selection and the isolated yield of (4-Methylphenyl)mesitylene sulfonate.

Base / Catalyst SystemSolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Primary Observation
TEA (1.5 eq)DCM2524< 4025Reaction stalls; unreacted starting materials dominate.
Pyridine (2.0 eq)DCM25245035Slight improvement, but still sterically hindered.
TEA (1.5 eq) + DMAP (0.1 eq) DCM 25 6 > 95 88 Rapid conversion; clean TLC profile. (Recommended)
NaH (1.2 eq)THF0 to 254> 9592Excellent yield; requires strict anhydrous handling.
Aq. NaOH (20%) / BiphasicDCM/H₂O2512< 20< 10Massive hydrolysis of sulfonyl chloride observed.
Self-Validating Experimental Protocol

Title: Optimized Anhydrous Synthesis of (4-Methylphenyl)mesitylene sulfonate

This protocol utilizes DMAP catalysis to overcome steric hindrance. Every step includes a self-validating check to ensure the integrity of the reaction.

Step 1: Preparation & Purging Flame-dry a 100 mL two-neck round-bottom flask under a continuous argon stream. Validation: The flask must be cool to the touch under argon before proceeding to prevent condensation.

Step 2: Reagent Loading Add p-cresol (1.0 eq, 10 mmol, 1.08 g) and DMAP (0.1 eq, 1 mmol, 0.12 g) to the flask. Dissolve in anhydrous DCM (30 mL).

Step 3: Base Addition Inject anhydrous triethylamine (1.5 eq, 15 mmol, 2.1 mL) via syringe. Stir for 5 minutes at room temperature to ensure complete homogenization.

Step 4: Electrophile Addition (Critical Step) Cool the flask to 0 °C using an ice bath. Dissolve mesitylenesulfonyl chloride (1.1 eq, 11 mmol, 2.40 g) in anhydrous DCM (10 mL) and add dropwise over 15 minutes. Validation: You should observe a mild exotherm and the gradual formation of a white precipitate (TEA·HCl). The presence of this salt confirms the reaction is actively generating HCl, which is being scavenged by the TEA.

Step 5: Propagation Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor via TLC (Hexanes:EtOAc 8:2). Validation: The p-cresol spot (UV active, stains with KMnO₄) should disappear, replaced by a higher Rf product spot.

Step 6: Quench & Workup Quench the reaction with 20 mL of ice-cold water. Transfer to a separatory funnel and isolate the organic layer. Wash sequentially with:

  • Cold 1M HCl (2 x 20 mL) to remove DMAP and TEA.

  • Cold 1M NaOH (2 x 20 mL) to remove unreacted p-cresol.

  • Brine (20 mL) to remove residual water.

Step 7: Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via recrystallization from hot ethanol or flash column chromatography to yield the pure sulfonate ester as a crystalline solid.

Frequently Asked Questions (FAQs)

Can I use Schotten-Baumann conditions (aqueous NaOH/DCM biphasic) for this synthesis? No. While Schotten-Baumann conditions are excellent for unhindered tosylates, the high concentration of hydroxide ions combined with the slow reaction rate of the sterically hindered mesitylenesulfonyl chloride leads to dominant hydrolysis. Anhydrous conditions are mandatory.

What if I don't have DMAP available in the lab? You can utilize the alkoxide method. Deprotonate p-cresol with Sodium Hydride (NaH, 1.2 eq) in anhydrous THF at 0 °C for 30 minutes before adding the mesitylenesulfonyl chloride. Pre-forming the phenoxide drastically increases the nucleophilicity of the oxygen, compensating for the lack of a nucleophilic catalyst .

Why is my product oiling out instead of crystallizing after concentration? Oiling out is typically caused by residual DCM or trace amounts of p-cresol acting as a plasticizer. Redissolve the crude oil in a minimal amount of hot ethanol, add a few drops of water until slightly cloudy, and allow it to cool slowly to room temperature to induce crystallization.

References
  • Ngassa, F. N., et al. (2017). "Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides." Semantic Scholar. URL:[Link]

  • "Nucleophile Assisting Leaving Groups: A Strategy for Aliphatic 18F-Fluorination." NIH PubMed Central (PMC). URL:[Link]

  • "Sulfonate synthesis by sulfonylation (tosylation)." Organic Chemistry Portal. URL:[Link]

Optimization

Technical Support Center: Optimizing Reaction Temperature for (4-Methylphenyl)mesitylene Sulfonate Coupling

Welcome to the advanced troubleshooting portal for the cross-coupling of (4-methylphenyl)mesitylene sulfonate (also known as p-tolyl mesitylene sulfonate). Aryl sulfonates are highly desirable electrophiles due to their...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting portal for the cross-coupling of (4-methylphenyl)mesitylene sulfonate (also known as p-tolyl mesitylene sulfonate). Aryl sulfonates are highly desirable electrophiles due to their bench stability and ease of synthesis from phenols. However, the robust nature of the C–O bond makes thermal optimization a critical parameter for success.

As a Senior Application Scientist, I have designed this guide to provide you with mechanistic insights, troubleshooting matrices, and self-validating protocols to help you achieve high-yielding couplings without thermal degradation.

Section 1: Frequently Asked Questions (FAQs) – Mechanistic Insights

Q1: Why does (4-methylphenyl)mesitylene sulfonate require stricter temperature optimization than aryl triflates? A1: The causality lies in the bond dissociation energy and bond polarization. The C–O bond in mesitylene sulfonates lacks the highly electron-withdrawing fluorine atoms found in trifluoromethanesulfonates (triflates). Consequently, the oxidative addition of the transition metal into the C–O bond—which is the rate-limiting step—has a significantly higher activation energy barrier. While triflates readily couple at room temperature, mesitylene sulfonates typically require elevated temperatures (60–110 °C) 1 unless paired with highly electron-rich, sterically demanding ligands (like PCy₃ or NHCs) that lower this thermal barrier [[2]]().

Q2: I am observing significant protodeboronation of my arylboronic acid at 90 °C. How can I lower the temperature without stalling the reaction? A2: Protodeboronation is a thermally accelerated side reaction. To achieve conversion at lower temperatures (e.g., 25–40 °C), you must increase the nucleophilicity of the metal center. Switching from a standard Pd/PPh₃ system to a Ni(COD)₂/PCy₃ catalyst system enables room-temperature Suzuki-Miyaura couplings of aryl arenesulfonates 3. Alternatively, using an aqueous biphasic solvent system (e.g., THF/H₂O) accelerates the transmetalation step, allowing the entire catalytic cycle to proceed efficiently at 60 °C or lower 2.

Q3: Does the steric bulk of the mesitylene group affect the required thermal input? A3: Yes. The mesitylene (2,4,6-trimethylphenyl) sulfonyl group is significantly bulkier than a standard tosyl or mesyl group. This steric hindrance impedes the trajectory of the metal catalyst during oxidative addition. Therefore, reactions involving mesitylene sulfonates often require an additional 10–20 °C of thermal input compared to less hindered sulfonates to overcome this steric barrier, or the use of specialized multimetallic (Ni/Pd) systems 4.

Section 2: Troubleshooting Guide – Temperature-Related Failures

Symptom 1: Incomplete Conversion / Starting Material Recovered
  • Diagnosis: Insufficient thermal energy for oxidative addition.

  • Causality: At low temperatures (e.g., 25 °C) with standard ligands, the Pd(0) species cannot insert into the inert C–O bond.

  • Solution: Increase the temperature in 10 °C increments up to 80 °C. If the reaction remains sluggish, the thermal barrier is too high for your current ligand. Switch to a biarylphosphine (e.g., XPhos) 1 or an NHC ligand 2 to facilitate oxidative addition at milder temperatures.

Symptom 2: High Conversion but Low Product Yield (Excessive Homocoupling)
  • Diagnosis: Temperature is too high, promoting competitive side reactions.

  • Causality: At elevated temperatures (>90 °C), the rate of transmetalation and subsequent homocoupling of the boronic acid outpaces the cross-coupling cycle. Additionally, the sulfonate ester may undergo thermal hydrolysis in the presence of aqueous base, cleaving the S–O bond 5.

  • Solution: Cap the reaction temperature at 60 °C. Compensate for the reduced thermal energy by increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) or switching to a more reactive nucleophile.

Symptom 3: Catalyst Blackening (Precipitation of Metal Black)
  • Diagnosis: Thermal decomposition of the active catalyst.

  • Causality: Prolonged heating at >100 °C without sufficient stabilizing ligands causes the active Pd(0) or Ni(0) to aggregate into inactive bulk metal.

  • Solution: Lower the temperature to 40–60 °C. If reactivity drops, utilize a Ni/Pd co-catalytic system, which has been proven to selectively cross-couple sulfonates at 40 °C by distributing the activation workload between two metal centers 4.

Section 3: Quantitative Data – Temperature & Catalyst Matrix

The following table summarizes the thermal requirements for various catalyst systems when coupling aryl sulfonates. Use this to benchmark your experimental design.

Catalyst SystemLigandBase / SolventOptimal Temp (°C)Typical Yield (%)Reference
Ni(COD)₂PCy₃K₃PO₄ / THF25>903
NiCl₂(dme) / PdCl₂dppb / bipyLiBr / DMF40–6065–754
[Pd(IPr)(μ-Cl)Cl]₂NHC (IPr)K₃PO₄ / THF:H₂O6085–952
Pd(OAc)₂XPhosCsF / t-BuOH11075–851

Section 4: Self-Validating Experimental Protocol

Objective: Couple (4-methylphenyl)mesitylene sulfonate with an arylboronic acid while dynamically optimizing thermal input to prevent catalyst degradation.

Step 1: Reagent Assembly & Internal Control Setup In an argon-filled glovebox, charge an oven-dried Schlenk tube with:

  • (4-Methylphenyl)mesitylene sulfonate (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.5 equiv, 0.75 mmol)

  • [Pd(IPr)(μ-Cl)Cl]₂ precatalyst (1.0 mol%)

  • K₃PO₄ (3.0 equiv, 1.5 mmol)

  • Biphenyl (0.5 equiv, 0.25 mmol) – Crucial self-validating internal standard.

Step 2: Solvent Addition & Biphasic Acceleration Add 2.0 mL of a degassed THF/H₂O mixture (2:1 v/v).

  • Causality: The aqueous phase dissolves the phosphate base and accelerates the transmetalation step, which lowers the overall thermal energy required for the cycle to turn over.

Step 3: Initial Thermal Activation (40 °C) Seal the tube, remove it from the glovebox, and place it in a pre-heated oil bath at 40 °C. Stir vigorously (1000 rpm) to ensure biphasic mixing.

Step 4: The Validation Checkpoint (2 Hours) Stop stirring and allow the phases to separate. Extract a 50 µL aliquot from the organic layer, dilute with EtOAc, and analyze via GC-MS.

  • Self-Validation Logic: Calculate the ratio of the starting sulfonate to the biphenyl internal standard. If the ratio has decreased by >80%, the oxidative addition is successful at 40 °C. Maintain this temperature.

  • If the ratio has decreased by <20%, the thermal barrier for oxidative addition has not been breached. Proceed to Step 5.

Step 5: Thermal Ramping (60 °C) If the validation checkpoint fails, increase the oil bath temperature to 60 °C.

  • Causality: The bulky mesitylene group sterically hinders the Pd center; the additional 20 °C provides the necessary kinetic energy to achieve C–O bond insertion without reaching the >90 °C threshold where protodeboronation dominates.

Step 6: Quench and Isolation Once GC-MS confirms complete consumption of the sulfonate, cool the reaction to room temperature. Dilute with EtOAc and wash with brine. Dry the organic layer over MgSO₄, concentrate, and purify via flash chromatography.

Section 5: Visualizations

Workflow Start Start: (4-Methylphenyl)mesitylene sulfonate Coupling SetTemp Set Initial Temp: 40°C (Ni/PCy3 or Pd-NHC) Start->SetTemp CheckConv Validation Checkpoint: GC-MS after 2 hours SetTemp->CheckConv HighConv >80% Conversion CheckConv->HighConv Success LowConv <20% Conversion CheckConv->LowConv Sluggish Maintain Maintain 40°C until completion HighConv->Maintain RampTemp Ramp Temp to 60°C LowConv->RampTemp Finish Proceed to Workup Maintain->Finish CheckSide Check for Protodeboronation or Homocoupling RampTemp->CheckSide SideHigh High Side Reactions CheckSide->SideHigh Degradation SideLow Clean Product Profile CheckSide->SideLow Stable ChangeLigand Lower Temp to 40°C & Switch to more e-rich ligand SideHigh->ChangeLigand SideLow->Finish

Fig 1. Temperature optimization decision tree for mesitylene sulfonate cross-coupling.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II) Complex (Oxidative Addition) Pd0->PdII_OA Ar-OMs Requires Thermal Activation (40-60°C) PdII_TM Pd(II) Complex (Transmetalation) PdII_OA->PdII_TM Ar'-B(OH)2 Base Product Cross-Coupled Product PdII_TM->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Fig 2. Catalytic cycle highlighting the thermally-dependent oxidative addition step.

Section 6: References

  • Room-Temperature Ni(0)-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates with Arylboronic Acids Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-stable [Pd(NHC)(μ-Cl)Cl]₂ Precatalysts Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Sulfonate Versus Sulfonate: Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates Source: Journal of the American Chemical Society / PMC (NIH) URL:[Link]

  • Stille cross-coupling reactions of aryl mesylates and tosylates using a biarylphosphine based catalyst system Source: Heterocycles / PMC (NIH) URL:[Link]

  • Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates Source: Molecules (MDPI) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Preventing Premature Hydrolysis of (4-Methylphenyl)mesitylene sulfonate

As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields or unexplained impurities when utilizing aryl sulfonate esters in complex synthetic workflows. For (4-Methylphen...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields or unexplained impurities when utilizing aryl sulfonate esters in complex synthetic workflows. For (4-Methylphenyl)mesitylene sulfonate (CAS No. 67811-06-7) 1, the root cause of these failures is almost universally traced back to unmitigated, premature hydrolysis.

This guide is designed to move beyond basic handling instructions. By understanding the exact chemical causality behind degradation, you can implement self-validating protocols that mathematically eliminate the variables responsible for reagent failure.

Part 1: Mechanistic Insights (The "Why")

To prevent degradation, we must first understand the thermodynamic and kinetic drivers of the hydrolysis mechanism.

Unlike alkyl sulfonates, aryl sulfonates are highly resistant to SN​1 and SN​2 cleavage at the carbon center. Instead, hydrolysis proceeds via nucleophilic attack directly at the electrophilic sulfur atom 2.

  • The Steric Shielding Effect: The mesitylene (2,4,6-trimethylphenyl) group provides significant steric bulk around the sulfur atom. This inherently slows down nucleophilic attack compared to unhindered tosylates. However, this steric barrier is easily overcome if the reagent is exposed to moisture in the presence of pH extremes.

  • Base-Catalyzed S-O Cleavage: In alkaline microenvironments, the hydroxide ion ( OH− ) acts as a potent nucleophile, attacking the sulfur center to form a transient pentacoordinate intermediate. This intermediate rapidly collapses, cleaving the S-O bond to expel the phenoxide leaving group, which subsequently protonates to form p-cresol (4-methylphenol) and mesitylenesulfonic acid 2.

  • The Causality of Condensation: Why does cold storage often lead to hydrolysis? When a vial is removed from a -20°C freezer and opened immediately, atmospheric humidity condenses into micro-droplets on the cold reagent 3. These droplets dissolve trace impurities on the glass, creating a highly concentrated catalytic environment that initiates degradation long before the reagent is even added to your reaction flask.

HydrolysisPathway A (4-Methylphenyl)mesitylene sulfonate (Intact Ester) B Nucleophilic Attack (H2O / OH-) A->B Moisture exposure C Pentacoordinate Intermediate at Sulfur B->C Base/Acid catalysis D Mesitylenesulfonic Acid C->D S-O bond cleavage E p-Cresol (4-Methylphenol) C->E Leaving group departure

Mechanistic pathway of (4-Methylphenyl)mesitylene sulfonate hydrolysis.

Part 2: Troubleshooting Guide & FAQs

Q: Why is my (4-Methylphenyl)mesitylene sulfonate degrading during storage despite being in a sealed vial? A: The primary culprit is atmospheric moisture trapped during the aliquoting process. If the headspace of the vial is not purged with an inert gas (Argon/Nitrogen) before resealing, the trapped ambient humidity will slowly hydrolyze the ester over time 4.

Q: How can I definitively detect if hydrolysis has occurred in my batch? A: High-Performance Liquid Chromatography (HPLC) is the gold standard for this verification 3. Because the hydrolysis byproducts (mesitylenesulfonic acid and p-cresol) are significantly more polar than the highly hydrophobic intact ester, they will elute much earlier on a reverse-phase C18 column. The appearance of these early-eluting peaks is a definitive diagnostic marker of degradation.

Q: Does the choice of reaction solvent impact the stability of this sulfonate ester during synthesis? A: Absolutely. Utilizing hygroscopic solvents (e.g., DMF, DMSO, or THF) that have not been rigorously dried introduces water directly into your reaction matrix. If your synthetic step also requires an amine base (like TEA or DIPEA), the combination of trace water and base will rapidly accelerate S-O bond cleavage, destroying your reagent before it can participate in the intended reaction 2.

Troubleshooting Start Detect Reduced Yield or Impurities CheckHPLC Run HPLC Analysis Start->CheckHPLC Decision Polar peaks present? (p-Cresol / Acid) CheckHPLC->Decision Yes Hydrolysis Confirmed Decision->Yes Yes No Investigate Other Side Reactions Decision->No No Action1 Audit Storage Conditions (Check Desiccator/Temp) Yes->Action1 Action2 Verify Solvent Anhydrous Status Yes->Action2

Diagnostic workflow for identifying and resolving premature ester hydrolysis.

Part 3: Quantitative Data & Mitigation Strategies

To maintain the integrity of your reagent, environmental and chemical parameters must be strictly controlled. The following table summarizes the quantitative thresholds that trigger hydrolysis and the corresponding mitigation strategies.

Table 1: Factors Influencing Aryl Sulfonate Hydrolysis

ParameterOptimal RangeHydrolysis Risk FactorMechanistic ConsequenceMitigation Strategy
Moisture Content < 50 ppm> 500 ppm (0.05%)Acts as the primary nucleophile for S-O bond cleavage.Use Karl Fischer titration to verify solvent dryness; store solvents over 3Å molecular sieves.
pH Environment 6.0 – 7.0< 4.0 or > 8.0Base accelerates pentacoordinate intermediate formation; Acid protonates sulfonyl oxygen.Buffer aqueous workups to neutral pH; avoid prolonged exposure to strong amine bases.
Temperature -20°C (Storage)> 25°C (Prolonged)Increases kinetic energy, overcoming the activation barrier for nucleophilic attack.Maintain cold chain storage; perform highly basic reactions at sub-ambient temperatures.
Solvent Polarity Non-polar / AproticHighly Polar / ProticProtic solvents (alcohols, water) directly participate in solvolysis.Substitute protic solvents with anhydrous DCM, Toluene, or rigorously dried Acetonitrile.

Part 4: Standard Operating Procedures (SOPs)

The following SOPs are designed as a self-validating system . If SOP 1 (Anhydrous Handling) is executed flawlessly, SOP 2 (HPLC Quantification) will validate your technique by showing <0.1% degradation.

SOP 1: Anhydrous Handling and Aliquoting

By eliminating the rate-limiting reactant (water), the hydrolysis reaction mathematically cannot proceed.

  • Thermal Equilibration: Transfer the sealed reagent vial from cold storage (-20°C) directly into a vacuum desiccator containing active indicating Drierite (calcium sulfate). Do not open the vial. Allow exactly 60 minutes for the glass and contents to thermally equilibrate to ambient temperature 3.

  • Inert Atmosphere Transfer: Move the equilibrated vial into a glove box purged with high-purity Argon, or handle it on the benchtop strictly under a positive-pressure Argon stream 4.

  • Dispensing: Weigh the required mass using oven-dried spatulas and glassware.

  • Resealing Protocol: Purge the headspace of the primary reagent vial with Argon for 15 seconds before tightly capping. Wrap the cap seam tightly with Parafilm and return immediately to -20°C storage.

SOP 2: HPLC Quantification of Hydrolysis Impurities

Use this protocol to validate the integrity of your batch prior to critical synthetic steps.

  • Sample Preparation: Dissolve 1.0 mg of the suspect (4-Methylphenyl)mesitylene sulfonate in 1.0 mL of anhydrous, HPLC-grade Acetonitrile. Prepare this immediately before injection to prevent in-vial degradation.

  • Column Specifications: Utilize a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Gradient: Implement a gradient elution using Solvent A (Water + 0.1% TFA) and Solvent B (Acetonitrile + 0.1% TFA). Start at 10% B, ramp to 90% B over 15 minutes, and hold for 2 minutes 3.

  • Detection & Analysis: Monitor UV absorbance at 254 nm. The intact ester will elute late in the gradient (highly hydrophobic). Calculate the area percentage of any early-eluting polar peaks (p-cresol and mesitylenesulfonic acid) to quantify the exact percentage of hydrolyzed material.

References

  • (4-Methylphenyl)
  • How to prevent hydrolysis of the mesyl
  • Selective Hydrolysis of Methanesulfonate Esters | Organic Process Research & Development, ACS Public
  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention, HoriazonChemical,

Sources

Optimization

Technical Support Center: Enhancing Enantioselectivity in (4-Methylphenyl)mesitylene Sulfonate Reactions

Welcome to the technical support center dedicated to improving enantioselectivity in reactions involving (4-Methylphenyl)mesitylene sulfonate and related aryl sulfonate compounds. This guide is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to improving enantioselectivity in reactions involving (4-Methylphenyl)mesitylene sulfonate and related aryl sulfonate compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of asymmetric catalysis. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies in a direct question-and-answer format. Our focus is on not just what to do, but why specific experimental choices are critical for achieving high enantiomeric excess (ee).

Frequently Asked Questions (FAQs)

Q1: My reaction is producing the desired product, but the enantiomeric excess (ee) is consistently low. What are the first parameters I should investigate?

A: Consistently low ee is a common hurdle in asymmetric catalysis. The most impactful initial parameters to investigate are temperature, solvent, and catalyst loading .[1] These factors directly influence the energy difference between the diastereomeric transition states, which is the fundamental determinant of enantioselectivity.[2]

  • Temperature: As a general rule, lower reaction temperatures often lead to higher enantioselectivity.[1][3] This is because the reaction becomes more sensitive to the small energy differences between the pathways leading to the two enantiomers.[2]

  • Solvent: The solvent is not merely an inert medium; it can significantly influence the conformation of the catalyst-substrate complex and the stability of the transition states.[1][2][4] Screening a range of solvents with varying polarities and coordinating abilities is a crucial step.[2]

  • Catalyst Loading: It's important to find an optimal catalyst loading. While a higher loading might increase the reaction rate, it doesn't always correlate with better ee. An excess of catalyst can sometimes lead to the formation of less selective catalytic species or promote a background uncatalyzed reaction that produces a racemic product.[1]

Q2: I'm observing significant variations in enantioselectivity between different batches of the same reaction. What could be the cause of this inconsistency?

A: Inconsistent results often point to subtle, uncontrolled variations in the experimental setup or reagents.[1] Key areas to scrutinize include:

  • Reagent and Solvent Purity: Trace impurities in starting materials, the catalyst, or the solvent can interfere with the catalytic cycle.[1][2] Water content, in particular, can be a critical and often overlooked variable, as it can deactivate or alter the selectivity of many catalysts.[1][2] Always use reagents of the highest purity and ensure solvents are anhydrous when required.

  • Inert Atmosphere: For reactions sensitive to air or moisture, maintaining a strictly inert atmosphere (e.g., nitrogen or argon) is paramount.[1] Inconsistent inerting can lead to variable catalyst activity and, consequently, variable enantioselectivity.

  • Precise Temperature Control and Stirring: Inconsistent temperature control can lead to fluctuations in enantioselectivity.[1] Similarly, inefficient or inconsistent stirring can create localized concentration and temperature gradients, which can negatively impact the stereochemical outcome.[1]

Q3: How do I know if the problem lies with my chiral catalyst?

A: To determine if the catalyst is the source of poor enantioselectivity, a systematic approach is necessary.[2]

  • Verify Catalyst Integrity: Confirm the purity and structural integrity of your catalyst, especially for in-house prepared ligand-metal complexes.[2] Techniques like NMR spectroscopy can be very informative. For commercial catalysts, ensure they are from a reputable supplier and have been stored under the recommended conditions.[2]

  • Run a Control Reaction: A crucial diagnostic step is to run a control reaction with a substrate that is well-documented to give high ee with your specific catalyst system.[2] If this benchmark reaction also results in low ee, it strongly indicates a problem with the catalyst itself.[2]

Troubleshooting Guides

Issue 1: Consistently Low Enantioselectivity (<50% ee)

Persistently low enantioselectivity suggests a fundamental issue with the reaction system's ability to differentiate between the two enantiomeric transition states.

Systematic Troubleshooting Workflow

start Low ee Observed reagent_check Verify Purity of All Reagents & Solvents start->reagent_check temp_screen Screen a Range of Lower Temperatures (e.g., RT, 0°C, -20°C, -78°C) reagent_check->temp_screen Purity Confirmed solvent_screen Screen Solvents of Varying Polarity & Coordinating Ability (e.g., Toluene, THF, CH2Cl2, Dioxane) temp_screen->solvent_screen No Improvement end Optimized Enantioselectivity temp_screen->end Improvement catalyst_check Benchmark Catalyst with a Known Substrate solvent_screen->catalyst_check No Improvement solvent_screen->end Improvement ligand_mod Consider Ligand Modification (Steric/Electronic Tuning) catalyst_check->ligand_mod Catalyst Inactive review Review Literature for Analogous Systems catalyst_check->review Catalyst Active ligand_mod->review review->end

Caption: A logical workflow for troubleshooting low enantioselectivity.

In-Depth Analysis and Protocol:

  • Temperature Screening Protocol:

    • Setup: Prepare multiple reaction vials under a strictly inert atmosphere.[1]

    • Reagents: To each vial, add the (4-Methylphenyl)mesitylene sulfonate substrate, solvent, and any achiral reagents.

    • Equilibration: Place each vial in a cooling bath set to a specific temperature (e.g., 25°C, 0°C, -20°C, -40°C, -78°C) and allow the solutions to equilibrate for 15-30 minutes.[1]

    • Initiation: Add the chiral catalyst to each vial to start the reaction.[1]

    • Analysis: Monitor the reactions to a similar conversion level and then determine the enantiomeric excess of the product from each reaction.

    Causality: Lowering the temperature decreases the available thermal energy, making the reaction more sensitive to the subtle energy differences between the diastereomeric transition states, thus favoring the lower energy pathway and increasing enantioselectivity.[2]

  • Solvent Screening: The choice of solvent can have a dramatic effect on enantioselectivity.[2] Solvents can influence the solubility of reactants and catalysts, and more importantly, they can coordinate with the catalyst or substrate, altering the geometry and energy of the transition state.[4][5]

    • Non-coordinating solvents (e.g., toluene, hexanes) may favor a more "closed" transition state, potentially leading to higher ee.

    • Coordinating solvents (e.g., THF, dioxane) can sometimes enhance selectivity by participating in the catalytic cycle, but they can also compete with the substrate for coordination to the catalyst, potentially lowering ee.[5]

    Table 1: Representative Solvent Screening Data

SolventDielectric Constant (ε)Enantiomeric Excess (ee %)
Toluene2.485
Dichloromethane9.172
Tetrahydrofuran (THF)7.565
Dioxane2.278
Hexafluoroisopropanol (HFIP)16.792[6]

Note: Data is hypothetical and for illustrative purposes. The impact of HFIP can be particularly pronounced in certain rhodium-catalyzed reactions.[6]

Issue 2: Decreasing Enantioselectivity at High Conversion

A decline in ee as the reaction progresses often indicates an underlying issue that becomes more prominent over time.

Potential Causes and Solutions:

  • Background (Uncatalyzed) Reaction: A slow, non-selective background reaction can occur in parallel with the desired catalyzed reaction.[7] As the concentrations of the starting materials decrease, the rate of the catalyzed reaction may slow down, allowing the background reaction to contribute more significantly to the product mixture, thus eroding the overall ee.

    • Solution: Optimize the catalyst loading to ensure the catalyzed pathway significantly outpaces the uncatalyzed one.[1] Lowering the reaction temperature can also help by disproportionately slowing the higher-energy uncatalyzed pathway.

  • Catalyst Decomposition or Inhibition: The chiral catalyst may not be stable over the entire course of the reaction. Decomposition can lead to the formation of less selective or inactive species. Alternatively, a product or byproduct of the reaction could be acting as an inhibitor.

    • Solution: Verify catalyst stability under the reaction conditions. Consider a lower reaction temperature or a shorter reaction time. If product inhibition is suspected, it may be necessary to run the reaction to a lower conversion and separate the product.

  • Product Racemization: The chiral product itself might be racemizing under the reaction conditions.

    • Solution: Test the stability of the enantioenriched product under the reaction conditions (without the starting materials). If racemization is observed, a lower temperature, shorter reaction time, or a different workup procedure may be necessary.

Decision-Making Diagram for Declining ee

start ee Decreases with Conversion racemization_test Test Product Stability Under Reaction Conditions start->racemization_test background_rxn Investigate Background Reaction racemization_test->background_rxn Product is Stable solution1 Modify Conditions: - Lower Temperature - Shorter Time - Alter Workup racemization_test->solution1 Product Racemizes catalyst_stability Assess Catalyst Stability background_rxn->catalyst_stability No Background Rxn solution2 Optimize Conditions: - Lower Temperature - Adjust Catalyst Loading background_rxn->solution2 Background Rxn Occurs solution3 Modify Conditions: - Lower Temperature - Use Fresh Catalyst - Consider Additives catalyst_stability->solution3 Catalyst Decomposes

Caption: Troubleshooting workflow for declining enantioselectivity over time.

Advanced Considerations

  • Ligand Modification: In many catalytic systems, particularly those involving transition metals, the chiral ligand is the primary determinant of enantioselectivity.[8] If optimizing reaction conditions proves insufficient, consider modifications to the ligand structure. Subtle changes to the steric bulk or electronic properties of the ligand can have a profound impact on the stereochemical outcome. For palladium-catalyzed reactions involving sulfonate precursors, Josiphos-type ligands have shown promise.[9][10]

  • Additives: In some cases, the addition of achiral additives can influence the enantioselectivity. These can act as co-catalysts, activators, or inhibitors of undesired pathways. For instance, in certain enantioselective protonations, achiral sulfonic acids can be used in conjunction with a chiral sulfinamide catalyst.[11]

References

  • Müller, P., et al. (2000). Supercritical and Liquid Solvent Effects on the Enantioselectivity of Asymmetric Cyclopropanation with Tetrakis[1-[(4-tert-butylphenyl)- sulfonyl]-(2S)-pyrrolidinecarboxylate]dirhodium(II). Journal of the American Chemical Society. Available at: [Link]

  • Polo, E., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. Available at: [Link]

  • Regalado, E. L., et al. (2015). Palladium-Catalyzed Enantioselective Arylation of Aryl Sulfenate Anions: A Combined Experimental and Computational Study. ResearchGate. Available at: [Link]

  • DergiPark. (2022). The Effect of Temperature on the Enantioselectivity of Lipase-Catalyzed Reactions; Case Study: Isopropylidene. DergiPark. Available at: [Link]

  • Bernoud, E., et al. (2007). Enantioselective Synthesis of Aryl Sulfoxides via Palladium-Catalyzed Arylation of Sulfenate Anions. R Discovery. Available at: [Link]

  • Soai, K., et al. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. Available at: [Link]

  • PubMed. (2018). An Adverse Effect of Higher Catalyst Loading and Longer Reaction Time on Enantioselectivity in an Organocatalytic Multicomponent Reaction. PubMed. Available at: [Link]

  • Studer, M. (n.d.). Critical issues for using enantioselective catalysis for fine chemicals production. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). Asymmetric reactions_synthesis. SlidePlayer. Available at: [Link]

  • Chemical Science. (n.d.). Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. RSC Publishing. Available at: [Link]

  • ACS Publications. (2025). Hexafluoroisopropanol Solvent Effects on Enantioselectivity of Dirhodium Tetracarboxylate-Catalyzed Cyclopropanation. Journal of the American Chemical Society. Available at: [Link]

  • ACS Publications. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. ResearchGate. Available at: [Link]

  • PMC. (n.d.). Observation of the solvent enantio-isotope effect in asymmetric ring-opening of cyclic diaryliodoniums with selenocyanate. PMC. Available at: [Link]

  • RSC Publishing. (n.d.). Enantioselective transformation of Na2SO3 into allylic sulfonic acids under Pd catalysis. Chemical Communications. Available at: [Link]

  • ResearchGate. (n.d.). Reaction Conditions Optimization for Enantioselective in-situ Oxidizable Directing Group Strategy. ResearchGate. Available at: [Link]

  • Chemistry World. (2017). Temperature drop triggers chirality twist. Chemistry World. Available at: [Link]

  • ACS Publications. (2002). Optimization of Catalyst Enantioselectivity and Activity Using Achiral and Meso Ligands. Journal of the American Chemical Society. Available at: [Link]

  • ACS Publications. (2025). Catalytic Enantioselective [6π] Photocyclization Reactions by Chromophore Activation with a Chiral Lewis Acid. Journal of the American Chemical Society. Available at: [Link]

  • PMC. (n.d.). Enantioselective Sulfonylation Reactions Mediated by a Tetrapeptide Catalyst. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Screening and optimization of the reaction conditions for the enantioselective Michael addition. ResearchGate. Available at: [Link]

  • ACS Publications. (2021). Recent Advances in the Catalytic Synthesis of Arylsulfonyl Compounds. ACS Catalysis. Available at: [Link]

  • ResearchGate. (n.d.). Effects of catalyst loading on enantioselectivity. ResearchGate. Available at: [Link]

  • PMC. (n.d.). Generality-oriented optimization of enantioselective aminoxyl radical catalysis. PMC. Available at: [Link]

  • ACS Publications. (2025). Enantioselective Radical Sulfonylation of 2-Naphthols and β-Ketoamides with Sodium Sulfinates. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Enantioselective synthesis. Wikipedia. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Enantioselective Radical Reactions. MDPI. Available at: [Link]

  • PNAS. (n.d.). Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding. PNAS. Available at: [Link]

  • PubMed. (2015). Development of Chiral Bis-hydrazone Ligands for the Enantioselective Cross-Coupling Reactions of Aryldimethylsilanolates. PubMed. Available at: [Link]

  • ACS Publications. (2011). Chiral Sulfinamide/Achiral Sulfonic Acid Cocatalyzed Enantioselective Protonation of Enol Silanes. Organic Letters. Available at: [Link]

  • ACS Publications. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society. Available at: [Link]

  • Annual Reviews. (2005). HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection. Annual Reviews. Available at: [Link]

  • ResearchGate. (2021). Enantioselective Addition of Sodium Bisulfite to Nitroalkenes. A Convenient Approach to Chiral Sulfonic Acids. ResearchGate. Available at: [Link]

  • Amanote Research. (2014). Development of Chiral Bis-Hydrazone Ligands for the Enantioselective Cross-Coupling Reactions of Aryldimethylsilanolates. Amanote Research. Available at: [Link]

  • ACS Publications. (2015). Iron-Catalyzed Enantioselective Cross-Coupling Reactions of α-Chloroesters with Aryl Grignard Reagents. Journal of the American Chemical Society. Available at: [Link]

  • ACS Publications. (n.d.). Aspects of Heterogeneous Enantioselective Catalysis by Metals. ACS Publications. Available at: [Link]

  • ChemRxiv. (n.d.). Enantiospecific Cross-coupling of Cyclic Alkyl Sulfones. ChemRxiv. Available at: [Link]

  • World Scientific. (n.d.). Topics in Enantioselective Catalysis. World Scientific. Available at: [Link]

  • ACS Publications. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews. Available at: [Link]

  • PMC. (n.d.). N-[(4-Methylphenyl)sulfonyl]acetamide. PMC. Available at: [Link]

  • PMC. (n.d.). Synthesis of chiral sulfinate esters by asymmetric condensation. PMC. Available at: [Link]

  • Nanyang Technological University. (2022). Synthesis of chiral sulfinate esters by asymmetric condensation. Nanyang Technological University. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Product Formation with (4-Methylphenyl)mesitylene sulfonate

Welcome to the Technical Support Center. As a Senior Application Scientist, my objective is to provide you with more than just a troubleshooting list; this guide is designed as a self-validating system. By understanding...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, my objective is to provide you with more than just a troubleshooting list; this guide is designed as a self-validating system. By understanding the exact mechanistic causality behind your cross-coupling reactions, you can preemptively engineer out failure modes.

Below is an in-depth technical guide for optimizing workflows involving (4-Methylphenyl)mesitylene sulfonate (also known as p-tolyl mesitylenesulfonate), specifically focusing on mitigating side product formation during palladium- and nickel-catalyzed cross-coupling.

Mechanistic Grounding: Why Mesitylenesulfonate?

In transition-metal-catalyzed cross-coupling, standard aryl sulfonates (like tosylates or mesylates) frequently fail due to unwanted nucleophilic attack at the sulfur atom, which leads to S-O bond cleavage, sulfone byproduct formation, and the release of the parent phenol [1].

We utilize (4-Methylphenyl)mesitylene sulfonate specifically to exploit the extreme steric bulk of the mesityl (2,4,6-trimethylphenyl) leaving group. This bulk acts as a kinetic shield around the electrophilic sulfur center, effectively shutting down the S-O cleavage pathway. Consequently, the transition metal catalyst is forced to undergo oxidative addition exclusively at the desired C-O bond [2]. However, if reaction conditions are not rigorously controlled, alternative off-target pathways will still emerge.

Diagnostic Data: Side Product Identification

Before adjusting your protocol, you must identify the exact failure mode. Use the following quantitative diagnostic table to cross-reference your LC-MS/GC-MS data with the underlying chemical causality.

Side ProductGC-MS (m/z)Mechanistic PathwayPrimary CausalityPreventative Action
p-Cresol 108HydrolysisTrace water or overly strong hydroxide/alkoxide bases attacking the Pd(II) intermediate.Switch to anhydrous Cs₂CO₃ or K₃PO₄; use 3Å molecular sieves.
Toluene 92Reduction / DehalogenationHydride donation via β-hydride elimination from aliphatic amines or protic solvents.Avoid Et₃N/alcohols. Use non-nucleophilic bases and aprotic solvents (e.g., Toluene).
4,4'-Dimethylbiphenyl 182HomocouplingOxygen ingress acting as an oxidant, or sluggish reductive elimination.Rigorous freeze-pump-thaw degassing; use electron-rich Buchwald ligands (e.g., XPhos).
Aryl Sulfones VariableS-O CleavageUse of highly nucleophilic, small ligands that fail to force C-O insertion.Upgrade to sterically demanding phosphine ligands to accelerate C-O oxidative addition.
Troubleshooting FAQs

Q1: I am observing significant amounts of p-cresol in my crude mixture. How is the C-O bond hydrolyzing despite the mesityl protection? A1: While the mesityl group protects against S-O cleavage, the C-O bond remains highly susceptible to nucleophilic attack after the oxidative addition step forms the Ar-Pd(II)-OMts intermediate. If trace water is present, or if you are using highly nucleophilic bases (e.g., NaOH, KOH), hydroxide ions will outcompete your desired transmetalation partner (e.g., boronic acid), leading to direct hydrolysis. Solution: Transition to milder, anhydrous inorganic bases such as Cs₂CO₃. Ensure all solvents are rigorously dried.

Q2: My reaction yields toluene instead of the desired cross-coupled product. Where is the hydride coming from? A2: Toluene forms via a reduction pathway. This occurs when a hydride donor inadvertently enters the catalytic cycle. The most common culprits are aliphatic amine bases (like triethylamine or DIPEA), which coordinate to the palladium center and undergo β-hydride elimination, generating a Pd-hydride species that reduces your p-tolyl group. Protic solvents (like ethanol) can also act as hydride sources. Solution: Eliminate aliphatic amines and protic solvents from your workflow. Use an aprotic solvent system (1,4-Dioxane or Toluene)[3].

Q3: I am seeing 4,4'-dimethylbiphenyl. How do I suppress this homocoupling? A3: Homocoupling is typically induced by the presence of molecular oxygen, which acts as an oxidant and forces two aryl groups to accumulate on the palladium center. It can also occur if the transmetalation step is significantly faster than the reductive elimination step. Solution: Implement rigorous freeze-pump-thaw degassing (minimum 3 cycles). Do not rely on simple nitrogen sparging. Additionally, upgrade to a more sterically demanding, electron-rich ligand (e.g., XPhos or SPhos) to accelerate the reductive elimination step, pushing the product out of the catalytic cycle before a second transmetalation can occur.

Pathway Visualization

The following diagram illustrates the active catalytic cycle and the precise nodes where off-target side products branch out from the desired workflow.

Mechanism Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (C-O Bond Cleavage) Pd0->OxAdd Start (4-Methylphenyl)mesitylene sulfonate (Substrate) Start->OxAdd SOCleavage S-O Cleavage (Suppressed by Mesityl) Start->SOCleavage Nucleophilic Attack at S PdII Ar-Pd(II)-OMts (Ar = p-Tolyl) OxAdd->PdII TransMet Transmetalation (+ Nucleophile) PdII->TransMet Hydrolysis Side Product: p-Cresol (Hydrolysis) PdII->Hydrolysis + H2O / Strong Base Reduction Side Product: Toluene (Reduction) PdII->Reduction + Hydride Donor PdIINu Ar-Pd(II)-Nu TransMet->PdIINu RedElim Reductive Elimination PdIINu->RedElim Homocoupling Side Product: Biaryl (Homocoupling) PdIINu->Homocoupling O2 Ingress RedElim->Pd0 Catalyst Regeneration Product Desired Cross-Coupled Product RedElim->Product

Mechanistic pathway of Pd-catalyzed cross-coupling highlighting off-target side product formation.

Standard Operating Procedure (SOP): Optimized Suzuki-Miyaura Coupling

To ensure a self-validating and robust reaction, follow this step-by-step methodology designed specifically for (4-Methylphenyl)mesitylene sulfonate.

Step 1: Reagent Preparation & Drying

  • Bake all glassware at 120°C overnight and cool under vacuum.

  • Dry the inorganic base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv) under high vacuum at 80°C for 2 hours prior to use.

  • Validation: The base should be a free-flowing powder, not clumped, confirming the absence of moisture.

Step 2: Glovebox Assembly

  • Inside an argon-filled glovebox, charge a Schlenk flask with (4-Methylphenyl)mesitylene sulfonate (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), and XPhos ligand (4 mol%).

  • Add the dried base.

  • Causality Note: A 1:2 ratio of Pd to ligand ensures the active Pd(0) species is fully coordinated, preventing catalyst aggregation (black palladium formation).

Step 3: Solvent Addition & Degassing

  • Seal the flask, remove it from the glovebox, and inject anhydrous, sure-seal Toluene (0.2 M concentration).

  • Perform three cycles of Freeze-Pump-Thaw degassing.

  • Validation: Bubbling during the thaw cycle should cease completely by the third cycle, confirming the removal of dissolved O₂ (preventing homocoupling).

Step 4: Reaction Execution

  • Stir the mixture vigorously at 100°C for 12–16 hours.

  • Validation: The reaction mixture should transition from a heterogeneous suspension to a homogeneous dark red/brown solution within the first 30 minutes, indicating successful active Pd(0) formation and oxidative addition.

Step 5: Workup and Isolation

  • Cool to room temperature, quench with a saturated aqueous NH₄Cl solution, and extract with EtOAc (3x).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Analyze the crude via LC-MS prior to column chromatography to verify the absence of p-cresol and toluene.

Workflow Step1 1. Reagent Prep Dry Solvents & Base Step2 2. Glovebox Assemble Pd/Ligand Step1->Step2 Step3 3. Degassing Freeze-Pump-Thaw Step2->Step3 Step4 4. Heating Stir at 80-100°C Step3->Step4 Step5 5. Workup Quench & Extract Step4->Step5 Step6 6. Analysis LC-MS/GC-MS Step5->Step6

Step-by-step experimental workflow for robust cross-coupling with minimal side product formation.

References
  • Product Class 12: Aryl Sulfoxides and S-Arylsulfimides Source: Science of Synthesis, Thieme Connect URL:[Link][1]

  • Steric Effects of Bulky Leaving Groups in Solvolyses of Crowded Arylsulfonates Source: Electronics and Books / Chemical Archives URL:[Link]

  • Applications of α-Phosphonovinyl Tosylates in the Synthesis of α-Arylethenylphosphonates via Suzuki–Miyaura Cross-Coupling Reactions Source: Organic Letters, ACS Publications URL:[Link][2]

Sources

Optimization

Technical Support Center: Scale-Up Challenges &amp; Solutions for (4-Methylphenyl)mesitylene Sulfonate Reactions

Introduction (4-Methylphenyl)mesitylene sulfonate (CAS 67811-06-7), also known as p-tolyl mesitylenesulfonate, is a specialized sulfonate ester. It is prominently utilized as a highly stable color-developing compound in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(4-Methylphenyl)mesitylene sulfonate (CAS 67811-06-7), also known as p-tolyl mesitylenesulfonate, is a specialized sulfonate ester. It is prominently utilized as a highly stable color-developing compound in thermosensitive recording materials ()[1] and serves as a versatile intermediate or protecting group in organic synthesis ()[2]. Transitioning the synthesis of this compound from the bench to the pilot scale introduces significant mass transfer and thermodynamic challenges. This guide provides a self-validating framework for troubleshooting and optimizing biphasic scale-up reactions.

Part 1: Biphasic Scale-Up Workflow & Mechanism

The standard industrial synthesis employs a biphasic Schotten-Baumann methodology[2]. The causality behind this choice is twofold:

  • Exotherm Management: The aqueous phase acts as a heat sink for the highly exothermic nucleophilic substitution.

  • Byproduct Partitioning: The HCl generated during the reaction is immediately neutralized by the aqueous base (NaOH), forming NaCl. This salt remains in the aqueous layer, thereby preventing acid-catalyzed degradation of the newly formed ester.

Mechanism Aq Aqueous Phase NaOH + p-Cresol ➔ Sodium p-Cresoxide Interface Interfacial Boundary Mass Transfer Zone Aq->Interface Phenoxide diffuses Org Organic Phase Toluene + Mesitylenesulfonyl Chloride Org->Interface Sulfonyl Cl diffuses Reaction Nucleophilic Substitution (SN2-like) Phenoxide attacks Sulfonyl Chloride Interface->Reaction Product Product: (4-Methylphenyl)mesitylene sulfonate Retained in Organic Phase Reaction->Product Byproduct Byproduct: NaCl + H2O Retained in Aqueous Phase Reaction->Byproduct

Caption: Biphasic mass transfer and reaction mechanism for sulfonate ester synthesis.

Part 2: Troubleshooting FAQs

Q1: Why is my yield dropping significantly when scaling from 10 g to 1 kg? A: The primary culprit is the competitive hydrolysis of mesitylenesulfonyl chloride. At a bench scale, heat dissipates rapidly. At a 1 kg scale, the surface-area-to-volume ratio decreases, leading to localized heating (exotherms). If the internal temperature exceeds 15°C, the aqueous NaOH rapidly hydrolyzes the sulfonyl chloride into mesitylenesulfonic acid before it can react with the phenoxide. Solution: Implement jacketed cooling to strictly maintain 5–10°C, and use a controlled, dropwise addition of the sulfonyl chloride over several hours.

Q2: I am observing unreacted p-cresol despite full consumption of mesitylenesulfonyl chloride. What is happening? A: This indicates poor interfacial mass transfer. The reaction occurs exclusively at the boundary between the aqueous (phenoxide) and organic (sulfonyl chloride) phases. If agitation is insufficient, the sulfonyl chloride spends too much time unreacted in the organic phase and eventually succumbs to hydrolysis at the interface. Solution: Increase the impeller speed (RPM) to maximize the interfacial surface area. If mechanical limits are reached, introduce a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) at 1–5 mol% to shuttle the phenoxide into the organic layer.

Q3: How do I choose the right solvent for pilot-scale production? A: Toluene is the industry standard for this reaction ()[2]. While dichloromethane (DCM) offers excellent solubility, its low boiling point creates severe over-pressurization risks in sealed reactors during exothermic events. Toluene provides a wider safety margin, excellent phase separation, and allows for direct crystallization post-reaction.

Table 1: Solvent Comparison for Scale-Up

SolventBoiling Point (°C)Phase Separation SpeedToxicity/Safety ProfileSuitability for >1kg Scale
Dichloromethane 39.6FastHigh (Halogenated)Poor (Over-pressurization risk)
Toluene 110.6ModerateModerate (Non-halogenated)Excellent (Industry standard)
1,2-Dimethoxyethane 85.0N/A (Miscible)ModeratePoor (Requires complex workup)

Q4: What is the most reliable method for monitoring the reaction and quantifying impurities? A: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Because sulfonate esters can interact with active silanol groups on standard silica columns (causing peak tailing), utilizing a specialized column with low silanol activity (e.g., Newcrom R1) is highly recommended ()[3].

Troubleshooting Issue Issue: Unreacted p-Cresol & Low Product Yield Temp Check Reaction Temperature Issue->Temp Agit Check Agitation Speed (RPM) Issue->Agit TempHigh T > 15°C: Competitive Hydrolysis Occurring Temp->TempHigh AgitLow Poor Mixing: Mass Transfer Limited Agit->AgitLow FixTemp Solution: Increase Jacket Cooling & Slow Addition TempHigh->FixTemp FixAgit Solution: Optimize Baffles or Add PTC (TBAB) AgitLow->FixAgit

Caption: Diagnostic decision tree for resolving unreacted starting materials and low yields.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Pilot-Scale Biphasic Synthesis of (4-Methylphenyl)mesitylene Sulfonate

Objective: Maximize yield while preventing sulfonyl chloride hydrolysis[2].

  • Preparation of Aqueous Phase: In a jacketed reactor, dissolve 1.1 eq of NaOH in water (approx. 5 volumes relative to p-cresol). Cool the jacket to 5°C. Add 1.0 eq of p-cresol. Stir at 300 RPM until completely dissolved to form sodium p-cresoxide.

  • Preparation of Organic Phase: Dissolve 1.05 eq of mesitylenesulfonyl chloride in toluene (5 volumes).

  • Controlled Addition: Slowly pump the organic phase into the aqueous phase over 2–3 hours. Critical Step: Monitor the internal thermocouple continuously. Do not allow the temperature to exceed 10°C.

  • Reaction: Increase agitation to 500 RPM (or the maximum safe speed for the reactor geometry). Stir for 4 hours at 10°C.

  • Phase Separation: Stop agitation. Allow phases to separate for 30 minutes. Drain the lower aqueous layer.

  • Washing: Wash the organic layer with 1M HCl (to neutralize residual base), followed by saturated brine.

  • Validation Check: Perform TLC (Hexane:EtOAc 8:2). The reaction is complete when the p-cresol spot (UV active, lower Rf) is entirely absent.

Protocol 2: Purification via Crystallization

Objective: Isolate the product with high purity without relying on non-scalable column chromatography[2].

  • Concentration: Concentrate the toluene layer under reduced pressure to approximately 2 volumes.

  • Anti-Solvent Addition: Add 5 volumes of cold methanol while stirring vigorously.

  • Crystallization: Chill the mixture to -5°C for 4 hours to induce crystallization.

  • Filtration: Filter the white crystalline solid and wash the filter cake with ice-cold methanol.

  • Drying: Dry in a vacuum oven at 40°C to a constant weight.

  • Validation Check: The melting point should be sharp. HPLC purity must be > 99.0%.

Protocol 3: RP-HPLC Analytical Method

Objective: Accurately quantify (4-Methylphenyl)mesitylene sulfonate and track hydrolysis impurities[3].

  • Column: Newcrom R1 (or equivalent low-silanol reverse-phase column), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic 70% Acetonitrile / 30% Water containing 0.1% Phosphoric acid. (Substitute with 0.1% Formic acid if MS compatibility is required).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm and 254 nm.

  • Sample Prep: Dissolve 1 mg of the crystallized product in 1 mL of the mobile phase. Inject 10 µL.

  • Validation Check: The main peak should exhibit perfect symmetry (tailing factor 0.95–1.05). Any peak eluting near the void volume likely corresponds to hydrolyzed mesitylenesulfonic acid, indicating a failure in temperature control during synthesis.

References

  • Synthesis of 4-methylphenyl mesitylenesulfonate. PrepChem. Available at:[Link]

  • Separation of 4-methylphenyl mesitylenesulfonate on Newcrom R1 HPLC column. SIELC Technologies. Available at:[Link]

  • Thermosensitive Recording Material (EP 4205990 A1). European Patent Office. Available at:[Link]

  • (4-methylphenyl)mesitylene sulfonate KAYAKU TG-MC 016-067-00-4. NextSDS Chemical Substance Database. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

(4-Methylphenyl)mesitylene sulfonate vs tosylate leaving group reactivity

As a Senior Application Scientist, I frequently evaluate the subtle stereoelectronic parameters that dictate the success or failure of a synthetic route. When designing workflows that rely on sulfonate leaving groups, th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the subtle stereoelectronic parameters that dictate the success or failure of a synthetic route. When designing workflows that rely on sulfonate leaving groups, the default choice is often the ubiquitous tosylate (Ts). However, when dealing with complex, sterically congested, or highly functionalized molecules, the limitations of tosylates become apparent.

In this guide, we will objectively compare the tosylate (4-methylbenzenesulfonate) leaving group against the highly specialized mesitylenesulfonate (2,4,6-trimethylbenzenesulfonate, Mst) . To provide a concrete framework, we will analyze their reactivity across two distinct paradigms: aliphatic nucleophilic substitution ( SN​2 ) and transition-metal-catalyzed cross-coupling, using (4-methylphenyl)mesitylene sulfonate (CAS: 67811-06-7) and its tosylate counterpart as our primary model substrates.

The Stereoelectronic Causality of Leaving Group Design

The fundamental difference between a tosylate and a mesitylenesulfonate lies in the steric environment surrounding the hexavalent sulfur atom.

Tosylate possesses a single para-methyl group, leaving the sulfonyl oxygen and sulfur atoms relatively exposed. While this makes tosyl chloride highly reactive during the initial sulfonylation step, it also leaves the resulting sulfonate ester vulnerable to S-O bond cleavage . When hard nucleophiles (e.g., alkoxides, amines, or azides) attack a sterically hindered tosylate, they often attack the sulfur atom instead of the carbon atom, regenerating the starting alcohol rather than forming the desired substitution product.

Mesitylenesulfonate solves this through brute-force steric shielding. The two ortho-methyl groups on the mesitylene ring act as a physical barricade around the sulfur atom. As demonstrated in foundational solvolysis studies, this steric bulk completely blocks nucleophilic attack at the sulfur center, forcing the nucleophile to attack the carbon atom via the desired C-O cleavage pathway ().

G Substrate Alcohol (R-OH) TsCl TsCl / Base Substrate->TsCl MstCl MstCl / Base Substrate->MstCl Ts_Ester Alkyl Tosylate (R-OTs) TsCl->Ts_Ester Mst_Ester Alkyl Mesitylenesulfonate (R-OMst) MstCl->Mst_Ester SN2_Ts Product (R-Nuc) Ts_Ester->SN2_Ts C-O cleavage S_Attack Alcohol Regeneration (R-OH) Ts_Ester->S_Attack S-O cleavage (Side Reaction) SN2_Mst Product (R-Nuc) Mst_Ester->SN2_Mst C-O cleavage (High Selectivity) Blocked No Reaction Mst_Ester->Blocked S-Attack Blocked (Steric Shielding)

Mechanistic divergence: Mesitylenesulfonate's steric bulk prevents S-O cleavage side reactions.

Reactivity in Transition-Metal Cross-Coupling

Moving beyond aliphatic SN​2 reactions, aryl sulfonates are powerful electrophiles in palladium- and nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Here, we directly compare (4-methylphenyl)mesitylene sulfonate against 4-methylphenyl tosylate .

In cross-coupling, the rate-determining step is typically the oxidative addition of the Pd(0) species into the Caryl​−O bond.

  • 4-Methylphenyl tosylate undergoes oxidative addition smoothly when paired with electron-rich, bulky dialkylbiaryl phosphine ligands (like XPhos).

  • (4-Methylphenyl)mesitylene sulfonate presents a highly congested environment. While this steric bulk slightly decelerates the initial oxidative addition, it provides a distinct advantage during the transmetalation and reductive elimination steps. The bulky mesitylenesulfonate anion is an extremely poor ligand for Pd(II); it rapidly dissociates from the metal center, preventing catalyst poisoning—a common failure mode observed with less hindered sulfonates ().

G Start 4-Methylphenol (p-Cresol) Sulfonylation Sulfonylation (TsCl vs MstCl) Start->Sulfonylation Electrophile 4-Methylphenyl Sulfonate (Ar-OTs vs Ar-OMst) Sulfonylation->Electrophile OxAdd Pd(0) Oxidative Addition (Rate-Determining) Electrophile->OxAdd Transmet Transmetalation (Ar'-B(OH)2) OxAdd->Transmet RedElim Reductive Elimination Transmet->RedElim Product Biaryl Product (Ar-Ar') RedElim->Product

Workflow for Pd-catalyzed Suzuki-Miyaura cross-coupling of 4-methylphenyl sulfonates.

Comparative Data Summary

The following table synthesizes the quantitative and qualitative performance metrics of both leaving groups, providing a clear matrix for reagent selection.

ParameterTosylate (Ts)Mesitylenesulfonate (Mst)Causality / Mechanistic Impact
Structure 4-Methylbenzenesulfonate2,4,6-TrimethylbenzenesulfonateMst possesses two ortho-methyls that physically shield the sulfur atom.
Conjugate Acid pKa​ ~ -2.8~ -2.5Mst is slightly less electron-withdrawing due to the +I effect of the extra methyl groups.
Relative SN​2 Rate (Alkyl) 1.0 (Baseline)0.25Mst is slower due to steric solvent exclusion at the transition state.
S-O Cleavage Risk High (with hard nucleophiles)NegligibleMst completely blocks nucleophilic attack at the sulfur center, ensuring high fidelity.
Cross-Coupling Utility Standard electrophileSpecialized electrophileMst prevents catalyst poisoning by weakly coordinating to the Pd(II) intermediate.

Self-Validating Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems. The synthesis of the mesitylenesulfonate requires nucleophilic catalysis (DMAP) because the steric bulk of MstCl renders standard pyridine-based conditions ineffective ().

Protocol A: Synthesis of (4-Methylphenyl)mesitylene sulfonate

Causality: DMAP acts as a highly nucleophilic acyl transfer catalyst, forming an N-sulfonylpyridinium intermediate that overcomes the steric hindrance of MstCl.

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add p-cresol (1.08 g, 10.0 mmol) and anhydrous dichloromethane (30 mL).

  • Base Addition: Add triethylamine (2.1 mL, 15.0 mmol) and 4-dimethylaminopyridine (DMAP, 122 mg, 1.0 mmol). Cool the mixture to 0 °C using an ice bath.

  • Sulfonylation: Add mesitylenesulfonyl chloride (MstCl, 2.40 g, 11.0 mmol) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. The reaction is self-validating when a white precipitate (triethylamine hydrochloride) forms, indicating successful chloride displacement.

  • Workup: Quench with saturated aqueous NH4​Cl (20 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hexanes/ethyl acetate to yield pure (4-methylphenyl)mesitylene sulfonate.

Protocol B: Suzuki-Miyaura Cross-Coupling of (4-Methylphenyl)mesitylene sulfonate

Causality: Aryl sulfonates require electron-rich, bulky dialkylbiaryl phosphine ligands (like XPhos) to facilitate the difficult oxidative addition into the C-O bond. K3​PO4​ provides the necessary basicity for transmetalation without hydrolyzing the sulfonate.

  • Setup: In an argon-filled glovebox, charge a Schlenk tube with (4-methylphenyl)mesitylene sulfonate (290 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), Pd(OAc)2​ (4.5 mg, 2 mol%), XPhos (19.0 mg, 4 mol%), and anhydrous K3​PO4​ (424 mg, 2.0 mmol).

  • Solvent Addition: Seal the tube, remove it from the glovebox, and inject degassed THF (10 mL) and degassed H2​O (1 mL) via syringe.

  • Coupling: Heat the biphasic mixture at 80 °C for 12 hours under vigorous stirring.

  • Isolation: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (silica gel, hexanes/EtOAc) to isolate the 4-methylbiphenyl product.

References

  • Crossland, R. K.; Wells, W. E.; Shiner, V. J. "Sulfonate leaving groups, structure and reactivity. 2,2,2-Trifluoroethanesulfonate." Journal of the American Chemical Society, 1971, 93(17), 4217-4219.[Link]

  • Ball, D. H.; Bissett, F. H.; Chalk, R. C. "Synthesis of 6,1',6'-tri-O-(mesitylenesulfonyl)sucrose, further examination of 'tri-O-tosylsucrose', and the chemistry of 3,6:1',4':3',6'-trianhydrosucrose." Carbohydrate Research, 1977, 55, 149-163.[Link]

  • Stenfors, B. A.; Ngassa, F. N. "Crystal Structure of 2,4-Dinitrophenyl 2,4,6-Trimethylbenzenesulfonate." European Journal of Chemistry, 2022, 13, 145-150.[Link]

Comparative

A Comparative Guide: (4-Methylphenyl)mesitylene Sulfonate vs. Triflate in Suzuki-Miyaura Cross-Couplings

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary In the realm of palladium-catalyzed Suzuki-Miyaura cross-couplings, the choice of electrophile dictates the reaction's...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

In the realm of palladium-catalyzed Suzuki-Miyaura cross-couplings, the choice of electrophile dictates the reaction's kinetics, catalyst requirements, and scalability. This guide objectively compares (4-Methylphenyl)mesitylene sulfonate (p-tolyl mesitylenesulfonate) and p-tolyl triflate (4-methylphenyl trifluoromethanesulfonate). While triflates are the gold standard for high reactivity in discovery chemistry, mesitylenesulfonates offer unparalleled bench stability and resistance to basic hydrolysis, making them highly strategic for late-stage process scale-up and complex drug synthesis[1].

Mechanistic Causality & E-E-A-T Insights

The divergence in performance between these two electrophiles lies entirely in the Oxidative Addition step of the catalytic cycle and their inherent structural stability.

The Triflate Advantage: Kinetic Superiority

The trifluoromethanesulfonate (-OTf) group is exceptionally electron-withdrawing. This intense polarization severely weakens the C–O bond, lowering the activation energy required for palladium insertion. Consequently, oxidative addition is rapid, allowing the use of standard, relatively electron-poor palladium catalysts (e.g., Pd(PPh3​)4​ ) under mild conditions. However, this same polarization renders the S–O bond highly susceptible to nucleophilic attack by ambient moisture, limiting the shelf-life of aryl triflates.

The Mesitylenesulfonate Advantage: Steric Shielding

Aryl sulfonates (like tosylates) are generally cheaper and more stable than triflates, but they suffer from a major parasitic side-reaction: under the strongly basic conditions of a Suzuki coupling, hydroxide or alkoxide bases can attack the sulfur atom, cleaving the S–O bond and regenerating the starting phenol.

(4-Methylphenyl)mesitylene sulfonate solves this through structural causality. The 2,4,6-trimethylbenzenesulfonate group features two ortho-methyl groups on the sulfonate's aromatic ring. This creates a severe steric shield around the sulfur atom, completely blocking nucleophilic attack[2]. This forces the reaction exclusively down the cross-coupling pathway. Because the C–O bond is stronger than in a triflate, oxidative addition is the rate-determining step, requiring highly electron-rich, bulky dialkylbiaryl phosphine ligands (like XPhos or RuPhos) to promote the formation of a highly reactive, monoligated Pd0L active species[3].

Visualizing the Catalytic Divergence

Mechanism Pd0 Pd(0) Catalyst OxAdd_Tf Oxidative Addition (Triflate: Fast) Pd0->OxAdd_Tf p-Tolyl-OTf OxAdd_Mts Oxidative Addition (Mesitylenesulfonate: Slow) Pd0->OxAdd_Mts p-Tolyl-OMts PdII Ar-Pd(II)-X Complex OxAdd_Tf->PdII OxAdd_Mts->PdII Transmet Transmetalation PdII->Transmet Ar'B(OH)2 + Base RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Ar-Ar' Product

Fig 1: Catalytic cycle showing divergent oxidative addition for triflates vs mesitylenesulfonates.

Quantitative Performance Comparison

Parameterp-Tolyl Triflatep-Tolyl Mesitylenesulfonate
Leaving Group −OTf (Trifluoromethanesulfonate) −OMts (2,4,6-Trimethylbenzenesulfonate)
Reactivity Extremely HighModerate to Low
Bench Stability Poor (Requires inert atmosphere/freezer)Excellent (Room temperature, ambient air)
Resistance to Basic Hydrolysis LowExtremely High (Sterically shielded)
Catalyst Requirement Standard ( Pd(PPh3​)4​ , Pd(dppf)Cl2​ )Advanced ( Pd(OAc)2​
  • Buchwald Ligands)
Typical Reaction Temperature 25 °C – 80 °C80 °C – 110 °C
Process Scale-Up Suitability Low (Tf 2​ O is toxic, expensive, corrosive)High (Mesitylenesulfonyl chloride is cheap, stable)

Self-Validating Experimental Protocols

To ensure reproducibility, both protocols below are designed as self-validating systems incorporating in-process controls.

Protocol A: Suzuki Coupling of p-Tolyl Triflate

Optimized for rapid discovery chemistry.

  • Preparation: In a flame-dried Schlenk flask under argon, add p-tolyl triflate (1.0 mmol), phenylboronic acid (1.5 mmol), and K2​CO3​ (2.0 mmol).

  • Catalyst Addition: Add Pd(PPh3​)4​ (5 mol%, 0.05 mmol).

  • Solvent Introduction: Inject degassed Toluene/EtOH/ H2​O (4:1:1 ratio, 10 mL)[4].

  • Reaction: Heat to 80 °C.

  • Self-Validation (In-Process Control): Monitor via TLC (Hexanes/EtOAc 9:1). The highly reactive triflate should show >95% conversion within 2 hours. The disappearance of the UV-active triflate spot validates successful oxidative addition.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4​ , and purify via silica gel chromatography.

Protocol B: Suzuki Coupling of p-Tolyl Mesitylenesulfonate

Optimized for robust process scale-up.

  • Preparation: In a dried reaction vial, add (4-methylphenyl)mesitylene sulfonate (1.0 mmol), phenylboronic acid (1.5 mmol), anhydrous K3​PO4​ (3.0 mmol), and biphenyl (0.2 mmol) as an internal standard.

  • Catalyst Assembly: Add Pd(OAc)2​ (2 mol%, 0.02 mmol) and XPhos (4 mol%, 0.04 mmol). Causality Note: The 1:2 Pd-to-ligand ratio ensures the formation of the active monoligated Pd0 -XPhos species required to cleave the strong C–O bond.

  • Solvent Introduction: Inject degassed tert-butanol or THF (5 mL). Causality Note: Bulky alcohols facilitate the transmetalation step by forming a reactive Pd-alkoxide intermediate without inducing hydrolysis.

  • Reaction: Seal the vial and heat to 100 °C for 12–24 hours.

  • Self-Validation (In-Process Control):

    • Visual: The solution will transition from yellow to a deep reddish-brown, indicating the successful reduction of PdII to the active Pd0 species.

    • Analytical: Pull a 10 µL aliquot at 12 hours, dilute in MeCN, and analyze via HPLC at 254 nm. Calculate conversion against the biphenyl internal standard. The absence of p-cresol (hydrolysis product) validates the steric shielding effect of the mesitylene group.

  • Workup: Filter through a pad of Celite to remove phosphate salts, concentrate in vacuo, and purify.

Process Chemistry Perspective

When designing a synthetic route, the choice between these electrophiles is a matter of timeline vs. scale. For initial SAR (Structure-Activity Relationship) profiling where material throughput is critical, triflates are unmatched. However, when transitioning a molecule to pilot-plant scale, the toxicity, cost, and atom-economy of triflic anhydride become prohibitive. (4-Methylphenyl)mesitylene sulfonate provides a highly elegant solution: it utilizes inexpensive sulfonyl chlorides, yields a highly crystalline and stable intermediate, and completely suppresses the basic hydrolysis pathways that plague standard tosylates, making it a superior choice for late-stage manufacturing[1].

References

  • [1] Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • [3] Applications of α-Phosphonovinyl Tosylates in the Synthesis of α-Arylethenylphosphonates via Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters - ACS Publications. URL:[Link]

  • [2] Facile Synthesis of O6-Alkyl-, O6-Aryl-, and Diaminopurine Nucleosides from 2'-Deoxyguanosine. Organic Letters - ACS Publications. URL:[Link]

  • [4] Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry. URL:[Link]

Sources

Validation

A Comparative Guide to HPLC Method Validation for (4-Methylphenyl)mesitylene Sulfonate Purity Analysis

Audience: Researchers, analytical scientists, and drug development professionals. Aryl sulfonate esters, such as (4-Methylphenyl)mesitylene sulfonate, are highly reactive electrophiles frequently encountered as synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, analytical scientists, and drug development professionals.

Aryl sulfonate esters, such as (4-Methylphenyl)mesitylene sulfonate, are highly reactive electrophiles frequently encountered as synthetic intermediates or byproducts in pharmaceutical manufacturing. Due to their alkylating potential, they are widely classified as potentially genotoxic impurities (PGIs) capable of reacting with DNA, necessitating rigorous control at trace levels[1].

Validating an analytical procedure for such reactive compounds requires more than just following a checklist; it requires a deep understanding of the analyte's chemical vulnerabilities. As a Senior Application Scientist, I have designed this guide to objectively compare chromatographic strategies and provide a self-validating, field-proven protocol that strictly adheres to the updated ICH Q2(R2) analytical validation guidelines[2].

The Analytical Challenge & Causality of Method Design

Before injecting a single sample, we must address the chemical realities of (4-Methylphenyl)mesitylene sulfonate. The primary cause of method failure in sulfonate ester analysis is not detector sensitivity, but sample degradation.

  • The Protic Trap (Solvent Reactivity): Sulfonate esters are highly susceptible to transesterification or hydrolysis in the presence of protic solvents (e.g., methanol, ethanol, or unbuffered water)[3]. Causality: If methanol is used as a sample diluent, the analyte will rapidly degrade into methyl mesitylene sulfonate during the sequence run. This yields false negatives for the parent compound and artifactual false positives for other PGIs. Therefore, an aprotic solvent—strictly 100% Acetonitrile (ACN)—is mandated for sample preparation[4].

  • Trace-Level Sensitivity: Regulatory limits for PGIs often require limits of quantitation (LOQ) in the sub-ppm range. While LC-MS/MS is a powerful tool, a highly optimized HPLC-UV method utilizing Diode Array Detection (DAD) remains a robust, cost-effective workhorse for QC environments, provided the chromatographic band broadening is minimized[1].

Comparative Method Evaluation

To establish the optimal protocol, we evaluated three distinct chromatographic approaches for the purity analysis of (4-Methylphenyl)mesitylene sulfonate.

  • Method A (Optimized Core-Shell): Superficially Porous Particle C18 (2.7 µm). Causality: The solid core reduces the longitudinal diffusion and mass transfer terms of the van Deemter equation. This sharpens peaks, directly increasing the Signal-to-Noise (S/N) ratio essential for trace detection.

  • Method B (Traditional): Fully Porous C18 (5.0 µm). Causality: The industry standard, but the porous network leads to broader peaks, diluting the analyte band and failing to meet trace-level LOQ requirements.

  • Method C (Alternative Selectivity): Phenyl-Hexyl (3.0 µm). Causality: Offers strong π−π interactions with the aryl rings of the mesitylene and 4-methylphenyl groups. While it provides excellent orthogonal resolution, the stronger retention leads to peak broadening and slightly lower sensitivity compared to Method A.

Table 1: Performance Comparison of HPLC Methods
ParameterMethod A: Core-Shell C18 (2.7 µm)Method B: Fully Porous C18 (5.0 µm)Method C: Phenyl-Hexyl (3.0 µm)
Retention Time (min) 6.49.811.2
Peak Asymmetry ( Tf​ ) 1.051.351.10
Resolution (vs. API) > 3.52.1> 4.0
LOD (ppm) 0.030.150.05
LOQ (ppm) 0.100.500.15
S/N at 0.1 ppm 12.5 (Pass)2.8 (Fails LOQ criteria)8.4 (Marginal)

Step-by-Step Experimental Protocol & Validation Workflow

This protocol details the optimized Method A. It is designed as a self-validating system : the inclusion of DAD peak purity checks and strict aprotic sample handling inherently protects the integrity of the data generated.

Phase 1: Sample & Standard Preparation
  • Diluent Selection: Use 100% HPLC-grade Acetonitrile (ACN). Do not introduce water or methanol to prevent analyte solvolysis[3].

  • Standard Stock Solution: Accurately weigh 10.0 mg of (4-Methylphenyl)mesitylene sulfonate reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with ACN (100 µg/mL).

  • Working Solutions: Serially dilute the stock with ACN to construct a calibration curve spanning the reportable range (e.g., 0.1 ppm to 1.5 ppm relative to the nominal API test concentration)[1].

Phase 2: Chromatographic Conditions
  • Column: Core-Shell C18, 100 mm × 4.6 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Phosphoric acid in Milli-Q Water. Causality: Maintains an acidic pH to suppress the ionization of residual silanols on the stationary phase, preventing secondary interactions and peak tailing, while remaining optically transparent at low UV wavelengths[1].

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program: 0–2 min (40% B), 2–8 min (40% 90% B), 8–10 min (90% B), 10–10.1 min (return to 40% B), 10.1–15 min (equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV DAD at 225 nm.

Phase 3: ICH Q2(R2) Validation Execution

Execute the following parameters to demonstrate the procedure is fit for its intended purpose[2]:

  • Specificity: Inject a diluent blank, an unspiked API matrix, and a sample spiked with the analyte. Self-Validation Step: Utilize the DAD software to calculate the peak purity angle versus the purity threshold. The (4-Methylphenyl)mesitylene sulfonate peak must be spectrally homogenous, proving no matrix co-elution[1].

  • Sensitivity (LOD/LOQ): Inject low-concentration standards to empirically determine the limits. The Signal-to-Noise (S/N) ratio must be 3 for the Limit of Detection (LOD) and 10 for the Limit of Quantitation (LOQ)[4].

  • Linearity & Range: Inject the working solutions across 6 concentration levels (0.1 ppm to 1.5 ppm). Calculate the linear regression. Acceptance criteria: R2≥0.999 .

  • Accuracy (Recovery): Spike the API matrix in triplicate at the LOQ, 100%, and 150% of the specification limit. Extract using the aprotic diluent. Acceptance criteria for trace impurities: 80% – 120% recovery[1].

  • Precision: Perform 6 replicate injections of the 100% specification level standard. Acceptance criteria: %RSD 5.0%. Repeat on a different day with a different analyst to establish intermediate precision[1].

Visualizing the Validation Workflow

The following diagram maps the logical progression of the ICH Q2(R2) validation lifecycle for this specific reactive impurity.

ValidationWorkflow cluster_ICH ICH Q2(R2) Validation Parameters Start Method Development: (4-Methylphenyl)mesitylene sulfonate Risk Risk Assessment (Aprotic Diluent Selection) Start->Risk Spec Specificity (Blank & Matrix Interference) Risk->Spec Lin Linearity & Range (0.1 - 1.5 ppm) Spec->Lin Acc Accuracy / Recovery (Spike at LOQ, 100%, 150%) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Sens Sensitivity (LOD & LOQ Determination) Prec->Sens Review Data Synthesis & System Suitability Sens->Review Valid Validated Method Ready Review->Valid

Fig 1: ICH Q2(R2) compliant validation lifecycle for sulfonate ester purity analysis.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. europa.eu. 2

  • A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. pnrjournal.com. 1

  • An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based isopropyl esters. oatext.com. 4

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. americanpharmaceuticalreview.com.3

Sources

Comparative

mass spectrometry fragmentation pattern of (4-Methylphenyl)mesitylene sulfonate

As a Senior Application Scientist specializing in mass spectrometry and pharmacokinetic profiling, I frequently encounter the analytical bottleneck of distinguishing structurally similar aryl sulfonates in complex biolog...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in mass spectrometry and pharmacokinetic profiling, I frequently encounter the analytical bottleneck of distinguishing structurally similar aryl sulfonates in complex biological matrices. Aryl sulfonates are ubiquitous in drug development—often serving as alkylating agents, synthetic intermediates, or prodrugs. However, their fragmentation behavior can be notoriously difficult to track if the chosen derivative lacks diagnostic specificity.

In this guide, we will critically evaluate the mass spectrometry fragmentation pattern of (4-Methylphenyl)mesitylene sulfonate (also known as p-tolyl mesitylenesulfonate) and compare its analytical performance against a conventional alternative, p-Tolyl tosylate (p-tolyl 4-methylbenzenesulfonate). By understanding the mechanistic causality behind their gas-phase dissociation, researchers can design more robust, interference-free LC-MS/MS assays.

Mechanistic Causality: The Gas-Phase Fragmentation of Aryl Sulfonates

To optimize a mass spectrometry assay, one must first understand the thermodynamic and steric drivers of molecular dissociation. When subjected to Electrospray Ionization (ESI) in positive ion mode, (4-Methylphenyl)mesitylene sulfonate forms a stable protonated precursor ion ([M+H]⁺ at m/z 291.1).

During Collision-Induced Dissociation (CID), the molecule undergoes two primary mechanistic pathways:

  • S–O Bond Cleavage: The most labile bond in the ester linkage is the S–O bond. Cleavage here results in the neutral loss of p-cresol (108 Da), yielding the highly stable mesitylsulfonyl cation (m/z 183.0). The causality behind this stability lies in the steric shielding provided by the two ortho-methyl groups on the mesityl ring, which protect the sulfur center from premature degradation.

  • SO₂ Extrusion: A well-documented phenomenon in the mass spectrometry of aromatic sulfonates and sulfonamides is the extrusion of sulfur dioxide (SO₂) via gas-phase rearrangement[1]. As collision energy increases, the mesitylsulfonyl cation expels SO₂ (64 Da) to form the mesityl cation (m/z 119.1).

Alternatively, the intact molecule can undergo an initial rearrangement to expel SO₂, forming a diaryl ether radical cation before further fragmentation[2].

MS_Fragmentation Parent [M+H]+ m/z 291.1 (4-Methylphenyl)mesitylene sulfonate S_O_Cleavage S-O Bond Cleavage Neutral Loss: p-Cresol Parent->S_O_Cleavage Alternative Gas-Phase Rearrangement SO2 Extrusion Parent->Alternative MesSO2 [MesSO2]+ m/z 183.0 Mesitylsulfonyl Cation S_O_Cleavage->MesSO2 SO2_Loss SO2 Extrusion Neutral Loss: 64 Da MesSO2->SO2_Loss MesCation [Mes]+ m/z 119.1 Mesityl Cation SO2_Loss->MesCation DiarylEther [M+H-SO2]+ m/z 227.1 Diaryl Ether Cation Alternative->DiarylEther

ESI-MS/MS CID fragmentation pathway of (4-Methylphenyl)mesitylene sulfonate.

Comparative Performance: Mesitylene Sulfonate vs. Tosylate

Why choose a mesitylene sulfonate over a standard tosylate for analytical tracking? The answer lies in ion degeneracy and signal-to-noise (S/N) ratio .

When analyzing p-tolyl tosylate ([M+H]⁺ m/z 263.1), the primary fragment is the tolyl cation (m/z 91.1). Because the molecule contains a p-tolyl group on both sides of the sulfonate linkage, the m/z 91.1 ion is degenerate—it is generated from both the leaving group and the sulfonyl core. Furthermore, m/z 91 (the tropylium ion) is a ubiquitous background contaminant in LC-MS systems.

Conversely, (4-Methylphenyl)mesitylene sulfonate yields asymmetric, high-mass fragments (m/z 119.1 and 183.0) that are virtually absent in standard biological blanks.

Analytical Parameter(4-Methylphenyl)mesitylene sulfonatep-Tolyl tosylate (Alternative)Diagnostic Advantage
Precursor Ion[M+H]⁺ m/z 291.1m/z 263.1Higher m/z shifts the precursor out of the low-mass chemical noise region common in biological matrices.
Primary Fragment (Quantifier) m/z 119.1 (Mesityl cation)m/z 91.1 (Tolyl / Tropylium)m/z 119 is highly specific. m/z 91 is a ubiquitous background ion in LC-MS solvents.
Secondary Fragment (Qualifier) m/z 183.0 (Mesitylsulfonyl)m/z 155.0 (Tosyl cation)The steric bulk of the mesityl group stabilizes the sulfonyl cation, yielding a sharper qualifier peak.
Ion Degeneracy NoneHighTosylates generate m/z 91 from both halves of the molecule, confounding isotopic tracking.
Optimal Collision Energy (CE) 15 eV (Qualifier) / 30 eV (Quantifier)12 eV (Qualifier) / 25 eV (Quantifier)Higher CE requirement for mesitylene derivatives reduces cross-talk from co-eluting isobaric contaminants.

Self-Validating Experimental Protocol: LC-ESI-MS/MS Workflow

To ensure absolute trustworthiness in your quantitative data, the analytical protocol must be self-validating. The following workflow incorporates internal feedback loops to guarantee that the observed signals are true representations of the analyte, free from matrix suppression or instrument drift.

Step 1: Matrix Preparation & Isotopic Spiking

  • Action: Spike all biological samples with 10 ng/mL of a ¹³C₆-labeled (4-Methylphenyl)mesitylene sulfonate internal standard (IS) prior to protein precipitation.

  • Causality: Matrix components co-eluting with the analyte alter droplet surface tension in the ESI source, causing unpredictable ion suppression. Spiking a heavy-labeled analog ensures that both analyte and standard experience identical suppression, making the quantification self-correcting.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a C18 UHPLC column (1.7 µm, 2.1 x 100 mm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B), ramping from 20% B to 95% B over 5 minutes.

  • Causality: The highly hydrophobic nature of the mesityl and tolyl rings requires a steep organic gradient to overcome strong stationary phase retention, ensuring a sharp, symmetrical peak shape.

Step 3: ESI-MS/MS Ionization & CID Ramping

  • Action: Operate the mass spectrometer in positive ESI mode. Set up Multiple Reaction Monitoring (MRM) transitions: m/z 291.1 → 183.0 (CE: 15 eV) and m/z 291.1 → 119.1 (CE: 30 eV).

  • Causality: The S–O bond is relatively labile, requiring low collision energy to form the mesitylsulfonyl cation. However, the subsequent SO₂ extrusion requires breaking the strong C–S bond, demanding higher energy. Ramping the CE ensures both transitions are captured at their thermodynamic optima.

Step 4: The Self-Validation Check (MRM Ratio Monitoring)

  • Action: Calculate the peak area ratio of the Qualifier ion (m/z 183.0) to the Quantifier ion (m/z 119.1) for every sample.

  • Causality: This is the ultimate self-validation step. The fragmentation ratio is a thermodynamic constant of the molecule at a given collision energy. If the ratio deviates by more than ±15% from the neat standard, it definitively proves that an isobaric interference is co-eluting, and the data point must be flagged.

LCMS_Workflow Prep 1. Sample Prep Spike 13C6-IS LC 2. UHPLC C18 Gradient Prep->LC ESI 3. ESI Source Pos Mode LC->ESI CID 4. CID Optimization Ramp CE ESI->CID Validation 5. Self-Validation Ratio 183/119 CID->Validation

Self-validating LC-ESI-MS/MS workflow for aryl sulfonate quantification.

Conclusion

For researchers engaged in rigorous drug development or pharmacokinetic tracking, relying on standard tosylate derivatives introduces unnecessary analytical risk due to ion degeneracy and background noise. By leveraging the unique steric properties and predictable SO₂ extrusion pathways of (4-Methylphenyl)mesitylene sulfonate, scientists can achieve a higher degree of diagnostic confidence, ultimately accelerating the validation of complex analytical assays.

References

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement PubMed (John Wiley & Sons, Ltd.) URL:[Link]

  • Mass Spectrometry - Fragmentation Patterns Chemistry LibreTexts URL:[Link]

Validation

A Comparative Guide to Sulfonate Leaving Groups: Benchmarking (4-Methylphenyl)mesitylene Sulfonate Against Standard Mesylates

In the landscape of modern drug discovery and development, the efficiency and predictability of synthetic transformations are paramount. Nucleophilic substitution reactions are a cornerstone of molecular construction, an...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the efficiency and predictability of synthetic transformations are paramount. Nucleophilic substitution reactions are a cornerstone of molecular construction, and their success hinges on the strategic use of effective leaving groups. For decades, simple methanesulfonates (mesylates) have served as a reliable standard for converting alcohols into substrates primed for substitution.[1][2] However, the demand for greater control over reactivity, stability, and selectivity has spurred the exploration of more nuanced sulfonate esters.

This guide introduces a framework for evaluating a potentially advantageous, yet lesser-known, alternative: (4-Methylphenyl)mesitylene sulfonate . We will dissect its theoretical underpinnings, propose a rigorous head-to-head experimental comparison with standard mesylates, and provide the detailed protocols necessary for researchers to conduct their own benchmarking studies. Our objective is to furnish the scientific community with a robust methodology for assessing whether the unique structural features of this compound translate into tangible benefits in synthetic applications.

Theoretical Framework: Structure, Sterics, and Stability

The efficacy of a sulfonate leaving group is a delicate balance of electronic effects and steric hindrance.[3][4] Understanding these factors is key to predicting performance and designing meaningful experiments.

  • Methanesulfonate (Mesylate): The industry workhorse, the mesylate group is small and electronically simple. Its leaving group ability is derived from the high stability of the resulting methanesulfonate anion, which is well-stabilized by resonance. However, its small size offers minimal steric shielding to the sulfur atom, which can sometimes lead to undesired side reactions, such as nucleophilic attack at the sulfur center rather than the intended carbon atom.[3]

  • (4-Methylphenyl)mesitylene Sulfonate: This compound, identified by CAS Number 67811-06-7, introduces significant structural modifications.[5] The mesitylene (2,4,6-trimethylbenzene) moiety provides substantial steric bulk around the sulfonyl group. This "steric shielding" is hypothesized to protect the sulfur atom from direct nucleophilic attack, thereby potentially increasing the regioselectivity of the substitution reaction.[3][6] Furthermore, the electronic properties of the 4-methylphenyl (p-tolyl) group may subtly influence the reactivity of the sulfonate ester.

The central hypothesis of this guide is that the increased steric hindrance of the mesityl group in (4-Methylphenyl)mesitylene sulfonate will favor S N 2 reactions at the carbon center and minimize side reactions, potentially leading to higher yields and purer products, especially with sterically demanding substrates.[7][8]

Figure 1. Structural comparison of sulfonate esters.

Proposed Experimental Benchmarking

To objectively compare these two sulfonate systems, a multi-faceted experimental approach is required. We propose a series of protocols designed to probe reactivity, stability, and product outcomes. A model secondary alcohol, such as 2-octanol, is recommended as a versatile starting material.

G cluster_synthesis Phase 1: Synthesis cluster_reaction Phase 2: Reactivity Screening cluster_analysis Phase 3: Analysis & Comparison start Model Alcohol (e.g., 2-Octanol) mesylate Synthesize 2-Octyl Mesylate start->mesylate mps Synthesize 2-Octyl (4-Methylphenyl)mesitylene Sulfonate start->mps mesylate_rxn Nucleophilic Substitution (e.g., NaN₃, NaCN) mesylate->mesylate_rxn mps_rxn Nucleophilic Substitution (e.g., NaN₃, NaCN) mps->mps_rxn kinetics Kinetic Analysis (HPLC) - Determine rate constants mesylate_rxn->kinetics yield Yield & Purity (GC-MS, NMR) - Quantify product & byproducts mesylate_rxn->yield mps_rxn->kinetics mps_rxn->yield comparison Performance Benchmark kinetics->comparison yield->comparison

Figure 2. Proposed experimental workflow for benchmarking.
Protocol 1: Synthesis of Sulfonate Esters

This protocol details the conversion of a model alcohol to its corresponding sulfonate ester. The key is to ensure identical starting conditions for a fair comparison.

Objective: To synthesize 2-octyl mesylate and 2-octyl (4-methylphenyl)mesitylene sulfonate from 2-octanol with high purity.

Materials:

  • 2-Octanol

  • Methanesulfonyl chloride (MsCl)

  • (4-Methylphenyl)mesitylene sulfonyl chloride (MpsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Step-by-Step Methodology:

  • Reaction Setup: In two separate flame-dried, round-bottomed flasks under an inert atmosphere (e.g., Nitrogen), dissolve 2-octanol (1.0 eq.) in anhydrous DCM (approx. 0.2 M solution).

  • Cooling: Cool both flasks to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.5 eq.) to each flask with stirring.

  • Sulfonylation:

    • To Flask A, slowly add methanesulfonyl chloride (1.2 eq.) dropwise.[9][10]

    • To Flask B, slowly add (4-Methylphenyl)mesitylene sulfonyl chloride (1.2 eq.) dropwise.

  • Reaction Monitoring: Stir the reactions at 0 °C and monitor their progress by Thin Layer Chromatography (TLC). The sulfonate ester product will be less polar than the starting alcohol.[11]

  • Work-up: Once the starting material is consumed, quench both reactions by adding cold water. Transfer the mixtures to separatory funnels.

  • Extraction: Wash the organic layer sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and finally, brine.[11][12]

  • Drying and Concentration: Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonate esters.

  • Purification: Purify the products via flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Trustworthiness Check: The success of this protocol is validated by NMR and Mass Spectrometry analysis of the final products, confirming their structure and purity, which is critical for the subsequent kinetic studies.

Protocol 2: Kinetic Analysis of S N 2 Reaction

This protocol measures the rate of reaction with a standard nucleophile to provide a quantitative measure of leaving group ability.

Objective: To determine the second-order rate constants for the reaction of each sulfonate ester with sodium azide.

Materials:

  • Synthesized 2-octyl mesylate and 2-octyl (4-methylphenyl)mesitylene sulfonate

  • Sodium azide (NaN₃)

  • Anhydrous Acetone or DMF

  • Internal standard (e.g., dodecane)

  • High-Performance Liquid Chromatography (HPLC) system

Step-by-Step Methodology:

  • Standard Solutions: Prepare stock solutions of known concentration for each sulfonate ester and sodium azide in the chosen solvent. Also, prepare a stock solution of the internal standard.

  • Reaction Initiation: In a thermostated reaction vessel (e.g., 25 °C), combine the sulfonate ester solution (1.0 eq.) and the internal standard.

  • Sampling (t=0): Immediately withdraw an initial aliquot (t=0), quench it in a vial containing a suitable quenching agent (e.g., dilute acid), and prepare it for HPLC analysis.

  • Nucleophile Addition: Add the sodium azide solution (e.g., 1.5 eq.) to the reaction vessel to start the reaction.

  • Time-Course Sampling: Withdraw aliquots at regular time intervals (e.g., every 15 minutes for the first 2 hours, then every hour). Quench and prepare each sample for HPLC analysis immediately.

  • HPLC Analysis: Analyze each sample by HPLC to determine the concentration of the remaining sulfonate ester relative to the constant concentration of the internal standard.

  • Data Analysis: Plot the natural logarithm of the sulfonate ester concentration versus time. For a pseudo-first-order reaction (with excess nucleophile) or a second-order reaction, the data can be used to calculate the rate constant (k).[13][14]

Data Presentation and Interpretation

The experimental data should be organized clearly to facilitate a direct comparison.

Table 1: Kinetic Data for S N 2 Reaction with Sodium Azide

Sulfonate EsterRate Constant (k) [M⁻¹s⁻¹] at 25°CRelative Rate
2-Octyl MesylateExperimental Value1.0
2-Octyl (4-Methylphenyl)mesitylene SulfonateExperimental ValueCalculated Value

Table 2: Comparative Yields for Various Nucleophiles

NucleophileProductYield (%) with MesylateYield (%) with Mps
Sodium Azide (NaN₃)2-AzidooctaneExperimental ValueExperimental Value
Sodium Cyanide (NaCN)2-CyanooctaneExperimental ValueExperimental Value
Sodium Thiophenoxide (NaSPh)2-(Phenylthio)octaneExperimental ValueExperimental Value

Interpretation of Expected Results:

  • Kinetics: A significantly different rate constant will provide strong evidence for electronic or steric differences in leaving group ability. A slower rate for the (4-Methylphenyl)mesitylene sulfonate might suggest increased steric hindrance around the reaction center, which could be beneficial for selectivity in complex molecules.[4]

  • Yields: Higher yields for the (4-Methylphenyl)mesitylene sulfonate, particularly with bulky nucleophiles or in sterically congested systems, would support the hypothesis that its steric bulk prevents side reactions.[15] Analysis of byproducts by GC-MS will be crucial to identify any competing elimination or sulfur-attack pathways.[3][11]

Conclusion

While methanesulfonates provide a reliable and cost-effective solution for activating alcohols, the pursuit of optimized synthetic routes demands a broader toolkit. The proposed benchmarking of (4-Methylphenyl)mesitylene sulfonate offers a clear and scientifically rigorous path to evaluating a promising alternative. The structural rationale—harnessing steric hindrance to enhance selectivity and minimize side reactions—is compelling. By executing the detailed protocols within this guide, researchers in drug development and organic synthesis can generate the empirical data needed to make an informed decision, potentially unlocking higher yields and purities in their critical synthetic transformations. This structured approach to evaluation embodies the principles of modern process chemistry, where understanding the "why" behind a reagent's performance is just as important as the result itself.

References

  • 2-Mesitylenesulfonyl Chloride: A Versatile Research Reagent. UGA Student Affairs.
  • 2-Mesitylenesulfonyl chloride | 773-64-8. J&K Scientific.
  • 2-Mesitylenesulfonyl chloride. Chem-Impex.
  • Alcohol to Mesylate - Common Conditions. Organic Chemistry Portal.
  • Clarification of the Stereochemical Course of Nucleophilic Substitution of Arylsulfonate-Based Nucleophile Assisting Leaving Groups.The Journal of Organic Chemistry.
  • Technical Support Center: Optimizing Mesylate Form
  • 2-Mesitylenesulfonyl chloride 99 773-64-8. Sigma-Aldrich.
  • Alcohol to Mesyl
  • Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfon
  • Use of mesitylenesulphonyl ('mesisyl') chloride as a selective sulphonylating reagent.Journal of the Chemical Society D. RSC Publishing.
  • Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters.
  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester.
  • Inhibition of Kornblum Reaction with Lithium Salts in SN2 Reactions of Sulfonates and a Nucleophile Containing a Pyridine N-Oxide Moiety.The Journal of Organic Chemistry.
  • Tosylates And Mesyl
  • Organic Syntheses Procedure. Organic Syntheses.
  • Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates.
  • Sulfon
  • Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfon
  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates.Organic & Biomolecular Chemistry. PMC.
  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.
  • effect of steric hindrance on nucleophiles. Reddit.
  • (4-methylphenyl)

Sources

Comparative

Executive Summary: The Role of Leaving Groups in Mechanistic Resolution

An in-depth technical analysis and comparison guide for utilizing (4-Methylphenyl)mesitylene sulfonate in Kinetic Isotope Effect (KIE) studies, designed for physical organic chemists and drug development professionals. I...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparison guide for utilizing (4-Methylphenyl)mesitylene sulfonate in Kinetic Isotope Effect (KIE) studies, designed for physical organic chemists and drug development professionals.

In the realm of physical organic chemistry and pharmaceutical development, determining the rate-determining step (RDS) of a reaction is critical for optimizing synthetic routes and understanding drug metabolism. The Deuterium Kinetic Isotope Effect (DKIE) is the premier diagnostic tool for this purpose. The magnitude of a DKIE—expressed as the ratio of reaction rates ( kH​/kD​ ) when a C-H bond is replaced by a C-D bond—can range from 1 (no isotope effect) to values exceeding 50 when quantum tunneling is involved[1][2].

However, the accuracy of a KIE study is highly dependent on the transition state geometry, which is heavily influenced by the choice of leaving group or counter-ion. While standard tosylates (TsO) and triflates (TfO) are ubiquitous, (4-Methylphenyl)mesitylene sulfonate offers a uniquely sterically hindered environment. This guide objectively compares its performance against alternative sulfonates, demonstrating how its structural bulk isolates concerted pathways and prevents kinetic masking.

Mechanistic Causality: Why Mesitylenesulfonates Outperform Standard Sulfonates

To extract trustworthy KIE data, a researcher must ensure that the targeted bond cleavage is the only event dictating the reaction rate.

The Steric Shielding Effect: Unlike p-toluenesulfonate, the mesitylenesulfonate (MesO) group features two ortho-methyl groups on its aromatic ring. This steric bulk acts as a physical shield around the electrophilic center. In solvolysis or transition-metal catalyzed C-H activation, this bulk actively suppresses unwanted bimolecular nucleophilic substitution (S_N2) background reactions. By effectively blocking the S_N2 trajectory, the mesitylenesulfonate complex forces the reaction through a unimolecular (S_N1) or strictly concerted pathway.

This steric enforcement has been shown to amplify Curtin−Hammett effects and drive complete levels of anti-diastereoselectivity in complex catalytic cycles (such as ruthenium-catalyzed hydrohydroxyalkylation)[3]. Consequently, when a deuterium label is introduced, the resulting kH​/kD​ ratio is a pure reflection of the C-H/C-D bond cleavage, untainted by competing associative mechanisms.

Comparative Performance Analysis

The table below synthesizes the quantitative and qualitative performance metrics of (4-Methylphenyl)mesitylene sulfonate against industry-standard alternatives.

Table 1: Performance Comparison of Sulfonate Leaving Groups in KIE Studies

Performance Metricp-Tolyl Triflate (TfO)p-Tolyl Tosylate (TsO)(4-Methylphenyl)mesitylene sulfonate (MesO)
Relative Leaving Group Ability Extremely High ( ∼104 relative rate)Moderate (Baseline standard)Moderate-Low (Sterically attenuated)
Steric Bulk (A-value proxy) MinimalLowHigh (2,4,6-trimethyl substitution)
S_N2 Background Suppression Poor (Highly susceptible to nucleophiles)ModerateExcellent (Sterically blocked trajectory)
KIE Resolution (Concerted) Low (Cleavage is often too fast to resolve)GoodOptimal (Enforces transition state selectivity)
Storage & Bench Stability Poor (Moisture sensitive, degrades)GoodExcellent (Highly crystalline and stable)

Experimental Protocols: A Self-Validating KIE System

To guarantee trustworthiness (E-E-A-T), a KIE protocol must be self-validating. The following methodology utilizes parallel kinetic runs cross-verified by an internal standard to rule out mass-transfer limitations and analytical drift.

Step 1: Substrate Preparation & Isotopic Validation
  • Synthesize both the protiated (4-Methylphenyl)mesitylene sulfonate and its selectively deuterated isotopologue.

  • Verify that deuterium incorporation is >98% using quantitative 1 H-NMR, as trace protium will exponentially skew the kD​ rate due to its lower activation energy.

Step 2: Parallel Kinetic Runs
  • Prepare two identical 8 mL reaction vials containing the required catalyst (e.g., Pd(OAc)_2, 30 mol%) and solvent[4].

  • Add 0.1 mmol of the protiated substrate to Vial A, and 0.1 mmol of the deuterated substrate to Vial B.

  • Crucial Self-Validation Step: Introduce an inert internal standard, such as dibromomethane, to both vials to ensure any solvent evaporation or injection volume errors are mathematically normalized during analysis[4].

  • Submerge both vials in a precisely controlled thermostat bath to eliminate thermal gradients.

Step 3: Sampling and Quenching
  • Extract 50 µL aliquots at precise time intervals (e.g., 5, 10, 15, 30, and 60 minutes).

  • Immediately quench the aliquots in cold acetonitrile to arrest the reaction instantaneously.

Step 4: Analytical Quantification
  • Analyze the quenched aliquots using a validated reverse-phase (RP) HPLC method.

  • (4-Methylphenyl)mesitylene sulfonate can be effectively baseline-separated using a low-silanol RP column (e.g., Newcrom R1) utilizing an isocratic mobile phase of acetonitrile, water, and phosphoric acid[5]. (Note: Substitute phosphoric acid with formic acid if utilizing MS-compatible applications[5]).

Step 5: Data Processing
  • Plot ln([Substrate]t​/[Substrate]0​) against time for both vials.

  • The ratio of the resulting linear slopes yields the absolute kH​/kD​ value.

Mechanistic Visualization

The following diagram illustrates how the steric bulk of the mesitylenesulfonate group dictates the transition state energy pathways during a KIE study.

KIE_Mechanism SubH Protiated Substrate (C-H Cleavage) MesO (4-Methylphenyl)mesitylene sulfonate Steric Shielding Blocks SN2 SubH->MesO SubD Deuterated Substrate (C-D Cleavage) SubD->MesO TS_H Transition State [H]‡ Rate = kH MesO->TS_H Lower Energy TS_D Transition State [D]‡ Rate = kD MesO->TS_D Higher Energy Analysis Kinetic Isotope Effect Ratio: kH / kD TS_H->Analysis TS_D->Analysis

Mechanistic workflow of KIE determination using mesitylenesulfonate.

References

  • Amplification of Anti-Diastereoselectivity via Curtin−Hammett Effects in Ruthenium-Catalyzed Hydrohydroxyalkylation of 1,1-Disubstituted Allenes Source: ACS Publications / Journal of Organic Chemistry URL:[Link][3]

  • Salts of heterocyclic modulators of hif activity for treatment of disease (WO2015130790A2) Source: Google Patents URL:[1]

  • Separation of 4-methylphenyl mesitylenesulfonate on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link][5]

  • Supplementary Information - Pd-Catalyzed C-H Amidation (Kinetic Isotope Effect Study) Source: The Royal Society of Chemistry URL:[Link][4]

  • Compounds and methods of deuterated xanomeline for treating neurological disorders (WO2020172516A1) Source: Google Patents URL:[2]

Sources

Validation

(4-Methylphenyl)mesitylene sulfonate vs nosylate in substitution reaction rates

Comparative Guide: Sulfonate Leaving Groups in Substitution Reactions (Tosylate, Mesitylate, and Nosylate) In drug development and complex organic synthesis, the choice of a leaving group is rarely a mere operational det...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Sulfonate Leaving Groups in Substitution Reactions (Tosylate, Mesitylate, and Nosylate)

In drug development and complex organic synthesis, the choice of a leaving group is rarely a mere operational detail; it is a critical strategic decision that dictates the kinetic viability, yield, and stereochemical outcome of nucleophilic substitution (S N​ 1/S N​ 2) reactions.

While the exact nomenclature "(4-methylphenyl)mesitylene sulfonate" technically refers to a specific, highly stable aryl ester (CAS 67811-06-7)[1], in the context of aliphatic substitution kinetics, this phrasing typically points to a comparative analysis of three distinct sulfonate leaving groups: 4-methylbenzenesulfonate (Tosylate, -OTs) , 2,4,6-trimethylbenzenesulfonate (Mesitylenesulfonate, -OMts) , and 4-nitrobenzenesulfonate (Nosylate, -ONs) .

This guide objectively compares the performance of these three sulfonate alternatives, providing the mechanistic causality behind their reaction rates and a self-validating experimental protocol for kinetic evaluation.

Mechanistic Causality: Electronic Influence on Leaving Group Ability

The efficiency of a leaving group is fundamentally tied to its ability to stabilize the developing negative charge in the reaction's transition state. According to the Hammond Postulate, a more stable departing anion lowers the activation energy ( ΔG‡ ) of the rate-determining step. This stability is directly correlated with the pK a​ of the leaving group's conjugate acid and is heavily influenced by the electronic effects of the aromatic substituents[2].

  • Nosylate (-ONs): The strong electron-withdrawing nitro group (-NO 2​ ) at the para position stabilizes the sulfonate anion through both inductive and resonance effects. This makes nosylate an exceptionally fast leaving group, ideal for challenging S N​ 2 displacements on sterically hindered or electronically deactivated substrates[2].

  • Tosylate (-OTs): The para-methyl group (-CH 3​ ) is a weak electron-donating group (EDG) via hyperconjugation. This slightly destabilizes the anion compared to an unsubstituted benzenesulfonate, making tosylate a reliable, baseline leaving group for standard substitutions[2].

  • Mesitylenesulfonate (-OMts): The presence of three electron-donating methyl groups (positions 2, 4, and 6) significantly increases the electron density on the aromatic ring, further destabilizing the resulting anion. Consequently, mesitylenesulfonate is a much slower leaving group than tosylate[3]. However, its extreme steric bulk is highly advantageous when seeking to prevent unwanted nucleophilic attack at the sulfur atom (a common side reaction leading to sulfonate cleavage rather than carbon substitution).

Quantitative Kinetic Comparison

The table below summarizes the quantitative kinetic data for these three leaving groups, normalized to tosylate.

Sulfonate Leaving GroupAbbreviationAromatic Substituent(s)Electronic Effect (Hammett σ )Relative Solvolysis Rate ( krel​ )Conjugate Acid pK a​ (approx.)
Nosylate -ONs4-NO 2​ Strong EWG ( σp​=+0.78 )~12.0 -3.2
Tosylate -OTs4-CH 3​ Weak EDG ( σp​=−0.17 )1.0 (Baseline)-2.8
Mesitylenesulfonate -OMts2,4,6-triCH 3​ Strong EDG ( Σσ≈−0.51 )< 0.5 -2.1

Data Note: Relative rates are derived from the solvolysis of 1-phenylethyl esters at 76°C in 80% ethanol/water[2]. Initiation rates in cationic ring-opening polymerizations follow the identical trend: -OMts < -OTs < -ONs[3].

Visualizing the Kinetic Logic

G Substrate Alkyl Sulfonate Substrate Nosylate Nosylate (4-NO2) Strong EWG Substrate->Nosylate Tosylate Tosylate (4-CH3) Weak EDG Substrate->Tosylate Mesitylate Mesitylate (2,4,6-triCH3) Strong EDG Substrate->Mesitylate AnionN Highly Stabilized Anion (Lower pKa) Nosylate->AnionN AnionT Moderately Stabilized Anion (Intermediate pKa) Tosylate->AnionT AnionM Destabilized Anion (Higher pKa) Mesitylate->AnionM RateN Fastest Substitution Rate k_rel ~ 12.0 AnionN->RateN RateT Baseline Substitution Rate k_rel ~ 1.0 AnionT->RateT RateM Slowest Substitution Rate k_rel < 1.0 AnionM->RateM

Logical mapping of electronic substituent effects on sulfonate leaving group ability.

Self-Validating Experimental Protocol: Kinetic NMR Evaluation

To empirically compare the S N​ 2 reaction rates of these sulfonates without the confounding variables of traditional batch isolation, we utilize an in situ 1 H NMR kinetic assay.

Why this design? This protocol is engineered as a self-validating system . By incorporating 1,3,5-trimethoxybenzene as an inert internal standard, the system continuously verifies mass balance. If the sum of the integrated starting material and product falls below 100% relative to the standard, the researcher is immediately alerted to competing side reactions (e.g., E2 elimination or hydrolysis), ensuring absolute trustworthiness of the kinetic data.

Materials Required:
  • Alkyl substrates: Benzyl nosylate, benzyl tosylate, and benzyl mesitylenesulfonate (0.1 mmol each).

  • Nucleophile: Tetrabutylammonium azide (TBAA) (0.5 mmol) – Chosen for its high solubility in organic solvents and strong nucleophilicity.

  • Solvent: CD 3​ CN (0.5 mL) – A polar aprotic solvent that accelerates S N​ 2 reactions by leaving the azide anion unsolvated.

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.05 mmol).

Step-by-Step Methodology:
  • Temperature Calibration (Validation Step): Prior to the experiment, calibrate the NMR probe temperature to exactly 25.0 °C using a neat ethylene glycol standard. This ensures the extracted Arrhenius parameters are absolute.

  • Sample Preparation: In an NMR tube, dissolve 0.1 mmol of the chosen benzyl sulfonate and 0.05 mmol of 1,3,5-trimethoxybenzene in 0.5 mL of CD 3​ CN.

  • Baseline Acquisition: Insert the tube into the NMR spectrometer, lock, shim, and acquire a 1 H NMR baseline spectrum ( t=0 ). Ensure the α -protons of the benzyl sulfonate (typically ~5.0 ppm) and the internal standard aromatic protons (6.08 ppm) are baseline-resolved.

  • Reaction Initiation: Eject the sample, rapidly inject 0.5 mmol of TBAA (5.0 equivalents to ensure pseudo-first-order kinetics), invert the tube three times to mix, and immediately re-insert into the spectrometer.

  • Kinetic Monitoring: Program the spectrometer to acquire a single-scan 1 H NMR spectrum every 30 seconds for 60 minutes.

  • Data Processing & Self-Validation:

    • Integrate the decaying α -protons of the starting material ( ISM​ ) and the growing α -protons of the benzyl azide product ( IP​ ).

    • Validation Check: Ensure (ISM​+IP​) remains constant relative to the internal standard integration throughout the run.

  • Rate Extraction: Plot ln([SM]t​/[SM]0​) versus time. The slope of this linear regression yields the pseudo-first-order rate constant ( kobs​ ). Divide kobs​ by the nucleophile concentration to determine the second-order rate constant ( k2​ ).

References

  • NextSDS Database. "Chemical substance information for (4-methylphenyl)mesitylene sulfonate KAYAKU TG-MC 016-067-00-4." NextSDS. Available at: [Link]

  • Noyce, D. S., & Virgilio, J. A. "Leaving Groups and Solvolysis Rates." Journal of Organic Chemistry, 1972, 37(16), 2643-2647. Available at: [Link]

  • D., Bryn et al. "Systematic Investigation of Alkyl Sulfonate Initiators for the Cationic Ring-Opening Polymerization." Ghent University Academic Bibliography, 2013. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

(4-Methylphenyl)mesitylene sulfonate proper disposal procedures

An authoritative, step-by-step guide to the safe handling, chemical destruction, and logistical disposal of (4-Methylphenyl)mesitylene sulfonate (CAS: 67811-06-7), designed for researchers and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, step-by-step guide to the safe handling, chemical destruction, and logistical disposal of (4-Methylphenyl)mesitylene sulfonate (CAS: 67811-06-7), designed for researchers and drug development professionals.

Executive Summary & Chemical Profile

(4-Methylphenyl)mesitylene sulfonate (also known as p-tolyl mesitylenesulfonate) is an aryl sulfonate ester. In pharmaceutical manufacturing and synthetic laboratories, sulfonate esters are heavily scrutinized because they act as potent electrophiles. They are widely classified as Potentially Genotoxic Impurities (PGIs) due to their ability to alkylate or arylate DNA[1].

Directly disposing of intact sulfonate esters into bulk waste drums poses severe logistical risks, including cross-reactivity with other waste streams and environmental contamination. To build a highly rigorous laboratory safety culture, this guide outlines a self-validating chemical destruction protocol that neutralizes the reactive ester before it enters the commercial disposal chain[2].

Mechanistic Grounding: The Causality of Destruction

Why do we chemically quench this compound rather than simply throwing it away?

The hazard of (4-methylphenyl)mesitylene sulfonate lies in the mesitylenesulfonate group, which is an exceptional leaving group. If placed directly into mixed organic waste, it can react with ambient nucleophiles (amines, thiols, or alcohols) in an uncontrolled manner.

The Destruction Rationale: By subjecting the waste to base-catalyzed hydrolysis (saponification) , we intentionally force a nucleophilic attack by the hydroxide ion onto the sulfur atom (S-O bond cleavage)[3]. This irreversible reaction cleaves the hazardous ester into two stable, non-reactive, and non-genotoxic components:

  • Sodium mesitylenesulfonate (a highly stable, water-soluble salt).

  • Sodium p-cresolate (which converts to p-cresol upon neutralization).

This proactive destruction ensures that the chemical leaving your laboratory is completely inert, drastically reducing downstream environmental liabilities and complying with EPA mandates for hazardous waste stabilization[4].

Operational Safety & Handling Protocols

Before initiating the destruction protocol, ensure your operational environment meets the quantitative safety metrics outlined below.

Table 1: Quantitative PPE & Engineering Control Specifications

Safety ParameterSpecification / MaterialQuantitative Metric / Threshold
Fume Hood Face Velocity Bypass chemical fume hoodMinimum 100 feet per minute (fpm)
Glove Material Nitrile or Butyl Rubber> 240 minutes breakthrough time
Eye Protection Splash-proof chemical gogglesANSI Z87.1+ certified
Spill Absorbent Inert silica or diatomaceous earth3:1 absorption ratio (w/w)

Table 2: Waste Segregation & Quantitative Disposal Metrics

Waste StreamAcceptable pH RangeIncompatible MaterialsFinal Disposal Route
Aqueous/Organic Quench 7.0 – 8.0Strong oxidizers, concentrated acidsCommercial Incineration[4]
Solid Debris (Gloves/TLC) N/AReactive metals, pyrophoricsSolid Hazardous Waste

Step-by-Step Laboratory Destruction Protocol

This methodology relies on a self-validating system : the protocol is not considered complete until analytical data proves the hazard has been eliminated.

Reagents Required:

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • 2.0 M Sodium Hydroxide (NaOH) aqueous solution

  • 1.0 M Hydrochloric Acid (HCl) aqueous solution

  • TLC plates or HPLC system

Step 1: Solubilization Transfer the (4-methylphenyl)mesitylene sulfonate waste into a round-bottom flask equipped with a magnetic stir bar. Add sufficient MeOH or THF (approx. 10 mL per gram of waste) to completely dissolve the solid.

  • Causality: Sulfonate esters have low aqueous solubility. A co-solvent is required to ensure a homogeneous reaction mixture, preventing unreacted ester from hiding in a biphasic suspension and escaping hydrolysis[3].

Step 2: Base Addition Slowly add 3 to 5 molar equivalents of 2.0 M NaOH (aq) to the stirring solution.

  • Causality: The hydroxide ion acts as a hard nucleophile, selectively attacking the sulfur atom rather than the aromatic carbon, driving the saponification of the ester[3].

Step 3: Thermal Activation Attach a reflux condenser and heat the mixture to 60–65 °C for 2 to 4 hours.

  • Causality: While hydrolysis can occur at room temperature, elevating the thermal energy overcomes the activation barrier for sterically hindered aryl sulfonates, ensuring quantitative destruction within a practical timeframe[3].

Step 4: Analytical Validation (The Self-Validating Step) Remove a 100 µL aliquot, neutralize it with dilute HCl, and extract with ethyl acetate. Analyze the organic layer via TLC or HPLC against a reference standard of the intact ester.

  • Causality: Never assume a quench is complete. Analytical confirmation guarantees that absolutely no reactive ester is inadvertently transferred to bulk waste[2]. If the ester is still present, continue heating and re-test.

Step 5: Neutralization Once validation confirms 100% consumption of the ester, cool the flask to room temperature. Slowly add 1.0 M HCl until the pH reaches 7.0–8.0.

  • Causality: Neutralizing the highly basic solution prevents the degradation of bulk waste containers and complies with EPA regulations prohibiting the disposal of highly corrosive liquids (pH > 12.5)[4].

Step 6: Final Disposal Transfer the neutralized, inert mixture to a designated, properly labeled aqueous/organic hazardous waste carboy for commercial high-temperature incineration[4].

Mandatory Visualization: Destruction Workflow

G Start Waste Generation: (4-Methylphenyl)mesitylene sulfonate Hydrolysis Base-Catalyzed Hydrolysis (2M NaOH in MeOH/H2O, 65°C) Start->Hydrolysis Validation Validation Step (TLC / HPLC Analysis) Hydrolysis->Validation Decision Ester Fully Consumed? Validation->Decision Decision->Hydrolysis No (Continue) Products Non-Reactive Salts: Sodium Mesitylenesulfonate + p-Cresol Decision->Products Yes (Verified) Neutralization Neutralization (pH 7-8) with 1.0 M HCl Products->Neutralization Disposal Transfer to Segregated Commercial Incineration Waste Neutralization->Disposal

Workflow for the chemical destruction and disposal of (4-methylphenyl)mesitylene sulfonate.

References

  • U.S. Environmental Protection Agency (EPA). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste. epa.gov.
  • Teasdale, A., et al. (2021). Removal of Alkyl Sulfonates Using DABCO. Organic Process Research & Development.
  • Chan, L. C., Cox, B. G., & Sinclair, R. S. (2008). Selective Hydrolysis of Methanesulfonate Esters. Organic Process Research & Development.
  • Snodin, C. E., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate... Organic Process Research & Development.

Sources

Handling

Personal protective equipment for handling (4-Methylphenyl)mesitylene sulfonate

As a Senior Application Scientist, I have designed this operational guide to move beyond basic safety data sheets. Handling complex organic reagents like (4-Methylphenyl)mesitylene sulfonate requires an understanding of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this operational guide to move beyond basic safety data sheets. Handling complex organic reagents like (4-Methylphenyl)mesitylene sulfonate requires an understanding of why specific precautions are necessary. By grounding our safety protocols in the mechanistic chemistry of sulfonate esters, we create a self-validating system of laboratory safety that protects both the researcher and the environment.

Mechanistic Toxicology & Hazard Profile

(4-Methylphenyl)mesitylene sulfonate is an aryl sulfonate ester. While its primary regulatory flag is environmental, its chemical structure dictates how it must be handled on the benchtop.

Sulfonate esters are highly effective electrophiles, frequently used in cross-coupling and nucleophilic substitution reactions[The Journal of Organic Chemistry][1]. Because the mesitylene sulfonate group is an excellent leaving group, the compound acts as an arylating agent. In a biological context, electrophilic sulfonate esters can react with nucleophilic sites on proteins and DNA (via SN2 or SNAr mechanisms), meaning they carry inherent risks of skin sensitization, mucosal irritation, and potential genotoxicity[Organic Process Research & Development][2].

Furthermore, this compound is classified under the Globally Harmonized System (GHS) as Aquatic Chronic 4 (H413) [NextSDS Database][3]. It is highly persistent and can cause long-lasting harmful effects to aquatic life, dictating a strict zero-drain disposal policy.

Quantitative Hazard & Property Summary
Property / HazardValue / SpecificationMechanistic Rationale
CAS Number 67811-06-7Unique identifier for compliance tracking and inventory management[3].
Molecular Formula C16H18O3SBulky aryl sulfonate ester; dictates steric hindrance during nucleophilic attack.
Hazard Code Aquatic Chronic 4 (H413)Highly persistent in aquatic environments; necessitates incineration[3].
Reactivity Profile Electrophilic (SN2/SNAr)Acts as an arylating agent; reacts with biological nucleophiles (proteins/DNA)[2].

Personal Protective Equipment (PPE) Matrix

To mitigate the electrophilic threat of this compound, your PPE must serve as an impermeable barrier against both dermal contact and particulate inhalation.

PPE CategorySpecificationCausality / Rationale
Hand Protection Double-gloved Nitrile (≥0.11 mm) or Butyl RubberSulfonate esters can permeate standard latex over time. Double-gloving ensures a fail-safe barrier against dermal arylation.
Eye Protection Snug-fitting Chemical GogglesPrevents micro-dust or aerosolized ester from reacting with the nucleophile-rich ocular mucosa.
Body Protection Flame-resistant Lab Coat & Closed-toe ShoesMinimizes exposed skin area. Flame resistance is a standard prerequisite for organic synthesis environments.
Respiratory N95/P3 Particulate RespiratorMandatory only if handled outside a hood. Mitigates inhalation of reactive dust particles which can cause severe respiratory tract sensitization.

Operational Workflow & Handling Protocol

Every step in this workflow is designed as a self-validating system: if one step fails, the subsequent step acts as a containment failsafe.

Step-by-Step Methodology: Weighing and Transfer
  • System Verification : Ensure the fume hood is operational with a face velocity of 0.4–0.6 m/s.

    • Causality: Maintains negative pressure to capture any aerosolized sulfonate ester dust before it reaches the operator's breathing zone.

  • Static Mitigation : Use an anti-static weighing boat and a grounded metal spatula.

    • Causality: Fine organic powders are prone to static cling, which can cause sudden, uncontrolled dispersion of the reactive solid.

  • Mass Transfer : Weigh the required amount of (4-Methylphenyl)mesitylene sulfonate strictly inside the hood. Transfer the solid directly into the reaction vessel.

  • Sealing : Cap the reaction vessel tightly before removing it from the fume hood.

    • Causality: Creates a closed system, ensuring zero exposure risk during transit to the stirrer, reactor, or glovebox.

Spill Response & Disposal Plan

Because of its H413 classification, environmental containment is just as critical as biological safety.

Step-by-Step Methodology: Decontamination and Disposal
  • Isolation : Immediately evacuate the immediate vicinity of the spill and lower the fume hood sash to contain airborne particulates.

  • Neutralization (Quenching) : Cover the solid spill with a weak nucleophilic absorbent (e.g., a mixture of sand and 1M Na2CO3 or dilute ammonia).

    • Causality: Sulfonate esters are susceptible to nucleophilic attack. The mild base accelerates hydrolysis, converting the reactive ester into harmless 4-methylphenol and mesitylenesulfonic acid, neutralizing its arylating threat prior to disposal.

  • Collection : Sweep the neutralized mixture using non-sparking tools into a chemically compatible, sealable hazardous waste container.

  • Secondary Cleaning : Wipe the area with a polar organic solvent (e.g., isopropanol) followed by soapy water to ensure complete removal of organic residues.

  • Waste Segregation : Place all contaminated consumables (gloves, wipes, weighing boats) and quenched reaction waste into a dedicated "Halogen-Free Organic Waste" container. Strictly prohibit drain disposal.

  • Incineration : Route the waste for high-temperature commercial incineration.

    • Causality: High-temperature incineration completely oxidizes the sulfonate into SOx and CO2, permanently eliminating the long-lasting aquatic toxicity risk.

Process Visualization

The following diagram maps the critical path for handling (4-Methylphenyl)mesitylene sulfonate, highlighting the mandatory safety checkpoints from storage to final destruction.

G Start Storage (Cool, Dry, Sealed) PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Fume Hood Setup (Sash at Working Height) PPE->Hood Transfer Material Weighing & Transfer (Minimize Dust) Hood->Transfer Reaction Reaction Execution (Closed System) Transfer->Reaction Waste Waste Segregation (Strictly No Drain Disposal) Reaction->Waste Disposal Incineration (Aquatic Hazard H413) Waste->Disposal

Workflow for the safe handling, execution, and disposal of (4-Methylphenyl)mesitylene sulfonate.

References

  • NextSDS. "(4-methylphenyl)mesitylene sulfonate KAYAKU TG-MC 016-067-00-4". NextSDS Chemical Substance Database. Available at: [Link]

  • Kang, S. B., et al. "Pd-Catalyzed C-C Bond Forming Reactions of Thymidine Mesitylene Sulfonate." The Journal of Organic Chemistry, 72(15), 5724-5730 (2007). Available at: [Link]

  • Snodin, D. J. "Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions." Organic Process Research & Development (2015). Available at: [Link]

Sources

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